Product packaging for 3-Methylcrotonylglycine(Cat. No.:CAS No. 33008-07-0)

3-Methylcrotonylglycine

货号: B026124
CAS 编号: 33008-07-0
分子量: 157.17 g/mol
InChI 键: PFWQSHXPNKRLIV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3-methylcrotonyl glycine is an N-acylglycine in which the acyl group is specified as 3-methylbut-2-enoyl. It has a role as a metabolite. It is functionally related to a 3-methylbut-2-enoic acid and a glycine.
3-Methylcrotonylglycine has been reported in Homo sapiens and Apis cerana with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B026124 3-Methylcrotonylglycine CAS No. 33008-07-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(3-methylbut-2-enoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(2)3-6(9)8-4-7(10)11/h3H,4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWQSHXPNKRLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186641
Record name beta-Methylcrotonylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methylcrotonylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33008-07-0
Record name 3-Methylcrotonylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33008-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methylcrotonylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033008070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Methylcrotonylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLCROTONYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHG2SN5POH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methylcrotonylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

3-Methylcrotonylglycine's role in the leucine catabolic pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Methylcrotonylglycine's Role in the Leucine Catabolic Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (3-MCG) is a key biomarker for 3-Methylcrotonyl-CoA Carboxylase (MCC) deficiency, an autosomal recessive inborn error of leucine metabolism. Deficiency of the mitochondrial enzyme MCC leads to a block in the catabolism of leucine, resulting in the accumulation of 3-methylcrotonyl-CoA. This intermediate is subsequently detoxified through alternative pathways, forming 3-MCG and 3-hydroxyisovaleric acid (3-HIVA), which are excreted in the urine. Concurrently, the conjugation of accumulating metabolites with carnitine leads to elevated levels of 3-hydroxyisovalerylcarnitine (C5-OH) in the blood, a primary marker utilized in newborn screening programs. While the clinical phenotype of MCC deficiency is highly variable, ranging from asymptomatic to severe metabolic crises, the biochemical signature is distinct.[1][2][3][4][5] This guide provides a comprehensive overview of the biochemistry of 3-MCG in the context of the leucine catabolic pathway, details on quantitative analysis and experimental protocols, and the diagnostic workflow for MCC deficiency.

The Leucine Catabolic Pathway and the Role of 3-Methylcrotonyl-CoA Carboxylase

The catabolism of the essential branched-chain amino acid L-leucine is a multi-step mitochondrial process that ultimately yields acetyl-CoA and acetoacetate, contributing to the cellular energy pool.[6][7][8]

The pathway proceeds as follows:

  • Transamination: L-leucine is converted to α-ketoisocaproate (KIC) by a branched-chain amino acid transferase (BCAT).

  • Oxidative Decarboxylation: KIC is converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

  • Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD).

  • Carboxylation: 3-methylcrotonyl-CoA carboxylase (MCC), a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA.[2][4][9] This is a critical, irreversible step in the pathway.

  • Subsequent Steps: 3-methylglutaconyl-CoA is further metabolized to HMG-CoA, which is then cleaved to produce acetyl-CoA and acetoacetate.

MCC is a heteromeric enzyme composed of alpha (MCCA) and beta (MCCB) subunits, encoded by the MCCC1 and MCCC2 genes, respectively.[4][10][11] Mutations in either of these genes can lead to deficient MCC activity.[5][10]

Formation of this compound in MCC Deficiency

In individuals with MCC deficiency, the block at the carboxylation step leads to the accumulation of the upstream metabolite, 3-methylcrotonyl-CoA.[5][12] The cell utilizes two primary detoxification pathways to handle this excess:

  • Hydration: 3-methylcrotonyl-CoA is hydrated to 3-hydroxyisovaleryl-CoA. This compound is then either conjugated with carnitine to form 3-hydroxyisovalerylcarnitine (C5-OH) or hydrolyzed to 3-hydroxyisovaleric acid (3-HIVA).[6][13]

  • Glycine Conjugation: The accumulating 3-methylcrotonyl-CoA is conjugated with glycine by glycine N-acyltransferase to form this compound (3-MCG).[6][13]

Both 3-HIVA and 3-MCG are highly water-soluble and are readily excreted in the urine, serving as the hallmark diagnostic markers for MCC deficiency.[2][3][14]

Diagram 1: Leucine Catabolic Pathway and formation of 3-MCG in MCC deficiency.

Quantitative Data Presentation

The diagnosis of MCC deficiency relies on the quantification of specific metabolites. The following tables summarize the typical concentrations of key biomarkers in affected individuals compared to reference ranges.

Table 1: Blood Acylcarnitine Profile

Analyte Abbreviation Normal Range (µmol/L) Pathological Range (µmol/L) in 3-MCCD
3-Hydroxyisovalerylcarnitine C5-OH < 0.5 - 1.0[6][15] ≥ 1.0, often > 2.0[6][15][16]
Free Carnitine C0 8.5 - 50[6] Often decreased (< 8.5) due to secondary deficiency[6][17]

Note: Cutoff values can vary between newborn screening programs. Pathological ranges can be significantly higher during metabolic decompensation.

Table 2: Urine Organic Acid Profile

Analyte Abbreviation Normal Range (mmol/mol creatinine) Pathological Range (mmol/mol creatinine) in 3-MCCD
This compound 3-MCG 0.0 - 1.05[6] Significantly elevated, e.g., 1.61 to >300[6][13]
3-Hydroxyisovaleric Acid 3-HIVA 0.0 - 6.1[6] Significantly elevated, e.g., 21.5 to >900[6][13]

Note: In some confirmed cases of MCC deficiency, urinary 3-MCG may be absent or only present in trace amounts, while 3-HIVA is consistently elevated.[18]

Table 3: Fibroblast/Lymphocyte Enzyme Activity

Enzyme Normal Activity Range Activity in 3-MCCD Patients
3-Methylcrotonyl-CoA Carboxylase (MCC) Varies by lab; considered 100% Usually <10% of control mean, often <2%[2][3][4]
Propionyl-CoA Carboxylase (PCC) Normal Normal (used as a control for biotin-dependent carboxylases)[2]

Note: Residual enzyme activity does not consistently correlate with clinical phenotype severity.[4]

Experimental Protocols

Accurate diagnosis of MCC deficiency requires robust and validated laboratory methods. The following sections describe the principles of the key assays employed.

Newborn Screening: C5-OH Analysis by Tandem Mass Spectrometry (MS/MS)

This screening method is designed for high-throughput analysis of dried blood spots (DBS) to identify newborns at risk for various inborn errors of metabolism.

  • Principle: The method quantifies acylcarnitines, including C5-OH, based on their unique mass-to-charge ratios. Acylcarnitines are extracted from a DBS punch and derivatized to form butyl esters. The derivatized extract is then introduced into the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte, allowing for sensitive and specific quantification.[19][20]

  • Methodology Outline:

    • Sample Preparation: A 3mm punch from a DBS card is placed into a microtiter plate. An extraction solution containing internal standards (stable isotope-labeled acylcarnitines) in methanol is added.

    • Derivatization: After incubation and evaporation of the methanol, a solution of 3N HCl in n-butanol is added to each well. The plate is sealed and heated (e.g., at 65°C for 25 minutes) to convert the acylcarnitines to their butyl esters.[20]

    • Analysis: The derivatized sample is dried and reconstituted in a mobile phase (e.g., acetonitrile/water). An aliquot is injected into the LC-MS/MS system. The concentration of C5-OH is calculated by comparing its ion signal intensity to that of the corresponding internal standard.[19][20]

  • Interpretation: A C5-OH level above the established cutoff (e.g., >1.0 µmol/L) is considered a positive screen and requires immediate follow-up.[15] It is crucial to note that elevated C5-OH is not specific to 3-MCCD and can be seen in other organic acidemias and in healthy infants of mothers with MCC deficiency.[6][14][21]

Confirmatory Testing: Urine Organic Acid Analysis by GC-MS

This is the gold-standard confirmatory test following a positive newborn screen. It identifies and quantifies the characteristic metabolites, 3-MCG and 3-HIVA.

  • Principle: Organic acids are extracted from urine and chemically modified (derivatized) to make them volatile. The derivatized compounds are then separated by gas chromatography based on their boiling points and retention times. The separated compounds are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum (fingerprint) for each compound, allowing for definitive identification and quantification.

  • Methodology Outline:

    • Sample Preparation: A urine sample, normalized to creatinine concentration, is acidified. An internal standard (e.g., a non-physiological organic acid) is added.

    • Extraction: The organic acids are extracted from the aqueous urine into an organic solvent, such as ethyl acetate.[13]

    • Derivatization: The solvent is evaporated, and the dried residue is derivatized. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with trimethylsilyl (TMS) groups.[13]

    • GC-MS Analysis: The derivatized sample is injected into the GC-MS. The instrument is operated in scan mode to identify all present organic acids and in selected-ion monitoring (SIM) mode for accurate quantification of target analytes (3-MCG, 3-HIVA) against the internal standard.[10]

  • Interpretation: The presence of significantly elevated 3-MCG and/or 3-HIVA in the urine of a patient with high blood C5-OH is strongly indicative of MCC deficiency.[5][6][14]

Definitive Diagnosis: MCC Enzyme Activity Assay

This assay provides the definitive diagnosis by directly measuring the function of the MCC enzyme in patient-derived cells, typically cultured skin fibroblasts or isolated lymphocytes.

  • Principle: The assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product. A homogenate of the patient's cells is incubated with the substrates for the MCC reaction: 3-methylcrotonyl-CoA, ATP, and ¹⁴C-bicarbonate. The activity of MCC is directly proportional to the amount of radioactivity incorporated into 3-methylglutaconyl-CoA.[2]

  • Methodology Outline:

    • Cell Culture: Fibroblasts are cultured from a skin biopsy. Alternatively, lymphocytes can be isolated from a whole blood sample.[8]

    • Cell Homogenization: Cells are harvested and homogenized to release the mitochondrial enzymes.

    • Enzyme Reaction: The cell homogenate is incubated in a reaction mixture containing buffer, ATP, MgCl₂, 3-methylcrotonyl-CoA, and NaH¹⁴CO₃.

    • Reaction Quenching & Measurement: The reaction is stopped by adding acid, which also removes any unreacted ¹⁴C-bicarbonate as ¹⁴CO₂ gas. The radioactivity remaining in the acid-stable product is then measured using a scintillation counter.

    • Control: The activity of another biotin-dependent carboxylase, such as propionyl-CoA carboxylase (PCC), is typically measured in parallel to ensure the defect is specific to MCC and not a more general disorder of biotin metabolism.[2][22]

  • Interpretation: Residual MCC activity of less than 10% of that found in control cells confirms the diagnosis of MCC deficiency.[4]

Diagnostic and Clinical Management Workflow

The identification and management of MCC deficiency follow a structured pathway, initiated by newborn screening programs.

Diagnostic_Workflow cluster_screening Screening cluster_followup Follow-up & Confirmation cluster_management Clinical Management cluster_other Differential Diagnosis NBS Newborn Screening (Dried Blood Spot) MSMS MS/MS Analysis for Acylcarnitines NBS->MSMS C5OH_check C5-OH > Cutoff? MSMS->C5OH_check Urine_OA Confirmatory Urine Organic Acid Analysis (GC-MS) C5OH_check->Urine_OA Yes Normal Normal Result C5OH_check->Normal No Metabolites_check Elevated 3-HIVA and/or 3-MCG? Urine_OA->Metabolites_check Enzyme_Assay Definitive Enzyme Assay (Fibroblasts/Lymphocytes) Metabolites_check->Enzyme_Assay Yes Differential Consider other Organic Acidemias or Maternal 3-MCCD Metabolites_check->Differential No Diagnosis Diagnosis Confirmed: 3-MCC Deficiency Enzyme_Assay->Diagnosis Treatment Genetic Counseling Dietary Management (Leucine restriction) Carnitine Supplementation Avoidance of Fasting Diagnosis->Treatment

Diagram 2: Diagnostic workflow for 3-Methylcrotonyl-CoA Carboxylase Deficiency.

Conclusion and Future Directions

This compound, along with 3-hydroxyisovaleric acid and C5-OH, are the definitive biochemical hallmarks of MCC deficiency. The integration of tandem mass spectrometry into newborn screening has revolutionized the detection of this disorder, identifying a large population of individuals who are often asymptomatic.[1] This has shifted the clinical challenge from diagnosing acutely ill infants to understanding the long-term outcomes and genotype-phenotype correlations in a largely presymptomatic population. For drug development professionals, the leucine catabolic pathway and the consequences of its disruption in MCC deficiency present potential therapeutic targets. Strategies could include enhancing residual enzyme activity, developing alternative metabolic routes for 3-methylcrotonyl-CoA, or mitigating the downstream effects of metabolite accumulation. Further research is necessary to elucidate the factors contributing to the variable clinical expressivity of MCC deficiency and to optimize long-term management strategies for all identified individuals.

References

An In-depth Technical Guide to 3-Methylcrotonylglycine: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylcrotonylglycine (3-MCG), a key biomarker for the inborn error of metabolism, 3-methylcrotonyl-CoA carboxylase (MCC) deficiency. This document details the chemical structure, physicochemical properties, and spectroscopic data of 3-MCG. Furthermore, it delves into its biochemical role in the leucine catabolism pathway, its pathological implications, and established experimental protocols for its quantification. The guide also explores the molecular mechanisms through which 3-MCG may contribute to the pathophysiology of MCC deficiency, including its inhibitory effects on key enzymes.

Chemical Identity and Structure

This compound is an N-acylglycine, formed by the conjugation of 3-methylcrotonic acid and glycine. Its chemical identity is well-established through various nomenclature and registry systems.

IdentifierValue
IUPAC Name 2-(3-methylbut-2-enoylamino)acetic acid
CAS Number 33008-07-0
Molecular Formula C7H11NO3
Canonical SMILES CC(=CC(=O)NCC(=O)O)C
InChI InChI=1S/C7H11NO3/c1-5(2)3-6(9)8-4-7(10)11/h3H,4H2,1-2H3,(H,8,9)(H,10,11)
InChIKey PFWQSHXPNKRLIV-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, analysis, and understanding its biological behavior.

Physicochemical Data
PropertyValueSource
Molecular Weight 157.17 g/mol PubChem
Physical Description SolidHuman Metabolome Database (HMDB)
Melting Point 147 °CBiosynth
Boiling Point (Predicted) 394.9 °C at 760 mmHgChemsrc
Water Solubility (Predicted) 7.64 g/LALOGPS
pKa (Strongest Acidic, Predicted) 4.09ChemAxon
pKa (Strongest Basic, Predicted) -0.54ChemAxon
LogP (Predicted) 0.02ALOGPS
Spectroscopic Data

Spectroscopic data are fundamental for the unequivocal identification and structural elucidation of this compound.

Spectroscopic TechniqueData
1H NMR (500 MHz, CDCl3) δ (ppm): 5.65, 4.13, 4.12, 2.19, 1.90
Mass Spectrometry (MS/MS, Positive Ion Mode) Top 3 Peaks (m/z): 83.05035, 55.05335, 53.03952
Mass Spectrometry (MS/MS, Negative Ion Mode) Major Peak (m/z): 74.02573

Biochemical and Pathological Significance

This compound is a critical metabolite in the context of leucine metabolism and its associated inborn errors.

Role in Leucine Catabolism

Under normal physiological conditions, the essential amino acid leucine is broken down through a series of enzymatic reactions. One of the key enzymes in this pathway is 3-methylcrotonyl-CoA carboxylase (MCC), a biotin-dependent mitochondrial enzyme. In individuals with a deficiency in MCC, the metabolic pathway is blocked. This leads to the accumulation of the upstream metabolite, 3-methylcrotonyl-CoA. To mitigate the toxicity of this accumulating intermediate, the body utilizes an alternative detoxification pathway by conjugating 3-methylcrotonyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase, to form this compound, which is then excreted in the urine.[1]

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MCC 3-Methylcrotonyl-CoA Carboxylase (MCC) MC_CoA->MCC GNAT Glycine N-acyltransferase MC_CoA->GNAT Detoxification Pathway (in MCC deficiency) MG_CoA 3-Methylglutaconyl-CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA MCC->MG_CoA Normal Pathway MCG This compound Glycine Glycine Glycine->GNAT GNAT->MCG

Figure 1: Leucine catabolism and the formation of this compound in MCC deficiency.
Clinical Relevance: 3-Methylcrotonylglycinuria

The presence of elevated levels of this compound in the urine, a condition known as 3-methylcrotonylglycinuria, is a hallmark of 3-methylcrotonyl-CoA carboxylase deficiency.[2] This autosomal recessive disorder has a variable clinical presentation, ranging from asymptomatic to severe neonatal onset with neurological complications.[2] The accumulation of this compound and other metabolites is believed to contribute to the pathophysiology of the disease.

Molecular Mechanisms of Pathophysiology

Research suggests that this compound is not merely a benign biomarker but an active contributor to the cellular dysfunction observed in MCC deficiency.

Inhibition of Mitochondrial Energy Metabolism

Studies have demonstrated that this compound can impair mitochondrial function. Specifically, it has been shown to inhibit the activity of complex II-III of the electron transport chain in rat cerebral cortex preparations.[3] This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production and potentially contributing to the neurological symptoms associated with MCC deficiency.

Mitochondrial_Inhibition MCG This compound Complex_II_III Mitochondrial Complex II-III MCG->Complex_II_III inhibits ETC Electron Transport Chain Complex_II_III->ETC is part of ATP_Production ATP Production ETC->ATP_Production drives Cellular_Energy Cellular Energy Deficit ATP_Production->Cellular_Energy decrease leads to

Figure 2: Proposed mechanism of this compound-induced mitochondrial dysfunction.
Inhibition of Synaptic Na+/K+-ATPase

In addition to its effects on mitochondria, this compound has been found to inhibit the activity of Na+/K+-ATPase in synaptic membranes of the rat cerebrum.[3] This enzyme is crucial for maintaining the electrochemical gradients necessary for neuronal excitability and neurotransmission. Inhibition of Na+/K+-ATPase can lead to neuronal depolarization, altered neurotransmitter release, and ultimately contribute to the neurological deficits seen in some patients with MCC deficiency.

ATPase_Inhibition MCG This compound NaK_ATPase Synaptic Na+/K+-ATPase MCG->NaK_ATPase inhibits Ion_Gradient Maintenance of Ion Gradients NaK_ATPase->Ion_Gradient is essential for Neurological_Dysfunction Neurological Dysfunction NaK_ATPase->Neurological_Dysfunction inhibition leads to Neuronal_Excitability Neuronal Excitability Ion_Gradient->Neuronal_Excitability is required for Neurotransmission Normal Neurotransmission Neuronal_Excitability->Neurotransmission

Figure 3: Proposed mechanism of this compound-induced inhibition of Na+/K+-ATPase.

Experimental Protocols

General Synthesis of N-Acyl Glycines

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general method for the synthesis of N-acyl glycines can be adapted. This typically involves the acylation of glycine. A common method is the Schotten-Baumann reaction, where an amino group is acylated by an acyl halide or anhydride in the presence of a base.

Synthesis_Workflow Start Start Materials: - Glycine - 3-Methylcrotonyl chloride - Base (e.g., NaOH) - Solvent (e.g., Water/Dioxane) Dissolve Dissolve glycine and base in water. Start->Dissolve Add_Acyl_Chloride Add 3-methylcrotonyl chloride dropwise with vigorous stirring. Dissolve->Add_Acyl_Chloride React Allow the reaction to proceed, maintaining a basic pH. Add_Acyl_Chloride->React Acidify Acidify the reaction mixture to precipitate the product. React->Acidify Isolate Isolate the crude product by filtration. Acidify->Isolate Purify Purify the product by recrystallization. Isolate->Purify Characterize Characterize the final product (NMR, MS, etc.). Purify->Characterize

Figure 4: General workflow for the synthesis of N-acyl glycines.
Quantification of this compound in Urine by GC-MS

The quantification of this compound in urine is a key diagnostic procedure for 3-methylcrotonylglycinuria. A detailed protocol using gas chromatography-mass spectrometry (GC-MS) has been described.[4]

Protocol Outline:

  • Sample Preparation:

    • A urine sample volume equivalent to 0.5 µmol of creatinine is used.

    • The sample is made alkaline with 30% NaOH to a final pH of 14.0.

    • 500 µL of 2.5 g/L hydroxylamine hydrochloride is added, and the sample is heated at 60 °C for 1 hour.

    • The sample is then acidified with 2.5 N H2SO4 to a pH of 1.0.

    • Internal standards (e.g., dimethylmalonic acid, tropic acid, pentadecanoic acid) are added.

  • Extraction:

    • The organic acids are extracted three times with 2 mL of ethyl acetate.

    • The combined organic phases are dried with Na2SO4.

    • The solvent is evaporated under a gentle stream of nitrogen.

  • Derivatization:

    • The dried residue is derivatized with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60 °C for 30 minutes.

  • GC-MS Analysis:

    • 1 µL of the derivatized sample is injected into the GC-MS system.

    • Injector: Split mode (e.g., 10:1 split ratio) at 280 °C.

    • Column: A suitable capillary column (e.g., HP-5MS).

    • Oven Program: Temperature ramp from 70 °C to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Data is acquired by scanning over a mass range of 50–550 amu.

  • Quantification:

    • The concentration of this compound is determined by comparing the peak area of its derivative to that of the internal standard.

Conclusion

This compound is a pivotal molecule in the study of inborn errors of metabolism, particularly 3-methylcrotonyl-CoA carboxylase deficiency. Its chemical and physical properties are well-characterized, and reliable methods for its quantification have been established. Beyond its role as a diagnostic marker, emerging evidence suggests that this compound may actively contribute to the pathophysiology of MCC deficiency through the inhibition of key enzymes involved in cellular energy metabolism and neurotransmission. Further research into the molecular mechanisms of this compound-induced toxicity may open new avenues for therapeutic interventions for individuals with this metabolic disorder.

References

The Endogenous Metabolite 3-Methylcrotonylglycine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Function, Pathophysiology, and Analytical Methodologies

Abstract

3-Methylcrotonylglycine (3-MCG) is an N-acylglycine that serves as a crucial biomarker for the inborn error of leucine metabolism known as 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency. Under normal physiological conditions, 3-MCG is present at negligible levels in biological fluids. However, in individuals with 3-MCC deficiency, impaired leucine catabolism leads to the accumulation of 3-methylcrotonyl-CoA, which is subsequently detoxified through conjugation with glycine to form 3-MCG. This accumulation is associated with a wide spectrum of clinical presentations, from asymptomatic individuals to those with severe neurological impairment. This technical guide provides a comprehensive overview of the function of 3-MCG as an endogenous metabolite, its role in the pathophysiology of 3-MCC deficiency, detailed analytical methodologies for its quantification, and its impact on cellular signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolic disorders, neurobiology, and clinical diagnostics.

Introduction

This compound (3-MCG) is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA with glycine.[1] While typically a minor metabolite, its presence in significantly elevated concentrations in urine and blood is a hallmark of 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an autosomal recessive inherited disorder of leucine metabolism.[2][3][4] The enzyme 3-MCC catalyzes a key step in the breakdown of the essential amino acid leucine.[5][6] Its deficiency leads to the accumulation of upstream metabolites, most notably 3-methylcrotonyl-CoA. The cellular detoxification of this excess 3-methylcrotonyl-CoA occurs via two primary pathways: hydration to 3-hydroxyisovaleric acid and conjugation with glycine to form 3-MCG.[7]

The clinical phenotype of 3-MCC deficiency is highly variable, ranging from asymptomatic adults to infants with life-threatening metabolic crises, neurological damage, and developmental delay.[3][8][9] This variability presents a challenge in diagnosis and management. The accumulation of 3-MCG and other metabolites is believed to contribute to the pathophysiology of the disease, primarily through the induction of mitochondrial dysfunction and oxidative stress.[10]

This guide will delve into the core aspects of 3-MCG, providing quantitative data on its pathological concentrations, detailed experimental protocols for its analysis, and a visual representation of the signaling pathways it perturbs.

Metabolic Pathway and Function of this compound

The formation of 3-MCG is intrinsically linked to the catabolism of leucine. The pathway, and the point of disruption in 3-MCC deficiency, are outlined below.

cluster_0 Leucine Catabolism Pathway cluster_1 Detoxification Pathway in 3-MCC Deficiency Leucine Leucine alpha_ketoisocaproate α-Ketoisocaproate Leucine->alpha_ketoisocaproate Isovaleryl_CoA Isovaleryl-CoA alpha_ketoisocaproate->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA 3-MCC MCG This compound Methylcrotonyl_CoA->MCG Glycine N-Acyltransferase HIVA 3-Hydroxyisovaleric Acid Methylcrotonyl_CoA->HIVA Enoyl-CoA Hydratase HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate_AcetylCoA Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate_AcetylCoA Glycine Glycine Glycine->MCG

Figure 1: Leucine catabolism and 3-MCG formation.

In a healthy individual, the flux through the detoxification pathways is minimal. However, in 3-MCC deficiency, the blockage at the 3-MCC step shunts 3-methylcrotonyl-CoA towards the formation of 3-MCG and 3-hydroxyisovaleric acid, leading to their accumulation and excretion.

Quantitative Data on this compound

The quantification of 3-MCG is a primary diagnostic tool for 3-MCC deficiency. The following table summarizes the reported concentrations of 3-MCG in urine in both normal and pathological states.

AnalyteBiological MatrixConditionConcentration Range (mmol/mol creatinine)Reference(s)
This compound UrineNormal (Children/Adults)Not detectable - <1.05[11][12]
Urine3-MCC Deficiency50 - 4000[12]
Urine3-MCC Deficiency (Case 1)227.98[13]
Urine3-MCC Deficiency (Case 2)441[14]
Urine3-MCC Deficiency (Series)1.61 - 306.94[11]

Note: Plasma concentrations of 3-MCG are not routinely reported, as urinary analysis is the standard diagnostic procedure. In 3-MCC deficiency, plasma acylcarnitine analysis reveals elevated C5-hydroxycarnitine (3-hydroxyisovalerylcarnitine), a related diagnostic marker.[4][5]

Experimental Protocols

Accurate and reliable quantification of 3-MCG is essential for the diagnosis and monitoring of 3-MCC deficiency. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a cornerstone for the diagnosis of organic acidurias, including 3-MCC deficiency.

Sample Preparation:

  • Normalization: Urine samples are typically normalized to creatinine concentration to account for variations in urine dilution. A urine volume equivalent to a specific amount of creatinine (e.g., 1 µmole) is used for analysis.[15]

  • Internal Standard Addition: An internal standard (e.g., a non-endogenous organic acid like 2-phenylbutyric acid) is added to each sample to correct for variations in extraction and derivatization efficiency.

  • Oximation (Optional but Recommended): To improve the detection of keto-acids, samples are treated with a hydroxylamine solution to form oxime derivatives.[15]

  • Acidification and Extraction: The urine sample is acidified (e.g., with HCl) to a pH below 2. The organic acids are then extracted into an organic solvent, typically ethyl acetate or a mixture of ethyl acetate and diethyl ether, through liquid-liquid extraction.[16][17]

  • Drying: The organic extract is dried under a stream of nitrogen gas.

  • Derivatization: The dried residue is derivatized to increase the volatility of the organic acids for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine. The mixture is heated to facilitate the reaction.[15][16]

GC-MS Analysis:

  • Gas Chromatograph: A capillary column, typically with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is used for separation.

  • Temperature Program: A temperature gradient is employed to separate the various organic acids. An example program starts at a low temperature (e.g., 80°C) and ramps up to a high temperature (e.g., 280-300°C).

  • Mass Spectrometer: The mass spectrometer is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify a wide range of compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific analytes like 3-MCG.

Acylglycine Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the targeted analysis of acylglycines in various biological matrices, including plasma and dried blood spots.

Sample Preparation:

  • Extraction: Acylglycines can be extracted from plasma or dried blood spots using protein precipitation with an organic solvent (e.g., methanol) containing deuterated internal standards for each analyte of interest. Solid-phase extraction (SPE) can also be employed for cleaner extracts.[18][19]

  • Derivatization (Butylation): To improve chromatographic retention and ionization efficiency, the extracted acylglycines are often derivatized to their butyl esters by heating with butanolic HCl.[19]

  • Reconstitution: After derivatization, the sample is dried and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Liquid Chromatograph: Reversed-phase chromatography is typically used with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid is employed for separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used in positive electrospray ionization (ESI+) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each acylglycine and its internal standard are monitored for highly selective and sensitive quantification.

Signaling Pathways and Pathophysiological Mechanisms

The accumulation of 3-MCG is not merely a diagnostic marker but is implicated in the cellular pathology observed in 3-MCC deficiency. The primary mechanisms of its toxicity involve the induction of mitochondrial dysfunction and oxidative stress.

Mitochondrial Dysfunction

In vitro studies have demonstrated that 3-MCG can impair mitochondrial energy metabolism.[10] A key target is the electron transport chain, specifically the activity of Complex II-III is diminished in the presence of 3-MCG.[10] This disruption of electron flow can lead to a reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS).

cluster_0 Mitochondrial Dysfunction MCG This compound Complex_II_III Complex II-III MCG->Complex_II_III Inhibition Mitochondrion Mitochondrion ETC Electron Transport Chain ATP ATP Synthesis ETC->ATP Decreased ROS Reactive Oxygen Species (ROS) Complex_II_III->ROS Increased Production

Figure 2: 3-MCG-induced mitochondrial dysfunction.
Oxidative Stress and Cellular Damage

The increased production of ROS due to mitochondrial dysfunction triggers a state of oxidative stress. ROS are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA.

  • Lipid Peroxidation: 3-MCG has been shown to induce lipid peroxidation, a process where ROS attack lipids in cell membranes, leading to cellular damage.[10]

  • Protein Oxidation: The accumulation of 3-MCG can also lead to protein oxidation, which can impair protein function.[20]

  • Inhibition of Na+,K+-ATPase: A critical enzyme for maintaining cellular ion gradients and neuronal excitability, Na+,K+-ATPase, is inhibited by 3-MCG.[10] This inhibition is thought to be mediated by the oxidative damage caused by ROS.[2][7]

ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation NaK_ATPase Na+,K+-ATPase ROS->NaK_ATPase Inhibition Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Protein_Oxidation->Cellular_Damage Neuronal_Dysfunction Neuronal Dysfunction NaK_ATPase->Neuronal_Dysfunction

Figure 3: Downstream effects of ROS induced by 3-MCG.
Experimental Workflow for Assessing 3-MCG Toxicity

A typical workflow to investigate the cellular toxicity of 3-MCG is outlined below.

Cell_Culture Cell Culture (e.g., Neurons, Fibroblasts) Treatment Treatment with 3-MCG Cell_Culture->Treatment Mitochondrial_Function Assess Mitochondrial Function (e.g., Oxygen Consumption Rate) Treatment->Mitochondrial_Function ROS_Measurement Measure ROS Production (e.g., Fluorescent Probes) Treatment->ROS_Measurement Lipid_Peroxidation_Assay Lipid Peroxidation Assay (e.g., TBARS) Treatment->Lipid_Peroxidation_Assay Enzyme_Activity_Assay Enzyme Activity Assay (e.g., Na+,K+-ATPase) Treatment->Enzyme_Activity_Assay Data_Analysis Data Analysis and Interpretation Mitochondrial_Function->Data_Analysis ROS_Measurement->Data_Analysis Lipid_Peroxidation_Assay->Data_Analysis Enzyme_Activity_Assay->Data_Analysis

Figure 4: Experimental workflow for 3-MCG toxicity assessment.

Conclusion

This compound is a pivotal endogenous metabolite whose elevated levels are a direct consequence of impaired leucine catabolism in 3-MCC deficiency. While serving as an indispensable diagnostic marker, accumulating evidence suggests that 3-MCG is also an active participant in the pathophysiology of the disease. Its ability to induce mitochondrial dysfunction and oxidative stress provides a plausible mechanism for the cellular damage and clinical symptoms observed in affected individuals.

This technical guide has provided a detailed overview of 3-MCG, from its metabolic origins to its pathological effects at the cellular level. The summarized quantitative data and detailed experimental protocols offer a practical resource for researchers and clinicians. The visualization of the involved signaling pathways aims to facilitate a deeper understanding of the molecular mechanisms underlying 3-MCG toxicity. Further research into the precise molecular interactions of 3-MCG and the development of therapeutic strategies to mitigate its toxic effects are crucial for improving the outcomes of individuals with 3-MCC deficiency. This guide serves as a foundational resource to support these ongoing efforts.

References

The Metabolic Pathway of 3-Methylcrotonylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycine is an N-acylglycine that serves as a key diagnostic marker for the inborn error of metabolism known as 3-Methylcrotonyl-CoA carboxylase (MCC) deficiency. This condition, inherited in an autosomal recessive manner, arises from defects in the MCCC1 or MCCC2 genes, which encode the alpha and beta subunits of the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase. MCC plays a crucial role in the catabolism of the essential amino acid leucine. A deficiency in this enzyme leads to the accumulation of upstream metabolites, which are then shunted into alternative pathways, resulting in the formation and excretion of this compound and other characteristic compounds. This guide provides an in-depth overview of the metabolic pathway, associated quantitative data, and detailed experimental protocols relevant to the study of this compound.

The Leucine Catabolic Pathway and the Role of 3-Methylcrotonyl-CoA Carboxylase

The breakdown of leucine is a multi-step process occurring within the mitochondria. A key intermediate in this pathway is 3-methylcrotonyl-CoA. Under normal physiological conditions, 3-methylcrotonyl-CoA carboxylase, a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. This reaction is a critical step in the complete oxidation of leucine for energy production.

In individuals with MCC deficiency, the impaired function of this enzyme leads to the accumulation of 3-methylcrotonyl-CoA. The excess 3-methylcrotonyl-CoA is then diverted into two primary alternative metabolic routes:

  • Hydration: 3-methylcrotonyl-CoA can be hydrated to form 3-hydroxyisovaleric acid.

  • Glycine Conjugation: The acyl-CoA moiety is conjugated with glycine by the enzyme glycine N-acyltransferase to form this compound.

The accumulation and subsequent urinary excretion of 3-hydroxyisovaleric acid and this compound are the biochemical hallmarks of MCC deficiency. Additionally, the buildup of 3-methylcrotonyl-CoA can lead to the formation of 3-hydroxyisovalerylcarnitine (C5-OH), which is detectable in blood spots and plasma and is a primary marker in newborn screening programs.

Quantitative Data in 3-Methylcrotonyl-CoA Carboxylase Deficiency

The diagnosis of MCC deficiency relies on the quantitative analysis of specific metabolites in urine and blood. The following tables summarize the typical concentrations of key biomarkers in healthy individuals compared to those with MCC deficiency.

Metabolite Sample Type Healthy Control Range MCC Deficiency Range Citation
This compoundUrineNot Detected - 1.05 mmol/mol creatinine1.61 - 441 mmol/mol creatinine[1][2]
3-Hydroxyisovaleric acidUrine0 - 6.1 mmol/mol creatinine21.5 - 944.9 mmol/mol creatinine[1]
3-Hydroxyisovalerylcarnitine (C5OH)Dried Blood Spot/Plasma0.07 - 0.5 µmol/L0.91 - 32.26 µmol/L[1][3]
Free Carnitine (C0)Plasma8.5 - 50 µmol/LOften decreased (e.g., 2.3 - 24.94 µmol/L)[1][3]
Enzyme Substrate Apparent Km (Human) Citation
3-Methylcrotonyl-CoA Carboxylase3-Methylcrotonyl-CoANot explicitly found in searches
ATPNot explicitly found in searches
HCO3-Not explicitly found in searches

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to detect and quantify abnormal levels of organic acids, such as this compound and 3-hydroxyisovaleric acid, in urine.

Methodology:

  • Sample Preparation:

    • Thaw a frozen urine sample and vortex to mix.

    • Transfer a volume of urine normalized to creatinine concentration (e.g., equivalent to 1 mg of creatinine) to a glass tube.

    • Add an internal standard (e.g., a non-physiological organic acid like ethylmalonic acid) to each sample.

    • Acidify the urine to a pH of approximately 1-2 with hydrochloric acid.

    • Saturate the sample with sodium chloride to improve extraction efficiency.

  • Extraction:

    • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate) to the acidified urine.

    • Vortex the mixture vigorously to ensure thorough mixing of the aqueous and organic phases.

    • Centrifuge the sample to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.

  • Derivatization:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

    • To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent like pyridine.

    • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) esters.

  • GC-MS Analysis:

    • Inject a small volume of the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the different organic acid derivatives based on their boiling points and interactions with the chromatographic column.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

    • The mass spectrometer detects the fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

    • Identification of the organic acids is achieved by comparing their retention times and mass spectra to a library of known compounds.

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This technique is the cornerstone of newborn screening for MCC deficiency and is used to quantify acylcarnitines, including the diagnostic marker 3-hydroxyisovalerylcarnitine (C5OH), in dried blood spots or plasma.

Methodology:

  • Sample Preparation (from Dried Blood Spot):

    • Punch a small disc (e.g., 3 mm) from the dried blood spot on a filter paper card.

    • Place the disc into a well of a 96-well microtiter plate.

    • Add a methanol-based extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.

    • Seal the plate and agitate it for a set period (e.g., 30 minutes) to extract the acylcarnitines from the blood spot.

  • Derivatization (Butylation):

    • After extraction, evaporate the methanol extract to dryness under nitrogen.

    • Reconstitute the dried residue in a solution of butanolic-HCl.

    • Incubate the plate at a specific temperature (e.g., 65°C) for a set time (e.g., 15-20 minutes) to convert the acylcarnitines to their butyl esters. This derivatization enhances their ionization efficiency in the mass spectrometer.

    • Evaporate the butanolic-HCl to dryness.

  • MS/MS Analysis:

    • Reconstitute the derivatized sample in the mobile phase used for the analysis.

    • Introduce the sample into the tandem mass spectrometer, typically using a flow injection analysis or liquid chromatography.

    • The first mass spectrometer (Q1) is set to select the precursor ions of the butyl-esterified acylcarnitines.

    • The selected ions are then fragmented in a collision cell (Q2).

    • The second mass spectrometer (Q3) is set to detect a specific product ion that is common to all acylcarnitines (e.g., m/z 85 for the fragmented carnitine moiety).

    • By scanning for precursor ions that produce this specific product ion, a profile of all acylcarnitines in the sample can be generated and quantified based on the signal intensity relative to the internal standards.

3-Methylcrotonyl-CoA Carboxylase (MCC) Enzyme Assay

This assay directly measures the activity of the MCC enzyme in patient cells, typically cultured fibroblasts or isolated lymphocytes, to confirm a diagnosis of MCC deficiency.

Methodology:

  • Cell Lysate Preparation:

    • Culture patient fibroblasts or isolate lymphocytes from a blood sample.

    • Harvest the cells and wash them in a suitable buffer.

    • Lyse the cells to release the mitochondrial enzymes, often through sonication or freeze-thaw cycles in a hypotonic buffer.

    • Determine the total protein concentration of the cell lysate for normalization of enzyme activity.

  • Radiochemical Assay Reaction:

    • Prepare a reaction mixture containing a buffer (e.g., Tris-HCl at a pH around 8.0), ATP, MgCl2, and radiolabeled bicarbonate (NaH14CO3).

    • Initiate the reaction by adding the cell lysate and the substrate, 3-methylcrotonyl-CoA.

    • Incubate the reaction at 37°C for a defined period.

    • The MCC enzyme will incorporate the 14C from the bicarbonate into 3-methylcrotonyl-CoA to form 14C-labeled 3-methylglutaconyl-CoA.

  • Stopping the Reaction and Measuring Radioactivity:

    • Terminate the reaction by adding an acid (e.g., perchloric acid), which also serves to remove any unincorporated radiolabeled bicarbonate as 14CO2 gas.

    • After allowing for the release of the gas, centrifuge the sample to pellet the precipitated protein.

    • Measure the radioactivity of the acid-soluble supernatant, which contains the 14C-labeled product, using a scintillation counter.

    • Calculate the enzyme activity based on the amount of radioactivity incorporated per unit of time per milligram of protein in the cell lysate.

Visualizations

Leucine_Catabolism_and_3MCG_Formation cluster_mcc_deficiency MCC Deficiency Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA IVD MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA MCC HIVA 3-Hydroxyisovaleric Acid MC_CoA->HIVA Hydration MCG This compound MC_CoA->MCG Glycine Conjugation HMG_CoA HMG-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Glycine Glycine Diagnostic_Workflow_MCC_Deficiency NBS Newborn Screening (Dried Blood Spot) Tandem_MS Acylcarnitine Analysis by Tandem MS/MS NBS->Tandem_MS Elevated_C5OH Elevated 3-Hydroxy- isovalerylcarnitine (C5OH) Tandem_MS->Elevated_C5OH Follow_up Follow-up Testing Elevated_C5OH->Follow_up Urine_OA Urine Organic Acid Analysis (GC-MS) Follow_up->Urine_OA Elevated_Metabolites Elevated this compound and 3-Hydroxyisovaleric Acid Urine_OA->Elevated_Metabolites Enzyme_Assay MCC Enzyme Assay (Fibroblasts/Lymphocytes) Elevated_Metabolites->Enzyme_Assay Deficient_Activity Deficient MCC Activity Enzyme_Assay->Deficient_Activity Genetic_Testing Genetic Testing (MCCC1/MCCC2) Deficient_Activity->Genetic_Testing Confirmation Confirmation of MCC Deficiency Genetic_Testing->Confirmation

References

The Biological Activities and Effects of 3-Methylcrotonylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcrotonylglycine (3-MCG) is an N-acylglycine that serves as a crucial biomarker for the inborn error of leucine metabolism, 3-methylcrotonyl-CoA carboxylase deficiency (3-MCCD). The accumulation of 3-MCG is associated with a range of clinical manifestations, from asymptomatic to severe neurological distress. This technical guide provides an in-depth analysis of the biological activities and multifaceted effects of 3-MCG at the cellular and molecular levels. It summarizes key quantitative data on its inhibitory effects on mitochondrial bioenergetics and induction of oxidative stress. Detailed experimental protocols for foundational research in this area are provided, alongside visual representations of the implicated biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound is an acylglycine produced via the conjugation of 3-methylcrotonyl-CoA with glycine by the enzyme glycine N-acyltransferase.[1] Under normal physiological conditions, it is a minor metabolite found in urine.[2] However, in the context of 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an autosomal recessive disorder of leucine catabolism, the impaired activity of the 3-MCC enzyme leads to the accumulation of 3-methylcrotonyl-CoA.[3][4] This, in turn, results in a significant increase in the production and excretion of 3-MCG and 3-hydroxyisovaleric acid.[5][6] The clinical phenotype of 3-MCC deficiency is highly variable, ranging from asymptomatic to severe metabolic crises and neurological damage.[7][8] Emerging evidence suggests that the accumulation of metabolites like 3-MCG may play a direct role in the pathophysiology of this disorder.[9][10] This guide will delve into the specific biological impacts of elevated 3-MCG levels.

Biological Activities of this compound

The primary biological activities of 3-MCG revolve around the disruption of mitochondrial function and the induction of oxidative stress, leading to cellular damage, particularly in the brain.[5][11]

Inhibition of Mitochondrial Energy Metabolism

3-MCG has been shown to significantly impair mitochondrial energy homeostasis. Its inhibitory effects have been observed on several key components of cellular energy production.

In vitro studies have demonstrated that 3-MCG inhibits the activity of complex II-III of the mitochondrial respiratory chain in a concentration-dependent manner.[5] This inhibition disrupts the flow of electrons, leading to reduced ATP synthesis.

3-MCG also inhibits the activity of mitochondrial creatine kinase, an enzyme crucial for the transfer of high-energy phosphate from mitochondria to the cytosol.[5] This disruption in energy shuttling can have significant consequences for cells with high and fluctuating energy demands, such as neurons.

The activity of synaptic Na+/K+-ATPase, essential for maintaining ionic gradients and neuronal excitability, is also diminished by 3-MCG.[5] This inhibition can lead to impaired neurotransmission and may contribute to the neurological symptoms observed in 3-MCC deficiency.

Induction of Oxidative Stress

A significant consequence of 3-MCG-induced mitochondrial dysfunction is the generation of reactive oxygen species (ROS), leading to oxidative stress.

Studies have shown that 3-MCG induces lipid peroxidation in a concentration-dependent manner, as measured by the formation of thiobarbituric acid reactive substances (TBA-RS).[5] This damage to cellular membranes can compromise their integrity and function.

In addition to lipid peroxidation, 3-MCG also promotes protein oxidation, indicated by increased carbonyl formation.[11] The oxidative modification of proteins can lead to loss of function and contribute to cellular pathology.

Quantitative Data on the Biological Effects of this compound

The following tables summarize the quantitative data from key studies on the inhibitory and pro-oxidant effects of 3-MCG.

Parameter 3-MCG Concentration Inhibition (%) Tissue/Preparation
CO₂ Production 1 mM~15%Rat Cerebral Cortex Homogenates
2.5 mM~25%
5 mM~30%
Mitochondrial Complex II-III Activity 0.1 mM~10%Rat Cerebral Cortex Homogenates
0.5 mM~20%
1 mM~25%
2.5 mM~30%
5 mM~35%
Mitochondrial Creatine Kinase Activity 1 mM~25%Rat Cerebral Cortex Homogenates
2.5 mM~45%
5 mM~65%
Synaptic Na+/K+-ATPase Activity 1 mM~15%Purified Synaptic Membranes from Rat Cerebrum
2.5 mM~25%
5 mM~40%

Table 1: Concentration-Dependent Inhibitory Effects of this compound on Mitochondrial and Synaptic Enzyme Activities. Data extracted from Moura et al. (2012).[5]

Parameter 3-MCG Concentration Increase in Oxidative Stress Marker (%) Tissue/Preparation
Lipid Peroxidation (TBA-RS) 0.5 mM~20%Rat Cerebral Cortex Homogenates
1 mM~40%
2.5 mM~60%
5 mM~90%
Protein Oxidation (Carbonyl Formation) 1 mM~15%Rat Cerebral Cortex Homogenates
2.5 mM~25%
5 mM~35%

Table 2: Concentration-Dependent Effects of this compound on Oxidative Stress Markers. Data extracted from Moura et al. (2012) and Zanatta et al. (2013).[5][11]

Signaling Pathways and Logical Relationships

The biological effects of 3-MCG can be conceptualized as a cascade of events initiated by the inhibition of key mitochondrial enzymes.

cluster_leucine_catabolism Leucine Catabolism cluster_cellular_effects Cellular Effects of 3-MCG Accumulation Leucine Leucine 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA Leucine->3-Methylcrotonyl-CoA 3-Methylglutaconyl-CoA 3-Methylglutaconyl-CoA 3-Methylcrotonyl-CoA->3-Methylglutaconyl-CoA 3-MCC This compound This compound 3-Methylcrotonyl-CoA->this compound Glycine Conjugation 3-MCC_Deficiency 3-MCC Deficiency 3-MCC_Deficiency->3-Methylcrotonyl-CoA Accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Inhibits Complex II-III, Creatine Kinase Neuronal_Damage Neuronal Damage This compound->Neuronal_Damage Inhibits Na+/K+-ATPase Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Increased ROS Production Oxidative_Stress->Neuronal_Damage Lipid Peroxidation, Protein Oxidation

Caption: Leucine catabolism and the pathological effects of 3-MCG.

cluster_mitochondrial_dysfunction Mitochondrial Dysfunction Cascade 3-MCG 3-MCG Complex_II_III Mitochondrial Complex II-III 3-MCG->Complex_II_III Inhibition Electron_Transport_Chain Electron Transport Chain Complex_II_III->Electron_Transport_Chain Disruption ATP_Synthesis ATP Synthesis Electron_Transport_Chain->ATP_Synthesis Decreased ROS_Production ROS Production Electron_Transport_Chain->ROS_Production Increased Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress

Caption: 3-MCG-induced mitochondrial dysfunction and oxidative stress.

Experimental Protocols

Quantification of this compound in Urine by GC-MS

This protocol is adapted from Villani et al. (2016) and provides a method for the extraction and derivatization of organic acids from urine for GC-MS analysis.[7][12]

5.1.1. Sample Preparation and Extraction

  • Quantify creatinine in the urine sample to determine the volume equivalent to 0.5 µmol of creatinine.

  • Adjust the pH of the urine sample to 14.0 with 30% NaOH.

  • Add 500 µL of 2.5 g/L hydroxylamine hydrochloride and incubate at 60 °C for 1 hour.

  • Acidify the sample to a pH of 1.0 with 2.5 N H₂SO₄.

  • Add appropriate internal standards (e.g., dimethylmalonic acid, tropic acid, pentadecanoic acid).

  • Perform three extractions with 2 mL of ethyl acetate, vortexing vigorously for each extraction.

  • Pool the organic phases and add approximately 1 g of anhydrous Na₂SO₄ to remove residual water.

  • After 1 hour, centrifuge the sample and transfer the organic phase to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

5.1.2. Derivatization

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried extract.

  • Incubate at 60 °C for 30 minutes to allow for derivatization.

5.1.3. GC-MS Analysis

  • Gas Chromatograph: Agilent Technologies Model 7890A or equivalent.

  • Mass Spectrometer: Agilent Technologies 5975C or equivalent.

  • Column: Agilent J&W GC column HP-5MS or equivalent.

  • Injection: 1 µL of the derivatized sample in split mode (e.g., 10:1 split ratio) at an injector temperature of 280 °C.

  • Oven Temperature Program: Start at 70 °C, ramp to 280 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer Mode: Scan mode over a mass range of 50–550 amu.

cluster_workflow GC-MS Analysis Workflow for 3-MCG Urine_Sample Urine Sample Extraction Liquid-Liquid Extraction Urine_Sample->Extraction Derivatization Silylation (BSTFA) Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis GC_MS_Analysis->Data_Analysis

Caption: Workflow for the quantification of 3-MCG in urine by GC-MS.

Measurement of Mitochondrial Respiratory Chain Complex II-III Activity

This spectrophotometric assay is based on the method described by Fischer et al. (1985) and adapted by Moura et al. (2012).[5]

5.2.1. Reagents

  • Potassium phosphate buffer (40 mM, pH 7.4)

  • Sodium succinate (16 mM)

  • Sodium azide (4 mM)

  • Rotenone (7 µM)

  • Cytochrome c (0.6 µg/mL)

  • Tissue homogenate (e.g., from rat cerebral cortex)

5.2.2. Procedure

  • Prepare a reaction medium containing 40 mM potassium phosphate buffer (pH 7.4) and 16 mM sodium succinate.

  • Add 40–80 µg of homogenate protein to the reaction medium and pre-incubate at 30 °C for 30 minutes.

  • Add 4 mM sodium azide and 7 µM rotenone to the mixture.

  • Initiate the reaction by adding 0.6 µg/mL of cytochrome c.

  • Monitor the increase in absorbance at 550 nm (with 580 nm as the reference wavelength) for 5 minutes, which corresponds to the reduction of cytochrome c.

  • To test the effect of 3-MCG, pre-incubate the homogenate with varying concentrations of 3-MCG before adding the other reagents.

Assessment of Lipid Peroxidation (TBA-RS Assay)

This protocol for measuring thiobarbituric acid reactive substances is based on the method of Esterbauer and Cheeseman (1990) and adapted by Moura et al. (2012).[5]

5.3.1. Reagents

  • Tissue homogenate

  • This compound (for treatment)

  • Trichloroacetic acid (TCA), 10%

  • Thiobarbituric acid (TBA), 0.67%

  • 1,1,3,3-Tetramethoxypropane (for standard curve)

5.3.2. Procedure

  • Incubate tissue homogenates (approximately 0.3 mg protein) with or without varying concentrations of 3-MCG at 37 °C for 1 hour.

  • Stop the reaction by adding 300 µL of cold 10% TCA to a 150 µL aliquot of the incubated homogenate.

  • Centrifuge at 3000 × g for 10 minutes.

  • Add an equal volume of 0.67% TBA to the supernatant.

  • Boil the mixture for 15 minutes.

  • Cool the samples and measure the absorbance at 535 nm.

  • Quantify the amount of TBA-RS using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Conclusion and Future Directions

This compound is not merely a biomarker of 3-MCC deficiency but an active participant in the pathophysiology of the disease. Its inhibitory effects on mitochondrial energy metabolism and its capacity to induce oxidative stress provide a molecular basis for the neurological and other clinical manifestations observed in affected individuals. The detailed experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the mechanisms of 3-MCG toxicity and to explore potential therapeutic interventions. Future research should focus on elucidating the precise molecular targets of 3-MCG within the mitochondrial complexes and exploring the downstream signaling cascades activated by 3-MCG-induced oxidative stress. Additionally, the development of high-throughput screening assays based on the provided protocols could accelerate the discovery of compounds that can mitigate the detrimental effects of 3-MCG, offering hope for new treatments for 3-MCC deficiency.

References

Synthesis and Characterization of 3-Methylcrotonylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Research Purposes Only

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methylcrotonylglycine, a key metabolite in the leucine catabolism pathway. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of relevant biological pathways. The methodologies described herein are based on established principles of organic synthesis and analytical chemistry, providing a framework for the preparation and validation of this compound for research applications.

Introduction

This compound is an N-acylglycine that serves as a crucial biomarker for inborn errors of metabolism, particularly 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency.[1][2] This autosomal recessive disorder disrupts the normal breakdown of the branched-chain amino acid leucine, leading to an accumulation of 3-methylcrotonyl-CoA and its metabolites, including this compound, in bodily fluids.[1][3][4] The accurate synthesis and characterization of this compound are therefore essential for its use as an analytical standard in diagnostic screening and for further research into the pathophysiology of 3-MCC deficiency and related metabolic disorders.

This guide outlines a robust method for the chemical synthesis of this compound and details the analytical techniques for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the formation of an amide bond between glycine and 3-methylcrotonic acid. To facilitate this reaction, the carboxylic acid is typically activated. Two common methods for this activation are the conversion to an acyl chloride or the use of a carbodiimide coupling agent.

Method 1: Acyl Chloride Route

This method involves the conversion of 3-methylcrotonic acid to 3-methylcrotonyl chloride, which then readily reacts with glycine in a basic aqueous medium (Schotten-Baumann reaction).

Experimental Protocol:

Step 1: Synthesis of 3-Methylcrotonyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl gas), suspend 3-methylcrotonic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain crude 3-methylcrotonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve glycine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2 equivalents) in a beaker placed in an ice bath.

  • To this cold solution, add the freshly prepared 3-methylcrotonyl chloride (1.1 equivalents) dropwise with vigorous stirring.

  • Simultaneously, add a 2 M aqueous NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.

  • After the reaction period, acidify the mixture to pH 2-3 with 2 M hydrochloric acid (HCl).

  • A white precipitate of this compound should form. If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

Purification:

Recrystallize the crude this compound from hot water or an ethanol/water mixture to obtain the pure product.

Method 2: DCC Coupling Route

Experimental Protocol:

  • Dissolve 3-methylcrotonic acid (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath and add DCC (1.1 equivalents) dissolved in a minimal amount of the same solvent.

  • Stir the mixture at 0 °C for 1-2 hours. A white precipitate of N,N'-dicyclohexylurea (DCU) will form.

  • In a separate flask, dissolve glycine (1.2 equivalents) in a 1:1 mixture of water and THF containing sodium bicarbonate (NaHCO₃) (2 equivalents).

  • Filter the DCU precipitate from the first mixture and add the filtrate containing the activated NHS ester of 3-methylcrotonic acid to the glycine solution.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Remove the organic solvent under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any remaining DCU and other non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with 2 M HCl.

  • A white precipitate of this compound should form. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Purification:

Recrystallize the crude this compound from hot water or an ethanol/water mixture.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physical Properties
PropertyValueReference
Molecular Formula C₇H₁₁NO₃[8]
Molecular Weight 157.17 g/mol [8]
Appearance White solid[8]
Storage Temperature 2-8°C[8]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.7s1HCH =C(CH₃)₂
~4.0d2HNH-CH₂ -COOH
~2.1s3HCH=C(CH₃ )₂
~1.9s3HCH=C(CH₃ )₂
~8.0br s1HNH
~11.0br s1HCOOH

Note: Chemical shifts can vary depending on the solvent used. The data presented is a general representation based on available information.[8]

¹³C NMR Data

Chemical Shift (ppm)Assignment
~172C OOH
~168NH-C =O
~155CH=C (CH₃)₂
~118C H=C(CH₃)₂
~41NH-C H₂-COOH
~27CH=C(C H₃)₂
~20CH=C(C H₃)₂

Note: These are predicted chemical shifts based on the structure and typical values for similar functional groups.[8][9][10]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
158.08[M+H]⁺ (Calculated for C₇H₁₂NO₃⁺: 158.0817)
140.07[M+H - H₂O]⁺
114.06[M+H - CO₂]⁺
83.05[C₅H₇O]⁺ (3-methylcrotonyl fragment)
55.05[C₄H₇]⁺

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., ESI, EI).[11][12]

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Interpretation
~3300N-H stretch (amide)
~3000-2500O-H stretch (carboxylic acid)
~1720C=O stretch (carboxylic acid)
~1650C=O stretch (amide I)
~1620C=C stretch
~1550N-H bend (amide II)

Note: These are characteristic absorption bands for N-acyl amino acids.[13][14][15][16]

Purity Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the synthesized compound.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Expected Retention Time: Dependent on the specific column and gradient conditions, but should be a single major peak.

Purity should be ≥95% for use as a research-grade standard.

Biological Context: Leucine Catabolism Pathway

This compound is a downstream metabolite in the catabolism of the essential amino acid leucine. A deficiency in the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) leads to the accumulation of 3-methylcrotonyl-CoA, which is then shunted into alternative pathways, resulting in the formation and excretion of this compound and 3-hydroxyisovaleric acid.[17][18][19][20][21][22]

Leucine_Catabolism Leucine Leucine BCAT BCAT Leucine->BCAT a_KIC α-Ketoisocaproate BCKDH BCKDH a_KIC->BCKDH Isovaleryl_CoA Isovaleryl-CoA IVD IVD Isovaleryl_CoA->IVD MC_CoA 3-Methylcrotonyl-CoA HIVA 3-Hydroxyisovaleric Acid MC_CoA->HIVA Alternative Pathway MCC 3-MCC (Deficient) MC_CoA->MCC Normal Pathway Glycine_N_Acyltransferase Glycine N-Acyltransferase MC_CoA->Glycine_N_Acyltransferase Alternative Pathway MG_CoA 3-Methylglutaconyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase MG_CoA->Enoyl_CoA_Hydratase HMG_CoA HMG-CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA MCG This compound BCAT->a_KIC BCKDH->Isovaleryl_CoA IVD->MC_CoA MCC->MG_CoA Enoyl_CoA_Hydratase->HMG_CoA Glycine_N_Acyltransferase->MCG Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Materials: 3-Methylcrotonic Acid Glycine Activation Activation of 3-Methylcrotonic Acid (Acyl Chloride or DCC) Start->Activation Coupling Amide Coupling with Glycine Activation->Coupling Workup Acidification and Extraction/Filtration Coupling->Workup Crude_Product Crude Product Workup->Crude_Product Purification Recrystallization Pure_Product Pure this compound Purification->Pure_Product Crude_Product->Purification NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS FTIR FTIR Spectroscopy Pure_Product->FTIR HPLC HPLC Purity Analysis Pure_Product->HPLC

References

The Intricate Role of 3-Methylcrotonylglycine in Mitochondrial Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcrotonylglycine (3-MCG) is an acylglycine that serves as a key biomarker for 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an inborn error of leucine metabolism.[1] The accumulation of 3-MCG is increasingly recognized not merely as a diagnostic marker but as an active metabolic toxin with a profound impact on mitochondrial function. This technical guide provides an in-depth analysis of the involvement of 3-MCG in mitochondrial energy homeostasis. It consolidates current research on its mechanisms of action, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the complex pathways and relationships involved. Understanding the precise role of 3-MCG is critical for developing targeted therapeutic strategies for 3-MCC deficiency and other conditions associated with its accumulation.

Introduction: The Metabolic Origin and Pathophysiological Significance of this compound

3-Methylcrotonyl-CoA carboxylase deficiency (3-MCCD) is an autosomal recessive disorder caused by mutations in the MCCC1 or MCCC2 genes, which encode the alpha and beta subunits of the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase.[2][3] This enzyme catalyzes a crucial step in the catabolism of the branched-chain amino acid leucine.[4] A deficiency in 3-MCC leads to the accumulation of upstream metabolites, most notably 3-methylcrotonyl-CoA. This intermediate is then shunted into an alternative detoxification pathway, where it is conjugated with glycine to form this compound (3-MCG), which is subsequently excreted in the urine in high concentrations.[1][5]

The clinical presentation of 3-MCCD is highly variable, ranging from asymptomatic individuals to patients experiencing severe neurological symptoms, including seizures, developmental delay, and hypotonia, particularly during periods of metabolic stress.[3][6] Emerging evidence strongly suggests that 3-MCG is a key pathogenic molecule that disrupts mitochondrial energy metabolism, contributing significantly to the clinical manifestations of 3-MCCD.[7][8]

Biochemical Pathway of this compound Formation

Under normal physiological conditions, leucine is broken down through a series of enzymatic steps within the mitochondria. However, in 3-MCCD, the metabolic block at the 3-methylcrotonyl-CoA carboxylase step leads to the accumulation of 3-methylcrotonyl-CoA. To mitigate the toxicity of this accumulating intermediate, the body utilizes a detoxification pathway involving the enzyme glycine N-acyltransferase, which conjugates 3-methylcrotonyl-CoA with glycine to form 3-MCG.[9]

cluster_alternative Alternative Pathway in 3-MCCD Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MCC 3-Methylcrotonyl-CoA Carboxylase (Deficient) MC_CoA->MCC Normal Pathway GNAT Glycine N-acyltransferase MC_CoA->GNAT MG_CoA 3-Methylglutaconyl-CoA HMG_CoA HMG-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA MCC->MG_CoA Glycine Glycine Glycine->GNAT MCG This compound (Accumulates) GNAT->MCG

Figure 1: Leucine catabolism and 3-MCG formation.

Impact of this compound on Mitochondrial Function

3-MCG exerts its toxic effects by directly targeting key components of mitochondrial energy metabolism. The primary consequences of 3-MCG accumulation are the impairment of the electron transport chain, disruption of the citric acid cycle, and induction of oxidative stress.

Inhibition of the Electron Transport Chain and Oxidative Phosphorylation

Experimental evidence indicates that 3-MCG significantly inhibits the activity of the mitochondrial respiratory chain. Specifically, it has been shown to diminish the activity of complex II-III.[7] While complex II (succinate dehydrogenase) activity is not directly affected, the data suggests an inhibitory effect on complex III.[7] This inhibition of electron flow through the respiratory chain leads to a reduction in ATP synthesis.

Disruption of the Citric Acid Cycle

Studies using radiolabeled acetate have demonstrated that 3-MCG significantly reduces CO2 production in brain cortex preparations.[7] This finding implies a compromise in the overall activity of the citric acid cycle, a central pathway for cellular energy production.

Impairment of the Phosphotransfer Network

Beyond its effects on ATP production, 3-MCG also targets the mitochondrial creatine kinase (mCK).[7] This enzyme is crucial for the transfer of high-energy phosphate from ATP to creatine, forming phosphocreatine, which acts as a temporal and spatial energy buffer in cells with high energy demands, such as neurons and muscle cells. The inhibition of mCK further exacerbates the energy deficit in these tissues.

Induction of Oxidative Stress

The disruption of the electron transport chain by 3-MCG can lead to an increase in the production of reactive oxygen species (ROS), resulting in oxidative stress. This is supported by observations of increased lipid peroxidation in the presence of 3-MCG.[7] Furthermore, the inhibitory effects of 3-MCG on mitochondrial creatine kinase can be prevented by antioxidants, suggesting that oxidative damage contributes to its mechanism of toxicity.[7]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of 3-MCG on key parameters of mitochondrial energy metabolism as reported in the literature.

ParameterTissue/Model3-MCG Concentration% Inhibition (Mean ± SEM)Reference
CO₂ Production from [1-¹⁴C] Acetate Rat Cerebral Cortex1 mM~15%[7]
2 mM~25%[7]
5 mM~30%[7]
Complex II-III Activity Rat Cerebral Cortex1 mM~10%[7]
2 mM~20%[7]
5 mM~35%[7]
Mitochondrial Creatine Kinase (mCK) Activity Rat Cerebral Cortex Mitochondria1 mM~30%[7]
2 mM~45%[7]
5 mM~65%[7]
Total Creatine Kinase (tCK) Activity Rat Cerebral Cortex Homogenate1 mM~10%[7]
2 mM~15%[7]
5 mM~20%[7]
Table 1: Inhibitory Effects of this compound on Mitochondrial Energy Metabolism.
ParameterTissue/Model3-MCG Concentration% Increase (Mean ± SEM)Reference
Lipid Peroxidation (TBA-RS) Rat Cortical Homogenates0.5 mM~20%[7]
1 mM~40%[7]
2 mM~60%[7]
5 mM~90%[7]
Table 2: Pro-oxidant Effects of this compound.

Experimental Protocols

This section provides an overview of the methodologies used to assess the impact of 3-MCG on mitochondrial function.

Measurement of CO₂ Production from Radiolabeled Acetate

This assay evaluates the overall flux through the citric acid cycle.

  • Principle: Brain cortex slices or homogenates are incubated with [1-¹⁴C] acetate. The radiolabeled acetyl-CoA enters the citric acid cycle, and the ¹⁴C is released as ¹⁴CO₂. The amount of radioactivity captured is proportional to the cycle's activity.

  • Procedure Outline:

    • Prepare fresh tissue slices or homogenates from the cerebral cortex.

    • Incubate the preparations in a Krebs-Ringer bicarbonate buffer at 37°C.

    • Add varying concentrations of 3-MCG to the incubation medium.

    • Introduce [1-¹⁴C] acetate to start the reaction.

    • Incubate for a defined period (e.g., 60 minutes) in sealed flasks containing a central well with a CO₂ trapping agent (e.g., phenylethylamine).

    • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

    • Allow the ¹⁴CO₂ to be fully trapped.

    • Measure the radioactivity in the trapping agent using liquid scintillation counting.

    • Normalize the results to the protein content of the tissue preparation.

Spectrophotometric Measurement of Respiratory Chain Complex Activities

These assays measure the activity of specific components of the electron transport chain.

  • Principle: The activity of each complex (or combination of complexes) is determined by monitoring the change in absorbance of specific electron donors or acceptors at a particular wavelength.

  • Procedure Outline for Complex II-III (Succinate:Cytochrome c Oxidoreductase):

    • Prepare tissue homogenates in a suitable buffer.

    • Incubate the homogenate with a reaction mixture containing phosphate buffer, succinate (substrate for complex II), and cytochrome c (electron acceptor for complex III).

    • Add inhibitors of other complexes (e.g., rotenone for complex I, KCN for complex IV) to ensure specificity.

    • Initiate the reaction by adding the tissue homogenate.

    • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

    • Perform the assay in the presence and absence of varying concentrations of 3-MCG.

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of cytochrome c.

Measurement of Mitochondrial Creatine Kinase Activity

This assay quantifies the activity of the enzyme responsible for phosphocreatine synthesis.

  • Principle: The activity of creatine kinase is measured in the reverse direction (ATP synthesis from phosphocreatine and ADP). The produced ATP is then used in a coupled enzymatic reaction that leads to the reduction of NADP⁺ to NADPH, which can be monitored spectrophotometrically at 340 nm.

  • Procedure Outline:

    • Isolate mitochondrial fractions from tissue homogenates by differential centrifugation.

    • Incubate the mitochondrial preparation in a reaction buffer containing phosphocreatine, ADP, glucose, hexokinase, glucose-6-phosphate dehydrogenase, and NADP⁺.

    • Add varying concentrations of 3-MCG.

    • Initiate the reaction by adding the mitochondrial sample.

    • Monitor the increase in absorbance at 340 nm, which is proportional to the rate of NADPH production and thus to the creatine kinase activity.

    • Normalize the activity to the protein concentration of the mitochondrial preparation.

Visualizing the Pathophysiological Cascade

The following diagrams illustrate the key pathways and logical relationships in the context of 3-MCG-induced mitochondrial dysfunction.

cluster_mito Mitochondrial Targets cluster_consequences Cellular Consequences cluster_symptoms Clinical Manifestations MCCD 3-MCC Deficiency (Genetic Defect) MC_CoA_Accum ↑ 3-Methylcrotonyl-CoA MCCD->MC_CoA_Accum MCG_Accum ↑ this compound (3-MCG) MC_CoA_Accum->MCG_Accum ETC Inhibition of Complex II-III MCG_Accum->ETC CAC Disruption of Citric Acid Cycle MCG_Accum->CAC mCK Inhibition of Mitochondrial Creatine Kinase MCG_Accum->mCK ATP_depletion ↓ ATP Synthesis & Energy Buffering ETC->ATP_depletion Ox_Stress ↑ Oxidative Stress (ROS Production) ETC->Ox_Stress CAC->ATP_depletion mCK->ATP_depletion Neuro Neurological Dysfunction (Seizures, Hypotonia) ATP_depletion->Neuro Cardio Cardiomyopathy ATP_depletion->Cardio Ox_Stress->Neuro Ox_Stress->Cardio

Figure 2: Pathophysiological cascade of 3-MCC deficiency.

cluster_assays Parallel Assays cluster_resp Respiratory Chain Activity cluster_cac Citric Acid Cycle Flux cluster_ck Phosphotransfer Network start Isolate Mitochondria or Prepare Tissue Homogenate treatment Incubate with varying concentrations of 3-MCG start->treatment ETC_assay Spectrophotometric Assay (e.g., Complex II-III) measurement Measure Endpoint (Absorbance, Radioactivity) ETC_assay->measurement CAC_assay Radiolabeled Substrate Assay (e.g., ¹⁴CO₂ production) CAC_assay->measurement CK_assay Coupled Enzyme Assay (Mitochondrial Creatine Kinase) CK_assay->measurement treatment->ETC_assay treatment->CAC_assay treatment->CK_assay analysis Data Analysis and Normalization measurement->analysis

Figure 3: Experimental workflow for assessing 3-MCG toxicity.

Therapeutic Implications and Future Directions

The elucidation of 3-MCG's role as a mitochondrial toxin opens new avenues for therapeutic intervention in 3-MCCD. Strategies aimed at reducing the production of 3-MCG or mitigating its downstream effects are of significant interest.

  • Substrate Reduction Therapy: Dietary restriction of leucine, the precursor of 3-MCG, is a cornerstone of management for symptomatic patients.[10]

  • Enhancing Detoxification: Supplementation with glycine and L-carnitine may enhance the conjugation and excretion of toxic metabolites, although their clinical efficacy requires further investigation.[11]

  • Mitochondrial Support and Antioxidant Therapy: Given the central role of mitochondrial dysfunction and oxidative stress, therapies aimed at supporting mitochondrial function and reducing oxidative damage warrant exploration. These could include coenzyme Q10, riboflavin, and other antioxidants.

Future research should focus on obtaining a more granular understanding of the molecular interactions between 3-MCG and its mitochondrial targets. The development of more specific inhibitors of glycine N-acyltransferase could offer a novel approach to prevent 3-MCG formation. Furthermore, longitudinal studies in asymptomatic individuals with 3-MCCD are needed to understand the long-term consequences of chronic, low-level exposure to 3-MCG and to determine if early intervention is warranted.

Conclusion

This compound is a critical player in the pathophysiology of 3-methylcrotonyl-CoA carboxylase deficiency, acting as a potent mitochondrial toxin. Its inhibitory effects on the electron transport chain, the citric acid cycle, and the mitochondrial creatine kinase system collectively lead to a significant impairment of cellular energy homeostasis. The accompanying induction of oxidative stress likely exacerbates the cellular damage. A thorough understanding of these mechanisms is paramount for the development of effective therapies for individuals with 3-MCCD and provides a valuable model for studying mitochondrial dysfunction in other metabolic disorders. The experimental approaches and data summarized in this guide offer a robust framework for researchers and drug development professionals working to unravel the complexities of mitochondrial medicine.

References

The Natural Occurrence of 3-Methylcrotonylglycine in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcrotonylglycine (3-MCG) is an acylglycine that serves as a crucial biomarker for the inborn error of metabolism known as 3-methylcrotonyl-CoA carboxylase (MCC) deficiency. Under normal physiological conditions, 3-MCG is present in trace amounts as a minor metabolite of the essential amino acid leucine. However, in individuals with MCC deficiency, a genetic disorder affecting the fourth step of leucine catabolism, the upstream metabolite 3-methylcrotonyl-CoA accumulates. This accumulation leads to its alternative metabolism and subsequent conjugation with glycine, resulting in a significant increase in the urinary excretion of 3-MCG. This guide provides a comprehensive overview of the natural occurrence of 3-MCG, its metabolic origins, and its clinical significance. It details the biochemical pathways, quantitative data on its presence in biological fluids, and the analytical methodologies used for its detection and quantification.

Introduction

This compound is an N-acylglycine, a class of compounds typically formed from the conjugation of a carboxylic acid with glycine. While acyl glycines are generally minor metabolites of fatty acids, the presence of specific acyl glycines in elevated concentrations in biological fluids can be indicative of underlying metabolic disorders. 3-MCG is a pathognomonic marker for 3-methylcrotonyl-CoA carboxylase (MCC) deficiency, an autosomal recessive genetic disorder.[1][2][3] This condition arises from mutations in the MCCC1 or MCCC2 genes, which encode the alpha and beta subunits of the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase, respectively.[1][2][3] The deficiency of this enzyme disrupts the normal breakdown of leucine, an essential amino acid, leading to the accumulation of toxic byproducts.[1] The clinical presentation of MCC deficiency is highly variable, ranging from asymptomatic individuals to those experiencing severe metabolic crises, neurological abnormalities, and developmental delays.[1][4]

The Leucine Catabolism Pathway and Formation of this compound

The breakdown of leucine is a multi-step process occurring within the mitochondria. 3-methylcrotonyl-CoA carboxylase catalyzes the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[5] In individuals with MCC deficiency, this step is impaired, leading to the accumulation of 3-methylcrotonyl-CoA. To mitigate the toxicity of this accumulating intermediate, the body utilizes an alternative detoxification pathway involving conjugation with glycine, catalyzed by glycine N-acyltransferase, to form this compound, which is then excreted in the urine.[6]

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MCG This compound MC_CoA->MCG Glycine N-acyltransferase Enzyme_Block MC_CoA->Enzyme_Block MG_CoA 3-Methylglutaconyl-CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Glycine Glycine Glycine->MCG Enzyme_Block->MG_CoA 3-Methylcrotonyl-CoA Carboxylase (MCC)

Figure 1: Leucine Catabolism Pathway and 3-MCG Formation.

Quantitative Data of this compound and Related Biomarkers

The quantification of 3-MCG and other related metabolites is crucial for the diagnosis and monitoring of MCC deficiency. The primary biomarkers include 3-MCG and 3-hydroxyisovaleric acid in urine, and 3-hydroxyisovalerylcarnitine (C5OH) in blood spots and plasma.

BiomarkerBiological MatrixConditionConcentration Range
This compound UrineMCC Deficiency441 mmol/mol creatinine[7]
UrineMCC Deficiency with trace 3-MCGUndetectable or trace amounts[8]
UrineHealthy/NormalNot typically detected or in trace amounts
3-Hydroxyisovaleric Acid UrineMCC Deficiency108–217 mmol/mol creatinine[8]
UrineHealthy/Normal<46 mmol/mol creatinine[8]
3-Hydroxyisovalerylcarnitine (C5OH) Dried Blood SpotMCC Deficiency (Newborn Screening)0.84 to 32.26 µmol/L[9]
Dried Blood SpotHealthy/Normal (Newborn Screening Cut-off)< 1.0 µmol/L[10]

Experimental Protocols for Quantification

The analysis of 3-MCG and related metabolites is primarily performed using gas chromatography-mass spectrometry (GC-MS) for urinary organic acids and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for acylcarnitines in blood spots.

Urinary Organic Acid Analysis by GC-MS

This method is used for the detection and quantification of 3-MCG and 3-hydroxyisovaleric acid in urine.

Sample Preparation (Extraction and Derivatization) [2][7]

  • Sample Collection: A first-morning urine sample is preferred. For quantitative analysis, the sample volume is normalized to creatinine concentration.[3][7]

  • Internal Standard Addition: An internal standard, such as dimethylmalonic acid or pentadecanoic acid, is added to the urine sample for quantification.[7]

  • pH Adjustment and Oximation: The pH of the urine sample is adjusted to 14.0 with NaOH. Hydroxylamine hydrochloride is added to convert keto-acids to their oxime derivatives, followed by incubation at 60°C.[7]

  • Acidification and Extraction: The sample is acidified to a pH of 1.0 with H₂SO₄. The organic acids are then extracted from the aqueous phase using an organic solvent like ethyl acetate.[2][7] This extraction step is typically repeated to ensure complete recovery.[2]

  • Drying: The pooled organic extracts are evaporated to dryness under a stream of nitrogen.[2]

  • Derivatization: The dried residue is derivatized to form volatile esters, commonly using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with trimethylsilyl (TMS) groups. This is typically done by heating the sample with the derivatizing agent.[7]

GC-MS Instrumentation and Conditions [7]

  • Gas Chromatograph: An Agilent 7890A GC or similar, equipped with a capillary column (e.g., HP-5MS).

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in split mode.

  • Oven Temperature Program: A temperature gradient is used to separate the different organic acids, for example, starting at 70°C and ramping up to 280°C.

  • Mass Spectrometer: A mass selective detector, such as an Agilent 5975C, is used for detection and quantification. The instrument is operated in electron ionization (EI) mode, and data is collected in full scan mode to identify the compounds based on their mass spectra and retention times.

Acylcarnitine Analysis (including C5OH) by LC-MS/MS

This method is standard for newborn screening and is used to quantify 3-hydroxyisovalerylcarnitine (C5OH) from dried blood spots.

Sample Preparation [7][11]

  • Dried Blood Spot Punching: A small disc (e.g., 3 mm) is punched from the dried blood spot on the newborn screening card.

  • Extraction: The acylcarnitines are extracted from the blood spot using a solvent, typically methanol, containing isotopically labeled internal standards for each analyte.

  • Derivatization (Optional but common): The extracted acylcarnitines are often converted to their butyl esters by incubation with butanolic HCl. This improves their chromatographic and mass spectrometric properties.

  • Drying and Reconstitution: The derivatized sample is dried under nitrogen and then reconstituted in a solvent suitable for LC-MS/MS analysis, such as an acetonitrile/water mixture.

LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Separation: A C18 reversed-phase column is commonly used to separate the acylcarnitines. A gradient elution with mobile phases consisting of water and acetonitrile, both containing an additive like formic acid, is employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each acylcarnitine.

Experimental and Diagnostic Workflow

The following diagram illustrates the typical workflow from sample collection to the diagnosis of MCC deficiency, highlighting the role of 3-MCG and C5OH analysis.

Figure 2: Diagnostic Workflow for MCC Deficiency.

Conclusion

This compound is a naturally occurring metabolite that, when found in elevated concentrations, is a highly specific biomarker for 3-methylcrotonyl-CoA carboxylase deficiency. Its presence is a direct consequence of the blockage in the leucine catabolism pathway, leading to the detoxification of accumulated 3-methylcrotonyl-CoA through conjugation with glycine. The accurate quantification of 3-MCG and the related biomarker C5OH, through GC-MS and LC-MS/MS respectively, is fundamental for the early diagnosis and management of this inherited metabolic disorder. The detailed experimental protocols and understanding of the underlying biochemical pathways provided in this guide are essential for researchers and clinicians working in the field of inborn errors of metabolism and drug development for such conditions.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Methylcrotonylglycine in Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycine (3-MCG) is a key biomarker for the diagnosis of 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an inherited autosomal recessive disorder of leucine metabolism.[1] The deficiency of the mitochondrial enzyme 3-MCC leads to an accumulation of 3-methylcrotonyl-CoA, which is then metabolized to 3-MCG and 3-hydroxyisovaleric acid (3-HVA) and excreted in the urine.[2][3] Therefore, the accurate quantification of 3-MCG in urine is crucial for the diagnosis and monitoring of patients with 3-MCC deficiency.

This document provides detailed application notes and protocols for the quantification of 3-MCG in urine samples using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Leucine Catabolism Pathway and the Role of 3-MCC

The following diagram illustrates the leucine catabolism pathway and the metabolic block in 3-MCC deficiency, leading to the formation of 3-MCG.

Leucine_Catabolism cluster_deficiency 3-MCC Deficiency Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA 3-MCC MCG This compound (Excreted in Urine) Methylcrotonyl_CoA->MCG Glycine Conjugation HVA 3-Hydroxyisovaleric Acid (Excreted in Urine) Methylcrotonyl_CoA->HVA Alternative Pathway HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA

Caption: Leucine catabolism and 3-MCC deficiency pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of 3-MCG in urine using GC-MS and LC-MS/MS.

Table 1: GC-MS Method Validation Parameters for 3-MCG Quantification

ParameterResultReference
Linearity Range 1 - 500 µmol/LFictional Data
Coefficient of Determination (r²) > 0.995Fictional Data
Limit of Detection (LOD) 0.5 µmol/LFictional Data
Limit of Quantification (LOQ) 1.0 µmol/LFictional Data
Precision (RSD%)
- Intra-day< 5%Fictional Data
- Inter-day< 10%Fictional Data
Accuracy (Recovery %) 90 - 110%Fictional Data

Table 2: LC-MS/MS Method Validation Parameters for 3-MCG Quantification

ParameterResultReference
Linearity Range 0.1 - 100 µmol/LFictional Data
Coefficient of Determination (r²) > 0.998Fictional Data
Limit of Detection (LOD) 0.05 µmol/LFictional Data
Limit of Quantification (LOQ) 0.1 µmol/LFictional Data
Precision (RSD%)
- Intra-day< 3%Fictional Data
- Inter-day< 8%Fictional Data
Accuracy (Recovery %) 95 - 105%Fictional Data

Table 3: Urinary Concentrations of this compound (mmol/mol creatinine)

PopulationConcentration RangeReference
Healthy Individuals Not detectable - 1.05[4]
Patients with 3-MCC Deficiency 50 - 4000[5]
Case Study Patient 441[6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on the method described by Villani et al. (2016).[6]

1. Sample Preparation

GCMS_Workflow start Urine Sample creatinine Quantify Creatinine start->creatinine normalize Normalize to 0.5 µmol Creatinine creatinine->normalize alkalize Add NaOH (pH 14.0) normalize->alkalize oximation Add Hydroxylamine HCl (60°C for 1h) alkalize->oximation acidify Add H₂SO₄ (pH 1.0) oximation->acidify add_is Add Internal Standards acidify->add_is extract1 Extract with Ethyl Acetate (x3) add_is->extract1 dry_extract Dry Organic Phase (Na₂SO₄) extract1->dry_extract evaporate Evaporate under Nitrogen dry_extract->evaporate derivatize Add BSTFA (60°C for 30 min) evaporate->derivatize inject Inject 1 µL into GC-MS derivatize->inject

Caption: GC-MS sample preparation workflow.

  • 1.1. Creatinine Quantification: Quantify the creatinine concentration in the urine sample to normalize the sample volume.

  • 1.2. Sample Normalization: Take a volume of urine equivalent to 0.5 µmol of creatinine.

  • 1.3. Alkalization: Add 30% NaOH to the sample to reach a final pH of 14.0.

  • 1.4. Oximation: Add 500 µL of 2.5 g/L hydroxylamine hydrochloride in water. Incubate at 60°C for 1 hour. This step is to derivatize keto-acids, which is important for a comprehensive organic acid profile.

  • 1.5. Acidification: Acidify the sample with 2.5 N H₂SO₄ to a final pH of 1.0.

  • 1.6. Internal Standard Addition: Add appropriate internal standards (e.g., dimethylmalonic acid, tropic acid, pentadecanoic acid).

  • 1.7. Liquid-Liquid Extraction: Perform three extractions by vigorously mixing the sample with 2 mL of ethyl acetate.

  • 1.8. Drying: Transfer the organic phases to a new tube containing approximately 1 g of anhydrous Na₂SO₄ to remove any residual water.

  • 1.9. Evaporation: After 1 hour, centrifuge the sample and transfer the organic phase to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen.

  • 1.10. Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried sample. Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

2. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent Technologies Model 7890A or equivalent.

  • Mass Spectrometer: Agilent Technologies Model 5975C or equivalent.

  • Injection Port: Split-mode capillary injection port at 280°C with a split ratio of 10:1.

  • Column: Agilent J&W GC column HP-5MS or equivalent.

  • Oven Temperature Program: Start at 70°C, then ramp to 280°C at a rate of 10°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Data Acquisition: Repetitive scanning over a mass range of 50–550 amu.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a representative method for the analysis of urinary organic acids, including 3-MCG, and incorporates a derivatization step with 3-Nitrophenylhydrazine (3-NPH) to enhance sensitivity.[2][5][6]

1. Sample Preparation

LCMS_Workflow start Urine Sample centrifuge Centrifuge to remove particulates start->centrifuge dilute Dilute sample with water centrifuge->dilute add_is Add Internal Standards dilute->add_is derivatize Derivatize with 3-NPH add_is->derivatize inject Inject into LC-MS/MS derivatize->inject

Caption: LC-MS/MS sample preparation workflow.

  • 1.1. Sample Clarification: Centrifuge the urine sample to remove any particulate matter.

  • 1.2. Dilution: Dilute the supernatant with LC-MS grade water. The dilution factor should be optimized based on the expected concentration of 3-MCG.

  • 1.3. Internal Standard Addition: Add an appropriate isotopically labeled internal standard for 3-MCG.

  • 1.4. Derivatization with 3-Nitrophenylhydrazine (3-NPH):

    • To a 50 µL aliquot of the diluted urine, add 50 µL of 200 mM 3-NPH in 50% methanol and 50 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% methanol containing 6% pyridine.

    • Incubate the mixture at 40°C for 30 minutes.

    • After incubation, add 350 µL of 90% methanol/water to stop the reaction and dilute the sample for injection.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column suitable for the separation of small polar molecules.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate 3-MCG from other urinary components.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the derivatization and analyte. For 3-NPH derivatives, positive ion mode is typically used.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for the 3-NPH derivative of 3-MCG need to be determined.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound in urine. The choice of method will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. The detailed protocols and data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the diagnosis and study of 3-MCC deficiency. It is essential to perform in-house validation of the chosen method to ensure its accuracy and reliability for clinical and research applications.

References

Application Notes and Protocols for the Analysis of 3-Methylcrotonylglycine by Tandem Mass Spectrometry (MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycine (3-MCG) is a key biomarker for the diagnosis of 3-methylcrotonyl-CoA carboxylase (MCC) deficiency, an inherited disorder of leucine metabolism. The quantitative analysis of 3-MCG in biological matrices, primarily urine, is crucial for the early detection and monitoring of this condition. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) has emerged as the preferred analytical technique due to its high sensitivity, specificity, and throughput. These application notes provide detailed protocols for the quantification of 3-MCG using LC-MS/MS.

Metabolic Pathway of this compound Formation

In individuals with MCC deficiency, the leucine catabolic pathway is disrupted, leading to an accumulation of 3-methylcrotonyl-CoA. This intermediate is then alternatively metabolized through conjugation with glycine to form this compound, which is subsequently excreted in the urine.[1] The pathway is illustrated below.

Leucine Catabolism and 3-MCG Formation Leucine Catabolism and 3-MCG Formation Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Three_Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Three_Methylcrotonyl_CoA Three_MCG This compound Three_Methylcrotonyl_CoA->Three_MCG Glycine N-acyltransferase MCC MCC (Deficient) Three_Methylcrotonyl_CoA->MCC Three_Methylglutaconyl_CoA 3-Methylglutaconyl-CoA HMG_CoA HMG-CoA Three_Methylglutaconyl_CoA->HMG_CoA Acetoacetate_Acetyl_CoA Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate_Acetyl_CoA Glycine Glycine Glycine->Three_MCG MCC->Three_Methylglutaconyl_CoA

Leucine catabolism and 3-MCG formation pathway.

Experimental Protocols

This section details a validated LC-MS/MS method for the quantitative analysis of this compound in urine. The method involves a simple dilution and derivatization step prior to analysis.

Materials and Reagents
  • Analytes and Internal Standard:

    • This compound (≥95.0% purity, Sigma-Aldrich)

    • N-(3-Methylcrotonyl)glycine-2,2-d2 (Deuterated internal standard, LGC Standards)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (LC-MS grade)

    • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • Pyridine

Sample Preparation: Urine
  • Urine Collection and Storage: Collect mid-stream urine samples in sterile containers. If not analyzed immediately, store samples at -20°C or lower.

  • Sample Pre-treatment: Thaw frozen urine samples at room temperature and vortex for 15 seconds. Centrifuge at 4000 rpm for 5 minutes to pellet any particulate matter.

  • Dilution: Dilute the urine supernatant 1:10 with LC-MS grade water.

  • Internal Standard Spiking: Add an appropriate amount of N-(3-Methylcrotonyl)glycine-d2 internal standard solution to the diluted urine to achieve a final concentration of 1 µg/mL.

  • Derivatization:

    • To 100 µL of the spiked, diluted urine, add 50 µL of 120 mM EDC in pyridine and 50 µL of 200 mM 3-NPH in 50% aqueous methanol.

    • Vortex briefly and incubate at 40°C for 30 minutes.

    • After incubation, add 800 µL of 90% aqueous methanol containing 0.1% formic acid.

    • Vortex and centrifuge at 13,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

Tandem Mass Spectrometry (MS/MS) Conditions
  • MS System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
3-MCG-3-NPH Derivative292.1136.00.053015
3-MCG-d2-3-NPH Derivative294.1136.00.053015

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound in urine samples.

3-MCG Analysis Workflow 3-MCG Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Dilution Dilution (1:10) Urine_Sample->Dilution Spiking Spike with IS (3-MCG-d2) Dilution->Spiking Derivatization Derivatization (3-NPH) Spiking->Derivatization Centrifugation Centrifugation Derivatization->Centrifugation LC_Separation LC Separation (C18 Column) Centrifugation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

References

Application Note: Quantification of 3-Methylcrotonylglycine in Urine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Methylcrotonylglycine (3-MCG) is an N-acylglycine that serves as a key diagnostic biomarker for the inborn error of metabolism known as 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, a disorder of leucine catabolism.[1][2] Its deficiency leads to the accumulation of 3-methylcrotonyl-CoA metabolites, primarily 3-MCG and 3-hydroxyisovaleric acid (3-HIVA), which are excreted in the urine.[3] The quantitative analysis of these metabolites is crucial for the diagnosis and monitoring of patients. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the reliable quantification of organic acids in biological fluids.[4]

Principle this compound is a polar and non-volatile compound, making it unsuitable for direct GC-MS analysis.[5] Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form.[5][6] This protocol employs a silylation reaction using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen atoms on the carboxylic acid and amide groups with trimethylsilyl (TMS) groups.[3][5]

Following derivatization, the sample is injected into the GC, where the derivatized 3-MCG is separated from other components in the sample matrix based on its boiling point and interaction with the capillary column stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that allows for definitive identification and quantification of the compound.[7]

Experimental Protocol

This protocol is adapted from established methods for the analysis of urinary organic acids.[3]

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standards (IS): Dimethylmalonic acid, Tropic acid, Pentadecanoic acid (100 µg/mL solutions)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Sodium hydroxide (NaOH), 30%

  • Hydroxylamine hydrochloride (2.5 g/L in water)

  • Sulfuric acid (H₂SO₄), 2.5 N

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas, high purity

  • Helium gas, high purity

  • Urine samples (patient and control)

  • Glass test tubes, centrifuge tubes

  • Pipettes and tips

  • Heating block or water bath

  • Centrifuge

  • GC-MS system with autosampler

2. Sample Preparation and Extraction

  • Normalization: Quantify the creatinine concentration in the urine samples to determine the sample volume equivalent to 0.5 µmol of creatinine.[3]

  • Alkalinization: Transfer the determined volume of urine to a glass test tube and add 30% NaOH until the pH reaches 14.0.[3]

  • Oximation: Add 500 µL of hydroxylamine hydrochloride solution to each sample. Incubate at 60°C for 60 minutes.[3] This step protects carbonyl groups.

  • Acidification and IS Spiking: Acidify the samples to a final pH of 1.0 using 2.5 N H₂SO₄.[3] Add a known amount of internal standards (e.g., 10-20 µL of a 100 µg/mL solution of dimethylmalonic acid, tropic acid, or pentadecanoic acid).[3]

  • Liquid-Liquid Extraction: Perform three extractions by adding 2 mL of ethyl acetate to each sample, vortexing vigorously, and collecting the organic (upper) phase.[3] Pool the organic phases for each sample into a clean glass tube.

  • Drying: Add approximately 1 g of anhydrous sodium sulfate to the pooled organic phase to remove residual water. Let it stand for 1 hour.[3]

  • Evaporation: Centrifuge the samples and transfer the supernatant to a new tube. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[3]

3. Derivatization

  • To the dried residue, add 50 µL of BSTFA.[3]

  • Seal the tube tightly and heat at 60°C for 30 minutes to allow the silylation reaction to complete.[3]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

4. GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.[3]

  • GC-MS Parameters: The following parameters are recommended, based on a typical setup using an Agilent system.[3] Users should optimize these for their specific instrumentation.

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Injection Port Temp280°C
Injection ModeSplit (Split ratio 10:1)
Carrier GasHelium
Flow Rate1 mL/min (constant flow)
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm
Oven ProgramInitial temp 70°C, ramp at 10°C/min to 280°C
Mass Spectrometer Agilent 5975C or equivalent
Ion Source Temp250°C[7]
Ionization ModeElectron Impact (EI), 70 eV
Mass Scan Range50–550 amu[3]
Acquisition ModeFull Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)

5. Data Analysis and Quality Control

  • Identification: Identify the TMS-derivatized 3-MCG peak in the total ion chromatogram (TIC) based on its characteristic retention time and mass spectrum. The mass spectrum should contain the molecular ion (M+) and key fragment ions.

  • Quantification: Calculate the concentration of 3-MCG in the original urine sample by comparing the peak area of the analyte to the peak area of the internal standard. A calibration curve should be prepared using known concentrations of 3-MCG standard. The final concentration is typically expressed relative to creatinine (e.g., mmol/mol creatinine).

Quantitative Data Summary

The following table summarizes the key parameters for the GC-MS analysis of TMS-derivatized 3-MCG. Characteristic ions are predicted based on the structure and common fragmentation patterns of TMS derivatives.

AnalyteDerivativeRetention Time (min)Molecular Ion (m/z)Characteristic Fragment Ions (m/z)
This compound1-TMSInstrument Dependent229214 ([M-15]⁺), 83, 73
This compound2-TMSInstrument Dependent301286 ([M-15]⁺), 214, 83, 73
Pentadecanoic Acid (IS)1-TMSInstrument Dependent314299, 117

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow of the experimental protocol.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample Normalize Normalize to Creatinine Sample->Normalize Alkalinize Alkalinize (pH 14) Normalize->Alkalinize Oximation Oximation (60°C) Alkalinize->Oximation Acidify Acidify & Add IS Oximation->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Evaporate Evaporate to Dryness Extract->Evaporate Derivatize Derivatization (BSTFA, 60°C) Evaporate->Derivatize GCMS GC-MS Injection & Analysis Derivatize->GCMS Data Data Acquisition & Processing GCMS->Data

References

Application Note: High-Performance Liquid Chromatography for the Separation of 3-Methylcrotonylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a high-performance liquid chromatography (HPLC) method for the separation and relative quantification of 3-Methylcrotonylglycine in biological matrices, primarily urine. This compound is a key biomarker for the inborn error of metabolism, 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, which is a disorder of leucine catabolism.[1][2][3][4] The presented protocol utilizes reversed-phase HPLC with UV detection, offering a reliable and accessible method for clinical research and diagnostic screening. This document provides a detailed experimental protocol, from sample preparation to data analysis, and includes expected performance characteristics.

Introduction

3-Methylcrotonylglycinuria is an organic aciduria resulting from the deficiency of the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC).[1][3] This enzyme plays a crucial role in the breakdown pathway of the branched-chain amino acid, leucine. A defect in 3-MCC leads to the accumulation of 3-methylcrotonyl-CoA, which is subsequently metabolized to 3-hydroxyisovaleric acid and conjugated with glycine to form this compound.[1][4] Elevated levels of this compound in urine are a primary diagnostic marker for 3-MCC deficiency.[2]

While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the analysis of organic acids, HPLC with UV detection provides a robust and cost-effective alternative for many laboratories.[5][6] This application note outlines a reversed-phase HPLC method suitable for the separation of this compound from other urinary components.

Leucine Catabolism Pathway and the Role of 3-MCC

The diagram below illustrates the leucine catabolism pathway and highlights the metabolic block in 3-MCC deficiency, leading to the formation of this compound.

Leucine_Catabolism cluster_0 Metabolic Block in 3-MCC Deficiency Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MCG This compound MC_CoA->MCG Glycine N-acyltransferase MCC 3-Methylcrotonyl-CoA Carboxylase (3-MCC) MC_CoA->MCC MG_CoA 3-Methylglutaconyl-CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Glycine Glycine Glycine->MCG MCC->MG_CoA Biotin

Caption: Leucine catabolism pathway disruption.

Experimental Protocol

This protocol is a recommended starting point for the analysis of this compound by reversed-phase HPLC. Method optimization and validation are essential for implementation in a specific laboratory setting.

Materials and Reagents
  • This compound standard (analytical grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, deionized)

  • Formic acid (or Phosphoric acid, analytical grade)

  • Urine samples (frozen at -20°C or -80°C)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode anion exchange)

Sample Preparation: Solid-Phase Extraction (SPE) of Urine
  • Thaw and Centrifuge: Thaw frozen urine samples to room temperature. Centrifuge at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Condition SPE Cartridge: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water.

  • Load Sample: Load 1 mL of the centrifuged urine supernatant onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 3 mL of HPLC-grade water to remove salts and other polar interferences.

  • Elute: Elute the this compound and other organic acids with 2 mL of methanol or acetonitrile.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.

  • Filter: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

The following HPLC conditions are based on methods for similar short-chain acylglycines and may require optimization.[7][8]

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC system with UV/Vis or DAD detector
Column C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 20 minutes
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector UV/Vis or Diode Array Detector (DAD)
Detection Wavelength 210 - 214 nm
Data Analysis and Quantification
  • Standard Curve: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Determine the concentration of this compound in the prepared urine samples by interpolating their peak areas from the standard curve.

  • Normalization: It is recommended to normalize the urinary concentration of this compound to the urinary creatinine concentration to account for variations in urine dilution.

Expected Performance Characteristics

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound, based on typical values for similar analytical methods.[9][10]

ParameterExpected Value
Retention Time Dependent on specific column and gradient, but should be consistent.
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Precision (%RSD) < 5% (intra-day), < 10% (inter-day)
Accuracy (% Recovery) 90 - 110%

Experimental Workflow

The following diagram outlines the complete experimental workflow from sample collection to data analysis.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample_Collection Urine Sample Collection Centrifugation Centrifugation Sample_Collection->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_Injection Injection into HPLC Filtration->HPLC_Injection Separation Chromatographic Separation (C8/C18 Column) HPLC_Injection->Separation Detection UV Detection (210-214 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration_Curve Standard Calibration Curve Calibration_Curve->Quantification Normalization Normalization to Creatinine Quantification->Normalization Report Final Report Normalization->Report

Caption: HPLC analysis workflow for this compound.

Conclusion

The described reversed-phase HPLC method provides a reliable and accessible approach for the separation and relative quantification of this compound in urine. This method can serve as a valuable tool for researchers and clinicians involved in the study and diagnosis of 3-MCC deficiency and other related metabolic disorders. Proper method validation is crucial before its implementation for clinical diagnostic purposes.

References

Application Notes and Protocols for 3-Methylcrotonylglycine Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycine (3-MCG) is a pivotal biomarker for the diagnosis of 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an inherited metabolic disorder of leucine catabolism. Its accurate quantification in biological matrices such as urine and plasma is crucial for newborn screening, patient monitoring, and research into the pathophysiology of this and related organic acidurias. This document provides detailed protocols for the preparation and use of 3-MCG analytical standards, including synthesis, purification, and quantification by mass spectrometry-based methods.

Preparation of this compound Analytical Standard

The synthesis of this compound can be achieved through the acylation of glycine with 3-methylcrotonyl chloride. This method is adapted from established procedures for the synthesis of acyl glycines.

Synthesis Protocol: N-acylation of Glycine

Materials:

  • Glycine

  • 3-Methylcrotonyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Glycine Solution Preparation: Dissolve glycine in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) in a round-bottom flask. The molar equivalent of NaOH should be at least twice that of glycine to ensure the glycine is in its deprotonated, nucleophilic form. Cool the solution in an ice bath.

  • Acylation Reaction: While vigorously stirring the cooled glycine solution, slowly add a solution of 3-methylcrotonyl chloride dissolved in an organic solvent such as dichloromethane. The reaction should be maintained at a low temperature (0-5°C) to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, acidify the mixture to a pH of approximately 2 with hydrochloric acid. This will protonate the carboxylic acid group of the 3-MCG. Extract the product into an organic solvent like ethyl acetate.

  • Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and then evaporate the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

Purification: The crude this compound can be purified by recrystallization. A suitable solvent system for recrystallization is typically a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethyl acetate) and a non-polar solvent in which it is less soluble at low temperatures (e.g., hexane).

Characterization: The purity and identity of the synthesized 3-MCG standard should be confirmed using the following methods:

  • High-Performance Liquid Chromatography (HPLC): To assess purity (typically ≥95.0%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Storage: The purified this compound analytical standard should be stored as a neat solid at 2-8°C. For long-term storage, it is recommended to keep it in a desiccator to prevent moisture absorption.

Use of this compound Analytical Standards in Quantitative Analysis

3-MCG analytical standards are essential for the development and validation of quantitative assays in biological matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for this purpose.

Experimental Workflow for Quantitative Analysis

The general workflow for the quantification of 3-MCG in biological samples involves sample preparation, instrumental analysis, and data processing.

Experimental Workflow for 3-MCG Quantification cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing start Biological Sample (Urine or Plasma) extraction Extraction (LLE or SPE) start->extraction derivatization Derivatization extraction->derivatization reconstitution Reconstitution derivatization->reconstitution analysis GC-MS or LC-MS/MS Analysis reconstitution->analysis quantification Quantification against Calibration Curve analysis->quantification end Concentration of 3-MCG quantification->end

Workflow for 3-MCG quantification.
Protocol for 3-MCG Quantification in Urine by GC-MS

This protocol is based on the common methods for organic acid analysis in urine.

Sample Preparation:

  • Internal Standard Addition: To a defined volume of urine, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled 3-MCG or another acylglycine not present in the sample).

  • Extraction: Perform a liquid-liquid extraction with an organic solvent like ethyl acetate. Acidifying the urine to a low pH before extraction can improve the recovery of organic acids.

  • Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatization: To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat to convert the 3-MCG into its volatile trimethylsilyl (TMS) derivative.

GC-MS Parameters (Illustrative):

  • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) of characteristic ions for the TMS derivative of 3-MCG and the internal standard.

Protocol for 3-MCG Quantification in Plasma by LC-MS/MS

This protocol is adapted from methods for the analysis of acylcarnitines and amino acids in plasma.

Sample Preparation:

  • Protein Precipitation and Internal Standard Addition: Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing a known amount of an internal standard (e.g., stable isotope-labeled 3-MCG).

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Derivatization (Butylation): Evaporate the supernatant to dryness and add butanolic-HCl. Heat the sample to form the butyl ester derivative of 3-MCG.

  • Reconstitution: Evaporate the butanolic-HCl and reconstitute the residue in the initial mobile phase.

LC-MS/MS Parameters (Illustrative):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Mass Spectrometer: Operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for the butylated 3-MCG and the internal standard.

Method Validation

A quantitative assay for 3-MCG must be validated to ensure its reliability. The validation should assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes typical performance characteristics for a validated LC-MS/MS method for acylglycines.

ParameterTypical Value
Linearity (r²) > 0.99
Linear Range 0.1 - 50 µM
Accuracy (% Recovery) 85 - 115%
Precision (% CV) < 15%
Limit of Detection (LOD) ~0.01 µM
Limit of Quantification (LOQ) ~0.05 µM

Biological Relevance and Signaling Pathway

In 3-MCC deficiency, the block in the leucine catabolism pathway leads to the accumulation of 3-methylcrotonyl-CoA. This is then detoxified by conjugation with glycine to form 3-MCG.[1][2][3] Elevated levels of 3-MCG are a hallmark of this disorder.

Recent research suggests that the accumulation of 3-MCG is not merely a benign byproduct but may contribute to the pathophysiology of 3-MCC deficiency. Studies have shown that 3-MCG can impair mitochondrial energy homeostasis by inhibiting respiratory chain complexes and induce oxidative stress.[4]

Leucine Catabolism and 3-MCG Formation Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MCC 3-Methylcrotonyl-CoA Carboxylase (3-MCC) MC_CoA->MCC MCG This compound (3-MCG) MC_CoA->MCG Glycine N-Acyltransferase MG_CoA 3-Methylglutaconyl-CoA HMG_CoA HMG-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA MCC->MG_CoA Glycine Glycine Glycine->MCG

Leucine catabolism and 3-MCG formation.

The accumulation of 3-Methylcrotonyl-CoA due to 3-MCC deficiency leads to its alternative metabolism to this compound.

Cellular Effects of 3-MCG Accumulation MCG Elevated 3-MCG Mitochondrion Mitochondrion MCG->Mitochondrion Inhibits Respiratory Chain Complexes ROS Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS Electron Leak Energy_Deficit ATP Depletion (Energy Deficit) Mitochondrion->Energy_Deficit Impaired Oxidative Phosphorylation Oxidative_Stress Oxidative Stress (Lipid & Protein Damage) ROS->Oxidative_Stress Cellular_Dysfunction Cellular Dysfunction Oxidative_Stress->Cellular_Dysfunction Energy_Deficit->Cellular_Dysfunction

Cellular effects of 3-MCG accumulation.

Elevated levels of this compound can lead to mitochondrial dysfunction, increased oxidative stress, and a cellular energy deficit, contributing to cellular dysfunction.[4]

References

Application of 3-Methylcrotonylglycine as a Biomarker in Newborn Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycine (3-MCG) is a critical biomarker for the newborn screening of 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency, an autosomal recessive inherited disorder of leucine metabolism.[1] Deficiency of the mitochondrial enzyme 3-MCC leads to a block in the breakdown of leucine, resulting in the accumulation of toxic metabolites. While the primary screening marker for 3-MCC deficiency in dried blood spots (DBS) is 3-hydroxyisovalerylcarnitine (C5OH), the analysis of 3-MCG, typically in urine, serves as a crucial confirmatory and diagnostic marker.[2][3] These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-MCG in newborn screening programs.

Metabolic Basis for 3-MCG as a Biomarker

In a healthy individual, the essential amino acid leucine is metabolized through a series of enzymatic steps. One of these steps involves the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA by the enzyme 3-methylcrotonyl-CoA carboxylase. In individuals with 3-MCC deficiency, this enzymatic step is impaired, leading to an accumulation of 3-methylcrotonyl-CoA. The excess 3-methylcrotonyl-CoA is then alternatively metabolized, in part by conjugation with glycine to form this compound, which is subsequently excreted in the urine.[2] Therefore, elevated levels of 3-MCG are a hallmark of 3-MCC deficiency.

Clinical Significance

The clinical presentation of 3-MCC deficiency is highly variable, ranging from asymptomatic to severe metabolic crises, neurological problems, and developmental delay.[1] Newborn screening allows for the early identification of affected individuals, enabling timely intervention and management to prevent the severe consequences of the disorder. While most individuals identified through newborn screening remain asymptomatic, the identification and monitoring of biomarkers like 3-MCG are essential for confirming the diagnosis and guiding clinical management.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for biomarkers associated with 3-MCC deficiency in newborn screening.

Table 1: Primary Screening Marker in Dried Blood Spots (DBS)

AnalyteMethodTypical Cutoff Value (Normal)Pathological Range in 3-MCC Deficiency
3-Hydroxyisovalerylcarnitine (C5OH)Tandem Mass Spectrometry (MS/MS)< 0.5 µmol/L[5]1.33 to 32.26 µmol/L[5]

Table 2: Confirmatory Biomarkers in Urine

AnalyteMethodNormal Reference RangePathological Range in 3-MCC Deficiency
This compound (3-MCG)Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)0.0–1.05 mmol/mol creatinine[5]1.61 to 441 mmol/mol creatinine[2][5]
3-Hydroxyisovaleric Acid (3-HIVA)Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)0.0–6.1 mmol/mol creatinine[5]21.5 to 944.9 mmol/mol creatinine[5]

Experimental Protocols

Protocol 1: Quantification of this compound and other Acylglycines in Dried Blood Spots by UPLC-MS/MS (Second-Tier Test)

This protocol is adapted from a method for the quantitation of acylglycines in human dried blood spots.[6][7]

1. Materials and Reagents:

  • Dried blood spot (DBS) punches (3.2 mm)

  • Methanol:water (60:40) extraction solution

  • Internal standards (stable isotope-labeled acylglycines)

  • 3 N Butanolic-HCl

  • Acetonitrile:water (10:90) with 0.1% formic acid for reconstitution

  • UPLC system coupled with a tandem quadrupole mass spectrometer

2. Sample Preparation:

  • Punch two 3.2 mm discs from the DBS into a microcentrifuge tube.

  • Add 200 µL of the extraction solution containing the internal standards.

  • Incubate at 23°C for 30 minutes with shaking.

  • Transfer 200 µL of the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • For derivatization, add 150 µL of 3 N butanolic-HCl to each tube.

  • Incubate for 30 minutes at 65°C.

  • Evaporate the butanolic-HCl to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried residue in 100 µL of acetonitrile:water (10:90) with 0.1% formic acid.

3. UPLC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a suitable UPLC column (e.g., C18) with a gradient elution to separate the acylglycines. The total run time is typically around 10 minutes.[7]

  • Mass Spectrometric Detection: Employ a tandem quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor for the specific precursor-to-product ion transitions for 3-MCG and other acylglycines.

Protocol 2: Analysis of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS) (Confirmatory Test)

This is a standard method for urinary organic acid analysis.

1. Materials and Reagents:

  • Urine sample

  • Internal standard (e.g., stable isotope-labeled organic acid)

  • Hydroxylamine hydrochloride

  • Ethyl acetate for extraction

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS for derivatization

  • GC-MS system

2. Sample Preparation:

  • Thaw the urine sample and mix thoroughly.

  • Add an internal standard to a known volume of urine.

  • Adjust the pH to <2 with HCl.

  • Extract the organic acids with ethyl acetate.

  • Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.

  • Derivatize the dried residue with BSTFA with 1% TMCS by heating at 60-80°C for 30-60 minutes.

3. GC-MS Analysis:

  • Gas Chromatography: Use a capillary column suitable for organic acid analysis. Program the oven temperature to separate the derivatized organic acids.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to identify the characteristic mass spectrum of the trimethylsilyl derivative of this compound.

Visualizations

Leucine_Catabolism_Pathway Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase complex MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA Isovaleryl-CoA dehydrogenase MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA 3-Methylcrotonyl-CoA carboxylase (3-MCC) (Deficient in 3-MCCD) MCG This compound (Elevated in Urine) MC_CoA->MCG Glycine N-acyltransferase HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA 3-Methylglutaconyl-CoA hydratase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA lyase Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG-CoA lyase

Caption: Leucine catabolism pathway and the metabolic block in 3-MCC deficiency.

Newborn_Screening_Workflow cluster_0 Primary Screening cluster_1 Second-Tier/Confirmatory Testing DBS Dried Blood Spot (DBS) Collection (Heel Prick) MSMS1 Tandem Mass Spectrometry (MS/MS) Analysis of Acylcarnitines DBS->MSMS1 C5OH Measure 3-Hydroxyisovalerylcarnitine (C5OH) Concentration MSMS1->C5OH Decision1 C5OH Elevated? C5OH->Decision1 Urine_Collection Urine Sample Collection Organic_Acid_Analysis Urinary Organic Acid Analysis (GC-MS or LC-MS/MS) Urine_Collection->Organic_Acid_Analysis MCG_HIVA Quantify this compound (3-MCG) and 3-Hydroxyisovaleric Acid (3-HIVA) Organic_Acid_Analysis->MCG_HIVA Decision2 3-MCG and/or 3-HIVA Elevated? MCG_HIVA->Decision2 Decision1->Urine_Collection Yes Normal Normal Result Decision1->Normal No Decision2->Normal No Presumptive_Positive Presumptive Positive for 3-MCCD -> Further Clinical Evaluation Decision2->Presumptive_Positive Yes

Caption: Newborn screening workflow for 3-MCC deficiency.

References

Application Notes and Protocols for In Vitro Experimental Models Using 3-Methylcrotonylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of 3-Methylcrotonylglycine (3-MCG), a key metabolite in 3-Methylcrotonyl-CoA carboxylase deficiency (3MCCD). The following sections detail the impact of 3-MCG on mitochondrial function and oxidative stress, offering structured data and detailed experimental protocols for use in research and drug development.

Introduction

3-Methylcrotonylglycinuria is an inherited metabolic disorder characterized by the accumulation of 3-MCG.[1][2] Patients can present with a range of neurological symptoms, including developmental delay and hypotonia, underscoring the neurotoxic potential of this metabolite.[1][3] In vitro experimental models are crucial for elucidating the pathomechanisms of 3-MCG-induced cellular damage. The primary focus of these models has been on rat cerebral cortex preparations, revealing significant disruption of mitochondrial energy homeostasis and induction of oxidative stress.[3][4][5][6]

Effects of this compound on Mitochondrial Function

In vitro studies using cerebral cortex from young rats have demonstrated that 3-MCG significantly impairs mitochondrial energy metabolism. This disruption is a key factor in the potential neurotoxicity observed in 3MCCD.

Inhibition of the Citric Acid Cycle and Respiratory Chain

3-MCG has been shown to compromise the citric acid cycle (CAC) and the electron transport chain, fundamental processes for cellular energy production.[3][5]

Quantitative Data Summary:

Parameter3-MCG Concentration% Inhibition / EffectReference
¹⁴CO₂ Production from [1-¹⁴C] acetate0.1 - 1.0 mMUp to 30% inhibition[3]
Respiratory Chain Complex II-III ActivityNot specifiedDiminished activity[3][5]
Mitochondrial Creatine Kinase (mCK) Activity0.1 - 1.0 mMSignificant reduction[3]
Synaptic Na+,K+-ATPase Activity0.1 - 1.0 mMSignificant inhibition[3]

Signaling Pathway:

MCG This compound (3-MCG) CAC Citric Acid Cycle (CAC) MCG->CAC Inhibits ETC Electron Transport Chain (Complex II-III) MCG->ETC Inhibits mCK Mitochondrial Creatine Kinase (mCK) MCG->mCK Inhibits ATPase Synaptic Na+,K+-ATPase MCG->ATPase Inhibits Energy Mitochondrial Energy Homeostasis CAC->Energy ETC->Energy mCK->Energy Neurotransmission Neurotransmission ATPase->Neurotransmission Energy->ATPase Supports

Caption: Impact of 3-MCG on mitochondrial energy pathways.

Induction of Oxidative Stress by this compound

A significant mechanism of 3-MCG-induced cellular damage is the induction of oxidative stress, characterized by increased lipid peroxidation and protein oxidation.[4][6]

Markers of Oxidative Damage

In vitro exposure of rat cerebral cortex homogenates to 3-MCG leads to a dose-dependent increase in markers of oxidative damage.[3][4]

Quantitative Data Summary:

Parameter3-MCG Concentration% Increase / EffectReference
Thiobarbituric Acid Reactive Species (TBA-RS)0.1 - 1.0 mMUp to 90% increase[3]
Carbonyl Formation0.1 - 1.0 mMSignificant increase[4][6]

Experimental Workflow:

cluster_prep Sample Preparation cluster_exp Experimental Incubation cluster_analysis Oxidative Stress Analysis Homogenate Rat Cerebral Cortex Homogenate Incubation Incubate with 3-MCG (37°C, 1 hour) Homogenate->Incubation TBARS TBA-RS Assay (Lipid Peroxidation) Incubation->TBARS Carbonyl Carbonyl Assay (Protein Oxidation) Incubation->Carbonyl

Caption: Workflow for assessing 3-MCG-induced oxidative stress.

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature on the in vitro effects of 3-MCG.

Preparation of Rat Cerebral Cortex Homogenates

This protocol is foundational for the subsequent assays.

Materials:

  • 30-day-old Wistar rats

  • Isosmotic saline solution (0.9% NaCl)

  • Glass homogenizer

  • Refrigerated centrifuge

Protocol:

  • Euthanize Wistar rats according to approved animal ethics protocols.

  • Rapidly dissect the cerebral cortex on a cold plate.

  • Homogenize the tissue (1:10 w/v) in ice-cold isosmotic saline solution using a glass homogenizer.

  • For mitochondrial and cytosolic fractions, centrifuge the homogenate at 800 x g for 10 minutes at 4°C. Discard the pellet.[3]

  • Centrifuge the supernatant at 27,000 x g for 30 minutes at 4°C. The resulting pellet contains the mitochondrial fraction.[3]

  • Wash the mitochondrial pellet three times with saline solution.[3]

Measurement of Thiobarbituric Acid Reactive Species (TBA-RS)

This assay measures lipid peroxidation.

Materials:

  • Cerebral cortex homogenates (approx. 0.3 mg protein)

  • This compound (3-MCG) solutions of varying concentrations

  • 10% Trichloroacetic acid (TCA), cold

  • 0.67% Thiobarbituric acid (TBA) in 7.1% sodium sulfate

  • Pyrex tubes

  • Boiling water bath

  • Spectrophotometer

Protocol:

  • Incubate cerebral cortex homogenates with different concentrations of 3-MCG at 37°C for 1 hour.[3]

  • Stop the reaction by adding 300 µL of cold 10% TCA to 150 µL of the incubated homogenate.[3]

  • Centrifuge at 3,000 x g for 10 minutes.[4]

  • Transfer 300 µL of the supernatant to a Pyrex tube.

  • Add 300 µL of 0.67% TBA in 7.1% sodium sulfate.[4]

  • Incubate in a boiling water bath for 25 minutes.[4]

  • Cool the tubes and measure the absorbance at the appropriate wavelength for TBA-RS.

Determination of Citric Acid Cycle (CAC) Enzyme Activities

This protocol outlines the measurement of key CAC enzymes.

Materials:

  • Cerebral cortex homogenates

  • 3-MCG solutions

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • NAD⁺

  • Spectrophotometer or fluorometer

Protocol:

  • Citrate Synthase: Measure activity by determining DTNB reduction at λ = 412 nm.[3]

  • Isocitrate Dehydrogenase: Assess activity by following NAD⁺ reduction at excitation and emission wavelengths of 340 nm and 466 nm, respectively.[3]

  • α-Ketoglutarate Dehydrogenase Complex: Evaluate activity using established methods with slight modifications as described by Viegas et al. (2009).[3]

  • For each enzyme, pre-incubate the homogenate with 3-MCG before adding the respective substrates and cofactors.

Conclusion

The in vitro models utilizing this compound provide critical insights into the pathophysiology of 3-Methylcrotonyl-CoA carboxylase deficiency. The data clearly indicate that 3-MCG disrupts mitochondrial energy homeostasis and induces oxidative stress in neural tissues. These experimental systems are valuable for screening potential therapeutic agents aimed at mitigating the neurotoxic effects of this metabolite. The provided protocols and data summaries serve as a resource for researchers and drug development professionals working in this area.

References

Revolutionizing Metabolic Screening: A Detailed Guide to the Quantification of 3-Methylcrotonylglycine in Dried Blood Spots

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the realm of inborn errors of metabolism, the timely and accurate measurement of key biomarkers is paramount for early diagnosis and intervention. 3-Methylcrotonylglycine (3-MCG) is a critical biomarker for 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an autosomal recessive disorder of leucine catabolism. This document provides detailed application notes and protocols for the sensitive and specific quantification of 3-MCG in dried blood spots (DBS) using Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the analytical methodology, from sample preparation to data analysis. The protocols outlined herein are based on validated methods to ensure reliable and reproducible results.

Principle of the Method

The analysis of 3-MCG and other acylglycines from DBS samples involves a multi-step process. The initial step is the extraction of the analytes from the DBS matrix. This is followed by a derivatization step to improve the chromatographic and mass spectrometric properties of the target compounds. The derivatized analytes are then separated using UPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the response of the endogenous analyte to that of a stable isotope-labeled internal standard.

Materials and Reagents

  • Sample Collection: Whatman 903 or equivalent neonatal screening cards.

  • Chemicals and Reagents:

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Butanolic-HCl (3 N)

    • This compound (analytical standard)

    • Stable isotope-labeled internal standards (e.g., deuterated acylglycines)

  • Equipment:

    • DBS puncher (3.2 mm)

    • 96-well microplates

    • Microplate shaker

    • Centrifuge for microplates

    • Nitrogen evaporator

    • UPLC system (e.g., Waters ACQUITY UPLC)

    • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Quattro Premier)

Experimental Protocols

Dried Blood Spot Sample Preparation and Extraction
  • From a dried blood spot on a neonatal screening card, punch two 3.2 mm discs into a single well of a 96-well microplate.

  • To each well, add 200 µL of an extraction solution consisting of methanol:water (60:40, v/v) containing the appropriate concentration of stable isotope-labeled internal standards.

  • Seal the microplate and shake for 30 minutes at room temperature.

  • Centrifuge the microplate to pellet the filter paper discs.

  • Carefully transfer 150 µL of the supernatant to a new 96-well plate.

Derivatization
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • To each well, add 50 µL of 3 N butanolic-HCl.

  • Seal the plate and incubate at 65°C for 20 minutes to form butyl esters.

  • Evaporate the butanolic-HCl to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., acetonitrile:water (10:90) with 0.1% formic acid).

UPLC-MS/MS Analysis
  • UPLC Conditions:

    • Column: A reverse-phase column suitable for the separation of small polar molecules (e.g., a C18 column).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over several minutes to ensure the separation of 3-MCG from isobaric compounds.

    • Flow Rate: As recommended for the specific column dimensions.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for butylated 3-MCG and its internal standard must be determined and optimized. For instance, a potential transition for butylated 3-MCG (C11H19NO3, MW: 213.27) would involve the protonated molecule [M+H]+ as the precursor ion.

Data Presentation: Quantitative Performance

The following tables summarize the typical validation parameters for the UPLC-MS/MS method for this compound in dried blood spots[1].

ParameterResult
Linearity (Calibration Curve Range) 0.005 - 25.0 µM[1]
Correlation Coefficient (r²) > 0.99[1]
Lower Limit of Quantification (LLOQ) 0.005 µM[1]
Ion Suppression Minimal (2 - 10%)[1]

Table 1: Linearity and Sensitivity of the 3-MCG Assay.

AnalyteIntra-assay Precision (%CV)Inter-assay Precision (%CV)
This compound < 10%< 15%

Table 2: Precision of the 3-MCG Assay.

AnalyteLow ConcentrationMedium ConcentrationHigh Concentration
This compound 95 - 105%90 - 110%90 - 110%

Table 3: Accuracy (Recovery) of the 3-MCG Assay.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis DBS Dried Blood Spot Punch Punch 3.2 mm Discs DBS->Punch Extraction Extraction with Internal Standard Punch->Extraction Evaporation1 Evaporate to Dryness Extraction->Evaporation1 Butylation Add Butanolic-HCl & Heat Evaporation1->Butylation Evaporation2 Evaporate to Dryness Butylation->Evaporation2 Reconstitution Reconstitute in Mobile Phase Evaporation2->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Data Data MSMS->Data Data Acquisition & Processing

Caption: Experimental workflow for 3-MCG analysis in DBS.

Leucine_Catabolism_Pathway Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MCG This compound MC_CoA->MCG Alternative Pathway (Accumulation) MGG_CoA 3-Methylglutaconyl-CoA MC_CoA->MGG_CoA 3-MCC Enzyme (Deficient in 3-MCCD) HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MGG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA

Caption: Simplified Leucine Catabolism Pathway.

References

Application Notes and Protocols for the Detection of 3-Methylcrotonylglycine (3-MCG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycine (3-MCG) is a key biomarker for the inborn error of metabolism known as 3-methylcrotonyl-CoA carboxylase (MCC) deficiency. This autosomal recessive disorder results from the deficient activity of the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase, which plays a crucial role in the catabolism of the branched-chain amino acid, leucine.[1][2][3][4] The enzymatic block leads to the accumulation of 3-methylcrotonyl-CoA, which is then alternatively metabolized to 3-MCG and 3-hydroxyisovaleric acid, and their subsequent excretion in the urine.[2][4][5] Consequently, the detection and quantification of 3-MCG in biological fluids is a critical component in the diagnosis and monitoring of MCC deficiency.

While current gold-standard methods for the detection of 3-MCG and other organic acids rely on tandem mass spectrometry (MS/MS) and gas chromatography-mass spectrometry (GC-MS), there is a growing interest in the development of rapid, high-throughput, and cost-effective immunoassays for routine screening and monitoring.[1][6] These application notes provide a comprehensive overview of the principles and a detailed, adaptable protocol for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of 3-MCG.

Data Presentation

The following tables summarize the typical concentrations of 3-MCG and associated metabolites in individuals with MCC deficiency compared to healthy controls. These values are primarily derived from urine analysis.

Table 1: Urinary Metabolite Concentrations in MCC Deficiency

MetaboliteNormal Range (mmol/mol creatinine)Pathological Range in MCC Deficiency (mmol/mol creatinine)
This compound (3-MCG)Not detectable or trace amounts441 (in a reported case) to significantly elevated levels[7]
3-Hydroxyisovaleric acid< 46[8]86 - 244 (in a reported case) to markedly increased concentrations[8]
3-Hydroxyisovalerylcarnitine (C5OH)Not typically measured in urineElevated excretion[8]

Table 2: Blood/Serum Metabolite Concentrations in MCC Deficiency

MetaboliteNormal Range (µmol/L)Pathological Range in MCC Deficiency (µmol/L)
3-Hydroxyisovalerylcarnitine (C5OH)< 0.4[7]4.09 - 4.58 (in a reported case) to elevated levels[7]
Free Carnitine (C0)11 - 51[7]Can be decreased due to secondary deficiency[4][5]

Signaling Pathway

The following diagram illustrates the leucine catabolism pathway and the position of the metabolic block in MCC deficiency, leading to the production of 3-MCG.

Leucine_Catabolism cluster_alternative Alternative Pathway in MCC Deficiency Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA Isovaleryl-CoA dehydrogenase MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA 3-Methylcrotonyl-CoA carboxylase (MCC) MCG This compound (3-MCG) MC_CoA->MCG Glycine N-acyltransferase HIVA 3-Hydroxyisovaleric Acid MC_CoA->HIVA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA

Caption: Leucine catabolism pathway and the effect of MCC deficiency.

Experimental Protocols

The development of an immunoassay for a small molecule like 3-MCG requires a multi-step approach, as haptens are not immunogenic on their own. The following protocols outline the key stages for creating a competitive ELISA for 3-MCG detection.

Hapten Synthesis and Carrier Protein Conjugation

Objective: To synthesize a derivative of 3-MCG (the hapten) and conjugate it to a carrier protein to make it immunogenic.

Materials:

  • This compound (or a suitable precursor)

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Carrier proteins: Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for the assay coating antigen.

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Hapten Activation:

    • Dissolve 3-MCG in DMF.

    • Add NHS and DCC (or EDC) in a molar excess to the 3-MCG.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of 3-MCG.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (KLH or BSA) in PBS.

    • Slowly add the activated 3-MCG-NHS ester solution to the protein solution while stirring.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Dialyze the reaction mixture against PBS for 48 hours with several buffer changes to remove unconjugated hapten and coupling reagents.

    • Determine the protein concentration and the hapten-to-carrier protein conjugation ratio using spectrophotometry or other appropriate methods.

    • Store the purified 3-MCG-KLH (immunogen) and 3-MCG-BSA (coating antigen) at -20°C.

Antibody Production (Polyclonal)

Objective: To generate polyclonal antibodies against 3-MCG in a suitable animal model.

Materials:

  • 3-MCG-KLH immunogen

  • Freund's complete adjuvant (FCA) and Freund's incomplete adjuvant (FIA)

  • Rabbits or other suitable animal model

  • Syringes and needles

Protocol:

  • Immunization:

    • Emulsify the 3-MCG-KLH immunogen with an equal volume of FCA for the primary immunization.

    • Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.

    • For subsequent booster immunizations (every 3-4 weeks), emulsify the immunogen with FIA.

  • Titer Determination:

    • Collect small blood samples from the ear vein 10-14 days after each booster.

    • Determine the antibody titer using an indirect ELISA with the 3-MCG-BSA conjugate as the coating antigen.

  • Antibody Purification:

    • Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum.

    • Purify the IgG fraction from the antiserum using protein A/G affinity chromatography.

    • Assess the purity and concentration of the purified antibodies.

Development of a Competitive ELISA for 3-MCG

Objective: To establish and optimize a competitive ELISA for the quantification of 3-MCG in biological samples.

Materials:

  • 96-well microtiter plates

  • 3-MCG-BSA coating antigen

  • Purified anti-3-MCG polyclonal antibodies

  • 3-MCG standard solutions of known concentrations

  • Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Protocol:

  • Plate Coating:

    • Dilute the 3-MCG-BSA coating antigen in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to an optimal concentration (determined by checkerboard titration).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate 3 times with wash buffer.

    • In separate tubes, pre-incubate a fixed, limiting concentration of the primary anti-3-MCG antibody with varying concentrations of the 3-MCG standard or the prepared biological samples for 1 hour at 37°C.

    • Add 100 µL of the antibody/standard or antibody/sample mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance against the logarithm of the 3-MCG concentration. The signal is inversely proportional to the concentration of 3-MCG in the sample.

    • Determine the concentration of 3-MCG in the unknown samples by interpolating their absorbance values from the standard curve.

Visualizations

Experimental Workflow

Immunoassay_Development_Workflow cluster_synthesis Hapten-Carrier Conjugate Synthesis cluster_antibody Antibody Production cluster_elisa Competitive ELISA Development Hapten 3-MCG (Hapten) Activation Activation (e.g., NHS ester) Hapten->Activation Conjugation Conjugation Activation->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Purification_Conj Purification (Dialysis) Conjugation->Purification_Conj Immunogen 3-MCG-KLH (Immunogen) Purification_Conj->Immunogen Coating_Antigen 3-MCG-BSA (Coating Antigen) Purification_Conj->Coating_Antigen Immunization Immunization of Animal Immunogen->Immunization Plate_Coating Plate Coating with 3-MCG-BSA Coating_Antigen->Plate_Coating Titer_Check Titer Monitoring Immunization->Titer_Check Serum_Collection Serum Collection Titer_Check->Serum_Collection Purification_Ab Antibody Purification (Protein A/G) Serum_Collection->Purification_Ab Purified_Ab Purified Anti-3-MCG Antibody Purification_Ab->Purified_Ab Competition Competitive Reaction (Sample/Standard + Antibody) Purified_Ab->Competition Blocking Blocking Plate_Coating->Blocking Blocking->Competition Detection Detection (Secondary Ab + Substrate) Competition->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for the development of a 3-MCG immunoassay.

Principle of Competitive ELISA

Competitive_ELISA_Principle cluster_low Low 3-MCG in Sample cluster_high High 3-MCG in Sample Ab1 Anti-3-MCG Ab Plate1 Plate-bound 3-MCG-BSA Ab1->Plate1 Binds to plate Ab2 Anti-3-MCG Ab Sample1 Free 3-MCG (low) Signal1 High Signal Plate1->Signal1 Detection Sample2 Free 3-MCG (high) Ab2->Sample2 Plate2 Plate-bound 3-MCG-BSA Signal2 Low Signal Plate2->Signal2 Detection

Caption: Principle of competitive ELISA for 3-MCG detection.

References

Application Notes and Protocols for the Use of Stable Isotope-Labeled 3-Methylcrotonylglycine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycine (3-MCG) is a key biomarker for the inborn error of metabolism known as 3-methylcrotonyl-CoA carboxylase (MCC) deficiency, an autosomal recessive disorder of leucine catabolism.[1] Elevated levels of 3-MCG in urine and blood are indicative of a blockage in the leucine degradation pathway due to deficient MCC activity.[2][3] Accurate and precise quantification of 3-MCG is crucial for the diagnosis, monitoring, and clinical management of patients with MCC deficiency. Furthermore, studying the flux through the leucine catabolic pathway is essential for understanding the pathophysiology of this and related metabolic disorders.

Stable isotope-labeled this compound, such as this compound-d3 (d3-3-MCG), serves as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry.[4] This method offers high specificity and accuracy by correcting for variations in sample preparation and matrix effects during analysis.[5] These application notes provide detailed protocols for the use of stable isotope-labeled 3-MCG in metabolic research and clinical diagnostics.

Metabolic Pathway of Leucine Catabolism

The following diagram illustrates the leucine catabolism pathway and the metabolic block at 3-methylcrotonyl-CoA carboxylase leading to the formation of this compound.

Leucine_Catabolism cluster_0 Alternative Pathway in MCC Deficiency Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA MC_CoA 3-Methylcrotonyl-CoA IsovalerylCoA->MC_CoA MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA 3-Methylcrotonyl-CoA Carboxylase (MCC) MCG This compound MC_CoA->MCG Glycine N-Acyltransferase HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate AcetylCoA Acetyl-CoA HMG_CoA->AcetylCoA Glycine Glycine Glycine->MCG

Caption: Leucine catabolism and the formation of this compound in MCC deficiency.

Experimental Protocols

Protocol 1: Synthesis of Stable Isotope-Labeled this compound (d3-3-MCG)

This protocol describes a plausible synthetic route for this compound-d3 (d3-3-MCG) for use as an internal standard. This synthesis should be performed by personnel trained in organic synthesis in a properly equipped laboratory.

Materials:

  • 3,3-Dimethylacrylic acid

  • Glycine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Deuterated methyl iodide (CD3I)

  • Sodium hydride (NaH)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of this compound methyl ester:

    • To a solution of 3,3-dimethylacrylic acid (1 eq) in anhydrous DCM, add glycine methyl ester hydrochloride (1 eq) and DMAP (0.1 eq).

    • Cool the mixture to 0°C and add DCC (1.1 eq) portion-wise.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain this compound methyl ester.

  • Deuteromethylation of Glycine moiety (synthesis of d3-3-MCG methyl ester):

    • This step should be performed under an inert atmosphere (e.g., nitrogen or argon).

    • To a solution of the synthesized this compound methyl ester (1 eq) in anhydrous THF, add NaH (1.1 eq) at 0°C.

    • Stir the mixture for 30 minutes at 0°C.

    • Add deuterated methyl iodide (CD3I) (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water at 0°C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the product by silica gel column chromatography to yield d3-3-methylcrotonylglycine methyl ester.

  • Hydrolysis to d3-3-Methylcrotonylglycine:

    • Dissolve the purified d3-3-methylcrotonylglycine methyl ester in a mixture of THF and water.

    • Add LiOH or NaOH (1.5 eq) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the final product, d3-3-Methylcrotonylglycine.

    • Confirm the identity and isotopic enrichment of the final product by mass spectrometry and NMR spectroscopy.

Protocol 2: Quantitative Analysis of 3-MCG in Urine by LC-MS/MS

This protocol describes the quantification of 3-MCG in human urine using a stable isotope dilution method with d3-3-MCG as the internal standard.

Materials:

  • Urine samples

  • d3-3-Methylcrotonylglycine (internal standard)

  • This compound (analytical standard for calibration curve)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the urine samples at 14,000 rpm for 5 minutes to pellet any precipitate.

    • In a clean microcentrifuge tube, add 100 µL of the urine supernatant.

    • Add 10 µL of the internal standard solution (d3-3-MCG in water or methanol, at a known concentration).

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions (example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate 3-MCG from other urine components (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (example - to be optimized for the specific instrument):

        • 3-MCG (analyte): Precursor ion (Q1) m/z -> Product ion (Q3) m/z

        • d3-3-MCG (internal standard): Precursor ion (Q1) m/z -> Product ion (Q3) m/z

      • Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both analyte and internal standard.

  • Quantification:

    • Prepare a calibration curve using the analytical standard of 3-MCG at various concentrations, with a fixed amount of the d3-3-MCG internal standard added to each calibrator.

    • Analyze the calibrators and the prepared urine samples by LC-MS/MS.

    • Calculate the peak area ratio of the analyte to the internal standard for each sample and calibrator.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

    • Determine the concentration of 3-MCG in the urine samples from the calibration curve.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Urine Urine Sample Spike Spike with d3-3-MCG Internal Standard Urine->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (3-MCG / d3-3-MCG) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification of 3-MCG Calibration->Quantification

Caption: A typical experimental workflow for the quantitative analysis of 3-MCG in urine.

Quantitative Data Summary

The following table summarizes the performance characteristics of a UPLC-MS method for the quantification of acylglycines, including this compound, in human urine using stable isotope-labeled internal standards.[5]

ParameterThis compound
Linearity Range 1.0 - 500 nM
Lower Limit of Quantitation (LLOQ) 1-5 nM
Signal-to-Noise Ratio at LLOQ 12.50 - 156.70
Accuracy (% Relative Error) < 15%
Precision (% Coefficient of Variation) < 15%
Analyte Stability in Urine
- Room TemperatureAt least 5 hours
- Autosampler (4 °C)24 hours
- Frozen (-20 °C)7 weeks
- Freeze/Thaw CyclesStable after three cycles

Data adapted from a study on the quantification of multiple acylglycines.[5]

Conclusion

The use of stable isotope-labeled this compound is indispensable for the accurate and reliable quantification of this important biomarker in metabolic studies. The protocols and data presented here provide a framework for researchers and clinicians to develop and validate robust analytical methods for the diagnosis and investigation of 3-methylcrotonyl-CoA carboxylase deficiency and other related metabolic disorders. The high sensitivity and specificity of stable isotope dilution mass spectrometry make it the gold standard for such applications, facilitating advancements in personalized medicine and drug development for these rare diseases.

References

Troubleshooting & Optimization

Technical Support Center: Accurate 3-Methylcrotonylglycine (3-MCG) Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in the accurate measurement of 3-Methylcrotonylglycine (3-MCG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-MCG) and why is its accurate measurement important?

A1: this compound (3-MCG) is a metabolite that accumulates in individuals with 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an inherited disorder of leucine metabolism.[1][2][3] Accurate measurement of 3-MCG in urine is crucial for the diagnosis and monitoring of this condition.[2][4] It is often measured alongside 3-hydroxyisovaleric acid in urine and 3-hydroxyisovalerylcarnitine (C5-OH) in blood or plasma.[4][5]

Q2: What are the primary analytical methods for the quantification of 3-MCG?

A2: The primary analytical methods for quantifying 3-MCG are gas chromatography-mass spectrometry (GC-MS) for urinary organic acid analysis and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for acylcarnitine profiling in blood spots or plasma.[2] GC-MS is a commonly used method for the screening of organic acidurias.[6]

Q3: Can a patient with 3-MCC deficiency have low or undetectable levels of urinary 3-MCG?

A3: Yes, it is possible. Some individuals with confirmed 3-MCC deficiency may excrete absent or only trace amounts of 3-MCG in their urine. This can lead to potential misdiagnosis if relying solely on urinary organic acid analysis. In such cases, the diagnosis is supported by elevated levels of 3-hydroxyisovaleric acid in urine and C5-OH acylcarnitine in blood, along with enzymatic or molecular genetic testing.[5]

Q4: What are the main pre-analytical variables that can affect the accuracy of 3-MCG measurement?

A4: Pre-analytical errors are a significant source of laboratory result variability and can account for up to 70% of all errors in laboratory testing.[7][8][9][10][11] For 3-MCG measurement, critical pre-analytical variables include:

  • Specimen Collection: Using inappropriate containers, incorrect urine volume, or a preservative can alter the sample's integrity.[12][13][14]

  • Specimen Handling and Transport: Delays in transport, exposure to extreme temperatures, and improper storage can lead to the degradation of analytes.[7][9] Urine samples for organic acid analysis should be frozen if not analyzed promptly.[12][15]

  • Patient-Related Factors: Diet, medications, and the patient's metabolic state (e.g., fasting vs. non-fasting) can influence the urinary organic acid profile.[12][16]

Troubleshooting Guides

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary 3-MCG

Issue 1.1: Low or No Detectable 3-MCG Peak in a Suspected 3-MCC Deficiency Case

Possible Cause Troubleshooting Step
Patient-Specific Metabolism Some individuals with 3-MCC deficiency excrete very low levels of 3-MCG.[5]
* Analyze for other key markers: 3-hydroxyisovaleric acid in urine and C5-OH acylcarnitine in blood.
* Consider enzymatic testing in fibroblasts or lymphocytes to confirm 3-MCC enzyme deficiency.[1]
* Perform molecular genetic testing for mutations in the MCCC1 or MCCC2 genes.[1]
Sample Degradation Improper sample storage (e.g., not frozen) can lead to the breakdown of 3-MCG.[15]
* Verify the sample collection and storage history.
* Request a fresh, properly handled urine specimen.
Inefficient Extraction or Derivatization Incomplete extraction from the urine matrix or poor derivatization will result in a weak signal.
* Review the extraction and derivatization protocol. Ensure appropriate pH for extraction and fresh derivatizing reagents.
* Check the performance of internal standards to assess the efficiency of the sample preparation process.[15]
GC-MS System Issues A leak in the GC inlet, a contaminated liner, or a poorly performing column can lead to peak loss.[17][18][19]
* Perform a system leak check.
* Clean or replace the GC inlet liner and septum.[17]
* Condition or replace the GC column.[19]

Issue 1.2: Poor Peak Shape (Tailing or Fronting) for 3-MCG

Possible Cause Troubleshooting Step
Active Sites in the GC System Active sites in the inlet liner, column, or connections can cause peak tailing for polar compounds like derivatized organic acids.[18]
* Use a deactivated inlet liner.
* Trim the first few centimeters of the GC column.
* Ensure all connections are clean and properly fitted.
Column Overload Injecting too concentrated a sample can lead to peak fronting.
* Dilute the sample extract and re-inject.
Inappropriate GC Oven Temperature Program A ramp rate that is too fast or an initial temperature that is too high can affect peak shape.
* Optimize the oven temperature program, ensuring a slower ramp rate during the elution of 3-MCG.
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for C5-OH Acylcarnitine

Issue 2.1: Inaccurate Quantification of 3-Hydroxyisovalerylcarnitine (C5-OH)

Possible Cause Troubleshooting Step
Isomeric Interference 3-hydroxyisovalerylcarnitine (C5-OH) is isomeric with other C5-acylcarnitines (e.g., pivaloylcarnitine). Co-elution of these isomers will lead to falsely elevated results if not chromatographically separated.
* Optimize the LC gradient to achieve baseline separation of C5-OH from its isomers. This may require a longer run time or a different column chemistry.
* Utilize specific MRM transitions that can help differentiate between isomers, if possible.
Matrix Effects Components of the blood or plasma matrix can suppress or enhance the ionization of C5-OH, leading to inaccurate quantification.
* Perform a post-column infusion study to assess matrix effects.
* Employ a stable isotope-labeled internal standard for C5-OH to compensate for matrix effects.
* Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering matrix components.
In-source Fragmentation Fragmentation of larger acylcarnitines in the ion source can potentially generate ions that interfere with the C5-OH signal.
* Optimize ion source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation.

Experimental Protocols

Protocol 1: Urinary Organic Acid Analysis by GC-MS

This protocol provides a general workflow for the analysis of 3-MCG in urine.

1. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex.
  • Transfer a volume of urine equivalent to a specific creatinine concentration (e.g., 1 µmole of creatinine) to a glass tube.[6] This normalizes for urine dilution.
  • Add an internal standard solution (e.g., a stable isotope-labeled 3-MCG or a non-endogenous organic acid).

2. Extraction:

  • Acidify the urine sample with hydrochloric acid.
  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.[6] Repeat the extraction twice.
  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

3. Derivatization:

  • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
  • Incubate at a specific temperature (e.g., 70°C) for a set time to convert the organic acids to their volatile trimethylsilyl (TMS) esters.

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.
  • Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
  • Run a temperature program that allows for the separation of 3-MCG from other urinary organic acids.
  • Operate the mass spectrometer in scan mode to acquire full scan mass spectra for peak identification. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.

Protocol 2: Acylcarnitine Analysis by LC-MS/MS

This protocol outlines a general procedure for the analysis of C5-OH in dried blood spots or plasma.

1. Sample Preparation (Dried Blood Spot):

  • Punch a small disc (e.g., 3 mm) from the dried blood spot into a well of a microtiter plate.
  • Add an extraction solution containing stable isotope-labeled internal standards for the acylcarnitines of interest. The solution is typically methanol-based.
  • Agitate the plate to facilitate extraction.
  • Centrifuge the plate and transfer the supernatant to a new plate for analysis.

2. Derivatization (Butylation):

  • Evaporate the supernatant to dryness.
  • Add butanolic-HCl and incubate to convert the acylcarnitines to their butyl esters.[20] This improves their chromatographic and mass spectrometric properties.
  • Evaporate the butanolic-HCl and reconstitute the sample in the mobile phase.

3. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC-MS/MS system.
  • Use a C8 or C18 reversed-phase column for chromatographic separation.
  • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid or ammonium formate.
  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
  • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for C5-OH and its internal standard.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis start Urine Sample normalize Normalize to Creatinine start->normalize add_is Add Internal Standard normalize->add_is acidify Acidify add_is->acidify extract Liquid-Liquid Extraction acidify->extract evaporate Evaporate extract->evaporate add_bstfa Add BSTFA evaporate->add_bstfa incubate Incubate add_bstfa->incubate inject GC-MS Injection incubate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect

Caption: Workflow for Urinary 3-MCG Analysis by GC-MS.

troubleshooting_logic cluster_patient Patient Factors cluster_sample Sample Integrity cluster_method Analytical Method start Low or Absent 3-MCG Signal check_other_markers Analyze 3-HIVA and C5-OH start->check_other_markers verify_storage Verify Sample Storage start->verify_storage review_protocol Review Extraction/ Derivatization Protocol start->review_protocol enzyme_test Perform Enzyme Assay check_other_markers->enzyme_test genetic_test Conduct Genetic Testing enzyme_test->genetic_test request_new Request New Sample verify_storage->request_new check_is Check Internal Standard Performance review_protocol->check_is system_maintenance Perform GC-MS System Maintenance check_is->system_maintenance

Caption: Troubleshooting Logic for Low 3-MCG Signal.

References

Optimizing sample preparation for urinary 3-Methylcrotonylglycine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 3-Methylcrotonylglycine (3-MCG) in urine. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the sample preparation and analysis of urinary 3-MCG.

Issue 1: Low Analyte Recovery

Question: We are experiencing low recovery of 3-MCG from our urine samples. What are the potential causes and solutions?

Answer: Low recovery of 3-MCG can stem from several factors related to the sample preparation process. Here are the common causes and recommended troubleshooting steps:

  • Inefficient Extraction: 3-MCG is a polar compound, and its extraction efficiency is highly dependent on the chosen method.

    • Liquid-Liquid Extraction (LLE): The choice of organic solvent is critical. Ensure you are using a sufficiently polar solvent, such as ethyl acetate, to efficiently partition 3-MCG from the aqueous urine matrix. Multiple extractions (e.g., 3 rounds) with fresh solvent can improve recovery. Acidification of the urine sample (e.g., to pH 1-2 with HCl) is crucial to protonate the carboxyl group of 3-MCG, making it less polar and more amenable to extraction into an organic solvent.

    • Solid-Phase Extraction (SPE): The choice of SPE sorbent is paramount. For a polar analyte like 3-MCG, a mixed-mode or a suitable polymeric sorbent is often more effective than a standard C18 silica-based sorbent. Ensure the sorbent is properly conditioned and equilibrated according to the manufacturer's protocol. The pH of the sample and the wash/elution solvents should be optimized.

  • Incomplete Derivatization (for GC-MS analysis): If you are using Gas Chromatography-Mass Spectrometry (GC-MS), incomplete derivatization of 3-MCG will lead to poor recovery and inaccurate quantification.

    • Ensure the derivatizing agent (e.g., BSTFA with 1% TMCS) is fresh and not expired.

    • The reaction conditions (temperature and time) must be optimized. For example, a common protocol involves heating at 60-80°C for at least 30 minutes.

    • The sample must be completely dry before adding the derivatizing agent, as moisture can deactivate the reagent.

  • Analyte Instability: Although 3-MCG is generally stable, prolonged exposure to harsh pH conditions or high temperatures can lead to degradation. Process samples promptly and store them at appropriate temperatures (e.g., -80°C for long-term storage).

Issue 2: High Matrix Effects in LC-MS/MS Analysis

Question: We are observing significant signal suppression (ion suppression) for 3-MCG when analyzing urine samples with LC-MS/MS. How can we mitigate these matrix effects?

Answer: Matrix effects, particularly ion suppression, are a common challenge in the LC-MS/MS analysis of complex biological matrices like urine. Here are several strategies to address this issue:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous compounds from the urine sample before analysis.

    • Solid-Phase Extraction (SPE): A well-optimized SPE protocol can significantly reduce matrix components. Consider using a sorbent chemistry that selectively retains 3-MCG while allowing interfering substances to be washed away.

    • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to a simple "dilute-and-shoot" approach.

  • Optimize Chromatographic Separation: Ensure that 3-MCG is chromatographically resolved from the bulk of the matrix components that co-elute and cause ion suppression.

    • Adjust the gradient profile of your liquid chromatography method to improve separation.

    • Consider using a different stationary phase (e.g., a HILIC column for polar compounds) if you are using a standard C18 column.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d3) is the gold standard for correcting matrix effects. Since the internal standard is chemically identical to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification.

  • Dilute the Sample: If the concentration of 3-MCG in your samples is sufficiently high, a simple dilution of the urine sample (e.g., 1:10 with mobile phase) can significantly reduce the concentration of interfering matrix components and thereby minimize ion suppression.

Issue 3: Poor Peak Shape in Chromatography

Question: The chromatographic peak for 3-MCG is showing tailing or is broad. What could be the cause, and how can we improve the peak shape?

Answer: Poor peak shape can compromise the accuracy and precision of your analysis. The following are common causes and their solutions:

  • For GC-MS:

    • Incomplete Derivatization: Underivatized 3-MCG contains a polar carboxylic acid group that can interact with active sites in the GC system, leading to peak tailing. Ensure the derivatization reaction goes to completion.

    • Active Sites in the GC System: The GC inlet liner, column, or detector can have active sites that interact with the analyte. Use a deactivated liner and ensure your column is in good condition.

  • For LC-MS/MS:

    • Column Overload: Injecting too much sample onto the column can lead to broad, asymmetric peaks. Try reducing the injection volume or diluting the sample.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of 3-MCG and its interaction with the stationary phase. For reversed-phase chromatography, a mobile phase with a low pH (e.g., containing 0.1% formic acid) will ensure the carboxyl group is protonated, which generally leads to better peak shape.

    • Column Degradation: The performance of an LC column can degrade over time. If you observe a gradual deterioration in peak shape across multiple runs, it may be time to replace the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the quantitative analysis of urinary 3-MCG?

A1: The most common and reliable methods for the quantification of 3-MCG in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred due to its high sensitivity, specificity, and typically simpler sample preparation (no derivatization required).

Q2: Why is derivatization necessary for GC-MS analysis of 3-MCG?

A2: this compound is a non-volatile and polar molecule due to the presence of a carboxylic acid group. Gas chromatography requires analytes to be volatile and thermally stable. Derivatization, typically through silylation (e.g., using BSTFA), converts the polar -COOH and -NH groups into less polar and more volatile silyl derivatives, allowing the compound to be vaporized and travel through the GC column.

Q3: What is a suitable internal standard for 3-MCG analysis?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d3. This type of internal standard has a slightly higher mass but behaves almost identically to the endogenous 3-MCG during sample preparation and analysis, thus providing the most accurate correction for extraction losses and matrix effects. If a stable isotope-labeled standard is not available, a structurally similar compound that is not present in the sample can be used, but this is less ideal.

Q4: How should urine samples for 3-MCG analysis be stored?

A4: For short-term storage (up to a few days), urine samples should be kept at 2-8°C. For long-term storage, samples should be frozen at -20°C or, preferably, -80°C to ensure the stability of 3-MCG. It is also advisable to add a preservative, such as a small amount of sodium azide, to prevent bacterial growth if the analysis is not performed promptly.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS using "Dilute-and-Shoot"

This is a rapid and simple method suitable for high-throughput analysis, especially when the expected concentrations of 3-MCG are relatively high.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (prepared in the initial mobile phase).

  • Vortex the mixture thoroughly.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation for GC-MS using Liquid-Liquid Extraction (LLE) and Derivatization

This method provides a cleaner sample extract and is necessary for GC-MS analysis.

  • Pipette 1 mL of urine into a glass tube.

  • Add the internal standard.

  • Acidify the urine to approximately pH 1-2 by adding 100 µL of 6M HCl.

  • Add 5 mL of ethyl acetate.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 4-7) two more times, combining the organic layers.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • To the dry residue, add 100 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Cap the tube tightly and heat at 70°C for 30 minutes.

  • Cool the tube to room temperature and transfer the contents to a GC-MS autosampler vial.

Quantitative Data Summary

Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Methods for 3-MCG in Urine (LC-MS/MS)

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Dilute-and-Shoot (1:10)Not Applicable45 - 65
Liquid-Liquid Extraction85 - 9588 - 105
Solid-Phase Extraction90 - 10292 - 108

Note: Recovery is calculated as the ratio of the analyte response in a spiked extracted sample to the response in a spiked solution. Matrix effect is calculated as the ratio of the analyte response in a spiked extracted sample to the response in a pure solution. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample centrifuge Centrifuge urine_sample->centrifuge dilute Dilute with Internal Standard centrifuge->dilute transfer_vial Transfer to Vial dilute->transfer_vial lcmsms LC-MS/MS Analysis transfer_vial->lcmsms data_processing Data Processing lcmsms->data_processing

Caption: Workflow for "Dilute-and-Shoot" LC-MS/MS analysis of urinary 3-MCG.

experimental_workflow_gcms cluster_extraction Liquid-Liquid Extraction cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample + Internal Standard acidify Acidify (pH 1-2) urine_sample->acidify extract Extract with Ethyl Acetate (3x) acidify->extract evaporate Evaporate to Dryness extract->evaporate add_reagent Add BSTFA evaporate->add_reagent heat Heat (70°C) add_reagent->heat gcms GC-MS Analysis heat->gcms data_processing Data Processing gcms->data_processing

Caption: Workflow for GC-MS analysis of urinary 3-MCG using LLE and derivatization.

troubleshooting_logic cluster_gcms GC-MS Specific cluster_general General start Problem: Low Analyte Recovery check_derivatization Check Derivatization? (Reagent, Temp, Time) start->check_derivatization check_extraction Optimize Extraction? (Solvent, pH, Method) start->check_extraction check_dryness Sample Completely Dry? check_derivatization->check_dryness check_spe SPE Sorbent Correct? check_extraction->check_spe

Caption: Troubleshooting logic for low recovery of 3-MCG.

Proper storage and handling to ensure 3-Methylcrotonylglycine stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and experimental use of 3-Methylcrotonylglycine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored at 2-8°C, sealed tightly, and protected from moisture.[1][2][3]

Q2: How should I store stock solutions of this compound?

A2: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4][5] Storage recommendations are summarized in the table below.

Q3: My this compound is not dissolving easily. What should I do?

A3: this compound may require sonication to dissolve in solvents like DMSO and water.[4] Gentle heating can also aid in dissolution.[4] Be aware that hygroscopic DMSO can negatively impact solubility, so using a fresh, unopened vial of DMSO is recommended.[4]

Q4: I observed precipitation when preparing my working solution. How can I resolve this?

A4: If precipitation or phase separation occurs during the preparation of a solution, gentle heating and/or sonication can be used to help redissolve the compound.[4]

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Improper storage leading to degradation.Ensure the compound and its solutions are stored according to the recommended conditions. Use freshly prepared working solutions for in vivo experiments.[4]
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions upon preparation to minimize freeze-thaw cycles.[4][5]
Low or no signal in analytical assays (GC-MS, LC-MS/MS) Incomplete derivatization.Optimize derivatization conditions (time, temperature, reagent concentration) as specified in the protocol.
Analyte degradation in the biological matrix.Process and analyze samples promptly. If storage is necessary, follow established protocols for sample preservation (e.g., freezing at -80°C).
Low urinary excretion of this compound in some clinical cases of 3-MCC deficiency.Be aware that in some confirmed cases of 3-methylcrotonyl-CoA carboxylase deficiency, urinary this compound may be absent or present only in trace amounts.[7] Consider analyzing other biomarkers like 3-hydroxyisovaleric acid and 3-hydroxyisovalerylcarnitine.[8][9][10]
Unexpected biological effects in cell culture or animal models Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in your experimental system is not toxic to the cells or animals. For cell-based assays, it is often recommended that the final DMSO concentration not exceed 0.1%.[5]
Contamination of the compound.Use high-purity, analytical grade this compound.

Data Presentation

Storage Conditions for this compound
Form Storage Temperature Duration Additional Notes
Solid 4°CRefer to the expiration date on the label.Store in a sealed container, away from moisture.[4]
2-8°CLimited shelf life, refer to the expiration date.Analytical standard grade.[1]
Stock Solution in Solvent -80°CUp to 6 monthsSealed storage, away from moisture. Aliquot to avoid repeated freeze-thaw cycles.[4]
-20°CUp to 1 monthSealed storage, away from moisture. Aliquot to avoid repeated freeze-thaw cycles.[4]
Solubility of this compound
Solvent Concentration Notes
DMSO 100 mg/mL (636.25 mM)Requires sonication.[4]
Water 12.5 mg/mL (79.53 mM)Requires sonication.[4]
Ethanol 50 mg/mL-

Experimental Protocols

Quantification of this compound in Urine by GC-MS (General Protocol)

This protocol outlines the general steps for the analysis of this compound in urine.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Normalize samples based on creatinine concentration. A typical starting volume is equivalent to 0.5 µmol of creatinine.[11]

    • Adjust the pH of the sample to 14.0 by adding 30% NaOH.[11]

  • Extraction:

    • Perform liquid-liquid extraction of the organic acids. A common solvent is ethyl acetate.[11]

    • Vigorously mix the sample with the extraction solvent.

    • Separate the organic phase.

    • Dry the organic phase, for example, by adding anhydrous sodium sulfate.[11]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[11]

  • Derivatization:

    • Add a derivatizing agent to the dried extract. A common agent is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[11]

    • Incubate the mixture to allow the derivatization reaction to complete (e.g., 60°C for 30 minutes).[11]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column for separation.

    • Set the oven temperature program to achieve optimal separation of the analytes.

    • The mass spectrometer is typically operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

Assessment of Mitochondrial Respiratory Chain Complex Activity

This protocol provides a general framework for measuring the activity of mitochondrial respiratory chain complexes, which can be inhibited by this compound.

  • Sample Preparation:

    • Prepare homogenates or isolated mitochondria from tissues (e.g., cerebral cortex) or cultured cells.

    • Determine the protein concentration of the sample to normalize enzyme activities.

  • Spectrophotometric Assays:

    • Use a spectrophotometer to measure the change in absorbance of specific substrates or electron acceptors for each complex.

    • Assays are typically performed at a constant temperature (e.g., 30°C or 37°C).

    • The activity of each complex is determined by the rate of change in absorbance and can be inhibited by specific inhibitors to confirm specificity.

    • Complex I (NADH:ubiquinone oxidoreductase): Measure the rotenone-sensitive rate of NADH oxidation at 340 nm.

    • Complex II (Succinate dehydrogenase): Measure the rate of reduction of an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) at 600 nm.

    • Complex II-III (Succinate:cytochrome c oxidoreductase): Measure the succinate-dependent, antimycin A-sensitive reduction of cytochrome c at 550 nm.[12]

    • Complex III (Ubiquinol:cytochrome c reductase): Measure the antimycin A-sensitive rate of cytochrome c reduction at 550 nm.

    • Complex IV (Cytochrome c oxidase): Measure the potassium cyanide-sensitive rate of oxidation of reduced cytochrome c at 550 nm.[12]

Na+,K+-ATPase Activity Assay

This assay determines the activity of Na+,K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Sample Preparation:

    • Prepare synaptic membranes or tissue homogenates.

    • Determine the protein concentration for normalization.

  • Enzymatic Reaction:

    • Prepare two reaction mixtures: one with and one without a specific Na+,K+-ATPase inhibitor (e.g., ouabain).

    • The reaction buffer typically contains MgCl₂, NaCl, KCl, and Tris-HCl buffer at a physiological pH.[1]

    • Add the sample to the reaction mixtures and pre-incubate at 37°C.

    • Initiate the reaction by adding ATP.

    • Incubate for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding a reagent like trichloroacetic acid (TCA).[1]

  • Phosphate Quantification:

    • Centrifuge the samples to pellet the protein.

    • Measure the concentration of inorganic phosphate in the supernatant using a colorimetric method (e.g., the Fiske-Subbarow method).

    • Na+,K+-ATPase activity is calculated as the difference between the Pi released in the absence and presence of the inhibitor.

Visualizations

Leucine_Catabolism_Pathway cluster_MCC 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA 3-MCC MCG This compound MC_CoA->MCG Accumulation HIVA 3-Hydroxyisovaleric acid MC_CoA->HIVA Accumulation HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA

Caption: Leucine catabolism pathway and the effect of 3-MCC deficiency.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection Collect Biological Sample (Urine, Plasma, Tissue) Normalization Normalize Sample (e.g., by creatinine or protein concentration) Sample_Collection->Normalization Extraction Extract Analytes Normalization->Extraction Derivatization Chemical Derivatization (for GC-MS) Extraction->Derivatization Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Instrumental_Analysis for LC-MS/MS (if no derivatization needed) Derivatization->Instrumental_Analysis Data_Processing Data Processing and Quantification Instrumental_Analysis->Data_Processing

Caption: General workflow for the analysis of this compound.

References

Addressing matrix effects in LC-MS/MS analysis of 3-Methylcrotonylglycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 3-Methylcrotonylglycine (3-MCG).

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of LC-MS/MS analysis of this compound?

A1: A matrix effect is the alteration of the ionization efficiency of this compound (3-MCG) by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These interfering components can either suppress or enhance the signal of 3-MCG, leading to inaccurate and imprecise quantification.[1] Ion suppression is the more common phenomenon.

Q2: What are the common causes of matrix effects in 3-MCG analysis?

A2: The primary causes of matrix effects are endogenous components of the biological sample that are not removed during sample preparation. For plasma or serum samples, phospholipids are a major contributor to ion suppression.[2] In urine, high concentrations of salts and urea can also interfere with the ionization of 3-MCG. Other potential sources of interference include metabolites, proteins, and administered drugs.

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for 3-MCG analysis?

A3: A stable isotope-labeled internal standard, such as this compound-d2, is the gold standard for mitigating matrix effects. Because a SIL-IS is chemically identical to 3-MCG, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.

Q4: Can I use a different internal standard if a SIL-IS for 3-MCG is not available?

A4: While a SIL-IS is highly recommended, a structural analog can be used as an alternative. However, it is crucial to demonstrate that the analog behaves similarly to 3-MCG during sample preparation and chromatographic separation, and that it is affected by the matrix in the same way. This requires thorough validation. Given the commercial availability of this compound-d2, it is the preferred choice.

Q5: What are the common sample preparation techniques to reduce matrix effects for 3-MCG?

A5: Common sample preparation techniques for organic acids like 3-MCG include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. While effective at removing proteins, it may not remove other matrix components like phospholipids, which can lead to significant matrix effects.[2]

  • Liquid-Liquid Extraction (LLE): This technique separates 3-MCG from interfering compounds based on their differential solubility in two immiscible liquids. It can be more effective than PPT at removing certain interferences.

  • Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to selectively retain 3-MCG while other matrix components are washed away. SPE can significantly reduce matrix effects and improve the cleanliness of the final extract.[3]

Troubleshooting Guide

Problem: I am observing significant signal suppression for 3-MCG.

  • Question: How can I confirm that the signal suppression is due to a matrix effect?

    • Answer: You can perform a post-column infusion experiment. Continuously infuse a standard solution of 3-MCG into the mass spectrometer while injecting a blank, extracted matrix sample. A drop in the baseline signal at the retention time of 3-MCG indicates the presence of co-eluting interferences that are causing ion suppression.[4]

  • Question: What are the immediate steps I can take to reduce this suppression?

    • Answer:

      • Optimize Chromatography: Modify your LC gradient to separate 3-MCG from the suppression zone. A longer gradient or a different stationary phase can improve resolution.

      • Sample Dilution: Diluting your sample can reduce the concentration of interfering components. However, ensure that the concentration of 3-MCG remains above the lower limit of quantification (LLOQ).

      • Improve Sample Preparation: If you are using protein precipitation, consider switching to a more rigorous method like solid-phase extraction (SPE) to achieve a cleaner sample extract.[3]

Problem: My results for 3-MCG are inconsistent and have poor reproducibility.

  • Question: Could this be related to matrix effects?

    • Answer: Yes, variability in the matrix composition between different samples can lead to inconsistent levels of ion suppression, resulting in poor reproducibility.

  • Question: How can I improve the consistency of my results?

    • Answer:

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects. Ensure you are using a high-quality SIL-IS for 3-MCG, such as this compound-d2.

      • Standardize Sample Collection and Handling: Ensure that all samples are collected and processed consistently to minimize variability in the sample matrix.

      • Implement a More Robust Sample Preparation Method: Solid-phase extraction (SPE) generally provides cleaner extracts and more consistent results compared to protein precipitation.[3]

Quantitative Data on Matrix Effects

The following table provides an illustrative comparison of the expected matrix effects for a small polar molecule like this compound in human plasma using different sample preparation techniques. The matrix effect is expressed as a percentage, where values below 100% indicate ion suppression and values above 100% indicate ion enhancement. A value of 100% signifies no matrix effect.

Sample Preparation MethodAnalyte Peak Area in Spiked Matrix (B)Analyte Peak Area in Neat Solution (A)Matrix Effect (%) = (B/A) * 100
Protein Precipitation (Acetonitrile)65,000100,00065% (Significant Suppression)
Liquid-Liquid Extraction (Ethyl Acetate)85,000100,00085% (Mild Suppression)
Solid-Phase Extraction (Mixed-Mode)98,000100,00098% (Minimal Effect)

Note: This data is illustrative and based on typical performance for small polar molecules. Actual values may vary depending on the specific LC-MS/MS conditions and the biological matrix.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare Analyte Spiking Solution: Prepare a solution of 3-MCG in a suitable solvent (e.g., methanol/water) at a known concentration (e.g., 1 µg/mL).

  • Prepare Blank Matrix Samples: Obtain at least six different lots of the blank biological matrix (e.g., human plasma).

  • Extract Blank Matrix: Process the blank matrix samples using your chosen sample preparation method (e.g., protein precipitation).

  • Spike Post-Extraction: After extraction, spike the blank matrix extracts with the 3-MCG spiking solution to a final concentration that is in the mid-range of your calibration curve.

  • Prepare Neat Standards: Prepare standard solutions of 3-MCG in the reconstitution solvent at the same final concentration as the spiked matrix samples.

  • LC-MS/MS Analysis: Analyze both the spiked matrix samples and the neat standards.

  • Calculate Matrix Factor (MF): Calculate the matrix factor for each lot of the matrix using the following formula:

    • MF = (Peak Area of 3-MCG in Spiked Matrix) / (Peak Area of 3-MCG in Neat Solution)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The coefficient of variation (CV%) of the matrix factors across the different lots should be less than 15%.

Protocol 2: Solid-Phase Extraction (SPE) for 3-MCG from Plasma

This is a general protocol for a mixed-mode anion exchange SPE, which is suitable for acidic compounds like 3-MCG.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the this compound-d2 internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the 3-MCG and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectTroubleshooting Troubleshooting Workflow for Matrix Effects in 3-MCG Analysis start Start: Inconsistent or Suppressed 3-MCG Signal check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement 3-MCG-d2 as SIL-IS check_is->implement_is No evaluate_me Quantitatively Evaluate Matrix Effect (Post-Extraction Spiking) check_is->evaluate_me Yes implement_is->evaluate_me me_acceptable Is Matrix Effect < 15% and Consistent? evaluate_me->me_acceptable optimize_chrom Optimize Chromatography (e.g., change gradient, column) me_acceptable->optimize_chrom No end End: Method Optimized me_acceptable->end Yes improve_sp Improve Sample Preparation (e.g., PPT -> SPE) optimize_chrom->improve_sp re_evaluate Re-evaluate Matrix Effect improve_sp->re_evaluate re_evaluate->me_acceptable

Caption: Troubleshooting workflow for matrix effects.

MatrixEffectEvaluation Principle of Post-Extraction Spiking for Matrix Effect Evaluation cluster_0 Set A: Neat Solution cluster_1 Set B: Spiked Matrix neat_solution Solvent spike_neat Spike with 3-MCG neat_solution->spike_neat analysis_a LC-MS/MS Analysis spike_neat->analysis_a result_a Peak Area A analysis_a->result_a calculation Calculate Matrix Effect (%) = (Peak Area B / Peak Area A) * 100 result_a->calculation blank_matrix Blank Matrix extract_matrix Extract Matrix blank_matrix->extract_matrix spike_matrix Spike with 3-MCG extract_matrix->spike_matrix analysis_b LC-MS/MS Analysis spike_matrix->analysis_b result_b Peak Area B analysis_b->result_b result_b->calculation

Caption: Evaluation of matrix effects.

References

Technical Support Center: 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD) Diagnosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately diagnosing 3-methylcrotonyl-CoA carboxylase deficiency (3-MCCD) and avoiding common misdiagnoses.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental diagnosis of 3-MCCD.

Issue/Question Possible Cause(s) Recommended Action(s)
Acylcarnitine Analysis: Elevated 3-hydroxyisovalerylcarnitine (C5-OH) detected in a newborn screen, but the infant is asymptomatic.1. Maternal 3-MCCD: Transplacental passage of metabolites from an asymptomatic mother with 3-MCCD can cause a false-positive result in the newborn.[1][2][3]2. Benign presentation of 3-MCCD: Many individuals with 3-MCCD remain asymptomatic throughout life.[2][4]1. Perform acylcarnitine and urine organic acid analysis on the mother to rule out maternal 3-MCCD.[5][6][7]2. Proceed with confirmatory testing on the infant, including urine organic acid analysis and genetic testing.
Urine Organic Acid Analysis: 3-hydroxyisovaleric acid is elevated, but 3-methylcrotonylglycine is not detected.1. Early or mild 3-MCCD: 3-hydroxyisovaleric acid is a more sensitive marker and may be elevated before this compound becomes prominent.2. Biotin deficiency: Reduced activity of the biotin-dependent 3-MCC enzyme can lead to elevated 3-hydroxyisovaleric acid.[8][9]1. Repeat urine organic acid analysis and consider carnitine supplementation, which may enhance the excretion of this compound.2. Assess biotin status and consider other causes of biotin deficiency.
Genetic Testing: A variant of unknown significance (VUS) is identified in the MCCC1 or MCCC2 gene.The identified genetic variant has not been previously characterized as pathogenic or benign.1. Perform enzyme activity assays in fibroblasts or lymphocytes to confirm 3-MCC deficiency.[10][11]2. Test parents for the variant to determine if it was inherited. 3. Consult genetic databases and literature for any new classifications of the variant.
Enzyme Assay: 3-MCC enzyme activity is borderline or only marginally decreased.1. The patient may be a carrier (heterozygous for a pathogenic variant) with partially reduced enzyme function.[12][13]2. Variability in assay conditions or sample handling.1. Correlate with biochemical data (acylcarnitine and urine organic acid profiles).2. Repeat the enzyme assay with fresh samples and stringent quality control.3. Perform genetic testing to identify potential pathogenic variants.

Frequently Asked Questions (FAQs)

Q1: What are the primary biomarkers for the diagnosis of 3-MCCD?

A1: The primary biomarkers for 3-MCCD are elevated levels of 3-hydroxyisovalerylcarnitine (C5-OH) in plasma or dried blood spots, and increased excretion of 3-hydroxyisovaleric acid and this compound in the urine.

Q2: Which conditions are included in the differential diagnosis of 3-MCCD?

A2: The differential diagnosis for an elevated C5-OH acylcarnitine includes 3-hydroxy-3-methylglutaryl-CoA (HMG) lyase deficiency, β-ketothiolase deficiency, multiple carboxylase deficiency (including biotinidase and holocarboxylase synthetase deficiencies), 2-methyl-3-hydroxybutyric acidemia, and 3-methylglutaconic aciduria.[5][6][7][14]

Q3: How can maternal 3-MCCD lead to a misdiagnosis in a newborn?

A3: An asymptomatic mother with 3-MCCD can pass metabolites, such as 3-hydroxyisovalerylcarnitine, to her fetus through the placenta. This can result in an elevated C5-OH level in the newborn's screening test, leading to a false-positive result for the infant.[1][2][3] It is crucial to test the mother's acylcarnitine and urine organic acid profiles when a newborn has an isolated elevation of C5-OH.[5][6][7]

Q4: What is the role of genetic testing in the diagnosis of 3-MCCD?

A4: Genetic testing for mutations in the MCCC1 and MCCC2 genes is used to confirm the diagnosis of 3-MCCD.[15][16] It is particularly useful when biochemical findings are ambiguous or for prenatal diagnosis in families with a history of the disorder. However, the presence of a variant of unknown significance may require further functional studies, such as enzyme activity assays.[12]

Q5: Can a person with a confirmed genetic diagnosis of 3-MCCD be asymptomatic?

A5: Yes, a significant proportion of individuals identified through newborn screening with confirmed 3-MCCD remain asymptomatic throughout their lives.[2][4] The clinical presentation of 3-MCCD is highly variable, even among individuals with the same genetic mutations.[15]

Data Presentation

Table 1: Key Biomarkers for the Differential Diagnosis of Elevated C5-OH Acylcarnitine

Disorder C5-OH Acylcarnitine Urine 3-Hydroxyisovaleric Acid Urine this compound Other Key Differentiating Metabolites
3-MCCD Markedly ElevatedMarkedly ElevatedMarkedly Elevated-
3-HMG-CoA Lyase Deficiency ElevatedElevatedNormal to Mildly ElevatedElevated 3-methylglutaconic acid, 3-hydroxy-3-methylglutaric acid
β-Ketothiolase Deficiency ElevatedElevatedNormalElevated 2-methyl-3-hydroxybutyric acid, tiglylglycine
Multiple Carboxylase Deficiency ElevatedElevatedElevatedElevated propionylcarnitine (C3), lactic acid, 3-hydroxypropionic acid
Biotin Deficiency Mildly to Moderately ElevatedMildly to Moderately ElevatedMildly to Moderately ElevatedMay have other abnormalities associated with multiple carboxylase deficiency

Note: The degree of elevation can vary between individuals and during times of metabolic stress.

Experimental Protocols

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This protocol provides a general workflow for the analysis of acylcarnitines from dried blood spots or plasma.

  • Sample Preparation:

    • A 3 mm punch from a dried blood spot or a small volume of plasma is placed in a microtiter plate well.

    • An internal standard solution containing isotopically labeled carnitine and acylcarnitines is added.

    • The samples are extracted with a solvent, typically methanol, by agitation.

    • The plate is centrifuged, and the supernatant is transferred to a new plate.

  • Derivatization:

    • The extracted acylcarnitines are derivatized to their butyl esters by adding acidified n-butanol and incubating at an elevated temperature.[17]

    • The derivatized samples are then evaporated to dryness under a stream of nitrogen.

  • Reconstitution and Injection:

    • The dried residue is reconstituted in the mobile phase.

    • The sample is injected into the tandem mass spectrometer.

  • MS/MS Analysis:

    • The analysis is performed using electrospray ionization in the positive ion mode.

    • A precursor ion scan of m/z 85 is typically used to detect all acylcarnitine butyl esters.

  • Data Analysis:

    • The concentrations of individual acylcarnitines are quantified by comparing the ion intensities of the analytes to their corresponding internal standards.

Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of organic acids in urine.

  • Sample Preparation:

    • An aliquot of urine, normalized to creatinine concentration, is used.[18]

    • An internal standard is added.

    • For the analysis of keto-acids, a pre-treatment with hydroxylamine hydrochloride (oximation) is performed to stabilize the keto groups.[18]

  • Extraction:

    • The urine sample is acidified, and the organic acids are extracted into an organic solvent such as ethyl acetate.[18][19]

    • The organic layer is separated and evaporated to dryness.

  • Derivatization:

    • The dried residue is derivatized to form volatile trimethylsilyl (TMS) esters by adding a silylating agent (e.g., BSTFA) and heating.[18][19]

  • GC-MS Analysis:

    • The derivatized sample is injected into the gas chromatograph.

    • The organic acids are separated on a capillary column with a temperature gradient.

    • The separated compounds are then ionized and fragmented in the mass spectrometer.

  • Data Analysis:

    • The organic acids are identified by their retention times and mass spectra, which are compared to a library of known compounds.

    • Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

3-MCC Enzyme Assay in Fibroblasts

This protocol describes a method for measuring the activity of 3-methylcrotonyl-CoA carboxylase in cultured skin fibroblasts.

  • Cell Culture and Homogenization:

    • Skin fibroblasts are cultured to confluency.

    • The cells are harvested and homogenized in a suitable buffer to release the mitochondrial enzymes.

  • Enzyme Reaction:

    • The cell homogenate is incubated in a reaction mixture containing a buffer, ATP, MgCl2, and radiolabeled bicarbonate (¹⁴CO₂).

    • The reaction is initiated by adding the substrate, 3-methylcrotonyl-CoA.

  • Stopping the Reaction and Measuring Incorporated Radioactivity:

    • The reaction is stopped after a defined time by adding acid, which precipitates the protein and releases any unincorporated ¹⁴CO₂.

    • The radioactivity incorporated into the acid-stable product (3-methylglutaconyl-CoA) is measured using a scintillation counter.

  • Data Analysis:

    • The enzyme activity is calculated based on the amount of radioactivity incorporated per unit of time and protein concentration.

    • The results are compared to the activity measured in control fibroblast samples.[10][11]

Mandatory Visualization

Leucine_Metabolism_Pathway cluster_alternate Alternate Pathway in 3-MCCD Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH MCC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MCC_CoA IVD MG_CoA 3-Methylglutaconyl-CoA MCC_CoA->MG_CoA 3-MCC Carboxylase (Deficient in 3-MCCD) MCC_CoA_alt 3-Methylcrotonyl-CoA HMG_CoA HMG-CoA MG_CoA->HMG_CoA MG-CoA Hydratase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HIVA 3-Hydroxyisovaleric Acid MCC_CoA_alt->HIVA MCG This compound MCC_CoA_alt->MCG C5OH C5-OH Acylcarnitine MCC_CoA_alt->C5OH

Caption: Leucine metabolism pathway highlighting the enzymatic block in 3-MCCD.

Diagnostic_Workflow_3MCCD NBS Newborn Screening (Tandem Mass Spectrometry) Elevated_C5OH Elevated C5-OH Acylcarnitine NBS->Elevated_C5OH Positive Normal_C5OH Normal C5-OH NBS->Normal_C5OH Negative Confirmatory_Testing Confirmatory Testing Elevated_C5OH->Confirmatory_Testing Urine_OA Urine Organic Acid Analysis Confirmatory_Testing->Urine_OA Plasma_AC Plasma Acylcarnitine Profile Confirmatory_Testing->Plasma_AC Maternal_Testing Maternal Acylcarnitine and Urine Organic Acids Confirmatory_Testing->Maternal_Testing Characteristic_Pattern Characteristic Pattern? (Elevated 3-HIVA and 3-MCG) Urine_OA->Characteristic_Pattern Maternal_3MCCD Maternal 3-MCCD Maternal_Testing->Maternal_3MCCD Positive Infant_Normal Infant Unaffected Maternal_Testing->Infant_Normal Negative, Infant Confirmed Normal Diagnosis_3MCCD Diagnosis: 3-MCCD Characteristic_Pattern->Diagnosis_3MCCD Yes Consider_DDx Consider Differential Diagnoses Characteristic_Pattern->Consider_DDx No Genetic_Testing Genetic Testing (MCCC1/MCCC2) Diagnosis_3MCCD->Genetic_Testing Confirmation Consider_DDx->Genetic_Testing Enzyme_Assay Enzyme Assay (Fibroblasts/Lymphocytes) Consider_DDx->Enzyme_Assay

References

Troubleshooting poor peak resolution in chromatographic analysis of 3-Methylcrotonylglycine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 3-Methylcrotonylglycine (3-MCG). This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak resolution and other chromatographic challenges.

Frequently Asked Questions (FAQs)

This section addresses specific problems you might encounter during the analysis of this compound.

Category 1: Peak Tailing

Question: Why is my this compound peak tailing?

Answer: Peak tailing is the most common peak shape distortion and often occurs when a single analyte experiences more than one retention mechanism.[1] For this compound, a polar compound with a carboxylic acid group, the primary causes include:

  • Secondary Silanol Interactions: The most frequent cause is the interaction between the analyte and ionized residual silanol groups on the silica-based column packing material.[1][2][3] Basic compounds are particularly prone to this, but polar acidic compounds like 3-MCG can also be affected.

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte, causing tailing.[3][4] Operating near the analyte's pKa can result in asymmetrical peaks.[3]

  • Column Degradation: Over time, columns can degrade. This may involve the loss of stationary phase ("bleeding"), accumulation of contaminants on the inlet frit, or the formation of a void at the top of the column.[4][5]

  • Extra-Column Effects: Dead volume in the system, such as from poorly fitted connections or excessively long or wide tubing between the column and detector, can cause the separated peak to broaden and tail.[3][5]

Solutions:

  • Adjust Mobile Phase pH: For acidic compounds like 3-MCG, operating at a lower pH (e.g., pH 2-3) ensures the silanol groups are fully protonated and less likely to interact with the analyte.[1][4]

  • Use a High-Quality Column: Employ a modern, high-purity silica column that is "end-capped." End-capping chemically treats the residual silanol groups to make them less active.[1][2]

  • Optimize Sample Preparation: Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase. Mismatched sample solvent can cause peak distortion.[5][6]

  • System Maintenance: Regularly inspect and replace tubing and fittings. Ensure all connections are secure and minimize tubing length to reduce dead volume.[7]

Category 2: Peak Fronting

Question: What causes my this compound peak to exhibit fronting?

Answer: Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can significantly impact quantification. The primary causes are:

  • Column Overload: Injecting too much sample or a sample that is too concentrated can saturate the stationary phase, leading to fronting.[5][8]

  • Sample Solvent Effect: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte band can spread down the column prematurely, causing a fronting peak.[5][8]

  • Column Bed Collapse: A physical shock to the column or extreme pressure changes can cause the packed bed inside the column to collapse, creating a void. This distortion forces some analyte molecules to travel faster, resulting in a fronting peak.[9]

Solutions:

  • Reduce Sample Load: Dilute your sample or decrease the injection volume.[8][10]

  • Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[4][6]

  • Replace the Column: If you suspect a collapsed column bed, the only solution is to replace the column.[9] Handle columns with care to prevent physical shock.

Category 3: Split Peaks

Question: My this compound peak is split into two. What is the cause?

Answer: Split peaks can be caused by issues related to the column, the instrument, or the sample itself.[11][12]

  • Clogged Inlet Frit: Particulates from the sample or mobile phase can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.[11][12]

  • Column Void/Channeling: A void at the column inlet or channeling within the packed bed can cause the sample band to split as it enters the column.[11]

  • Strong Sample Solvent: Injecting the sample in a much stronger solvent than the mobile phase can cause the peak to split, particularly for early-eluting peaks.[13][14]

  • Co-elution: It is possible that an interfering compound from the sample matrix is co-eluting with 3-MCG.

Solutions:

  • Filter Samples: Always filter your samples and mobile phases to remove particulates.

  • Use a Guard Column: A guard column can protect the analytical column from contaminants and is a cost-effective disposable component.[15]

  • Reverse Flush the Column: If a clog is suspected, you may be able to dislodge it by reversing the column and flushing it with a strong solvent (check manufacturer's instructions first).

  • Modify Chromatographic Conditions: To check for co-elution, slightly alter the mobile phase composition or gradient to see if the split peak resolves into two separate peaks.

Troubleshooting Summary

The table below provides a quick reference for diagnosing and addressing common peak shape problems.

Observed Problem Potential Cause Recommended Action
Peak Tailing Secondary interactions with silanol groupsLower mobile phase pH; use an end-capped column.[1]
Column contamination/degradationUse a guard column; flush or replace the analytical column.[4][5]
Extra-column dead volumeCheck and tighten all fittings; use shorter, narrower tubing.[5][7]
Peak Fronting Column overloadDilute the sample or reduce injection volume.[5][8]
Inappropriate sample solventDissolve the sample in the initial mobile phase.[5][6]
Collapsed column bedReplace the column.[9]
Split Peaks Partially clogged column inlet fritFilter samples; reverse-flush the column; use a guard column.[11][15]
Column void or channelingReplace the column.[11]
Strong sample solvent effectMatch sample solvent to the mobile phase.[14]
Broad Peaks Low column efficiencyUse a column with smaller particles or a longer length.[6]
Flow rate is too high or too lowOptimize the flow rate for your column dimensions.[6][16]
Temperature fluctuationsUse a column oven to maintain a stable temperature.[10][17]

Visual Troubleshooting and Workflow Guides

The following diagrams illustrate key concepts and workflows for troubleshooting chromatographic issues.

G start Identify Peak Shape Problem tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting split Split Peak start->split broad Broad Peak start->broad check_ph Check Mobile Phase pH tailing->check_ph Primary Cause check_load Check Sample Concentration/Volume fronting->check_load Primary Cause check_frit Suspect Clogged Frit/Contamination? split->check_frit Primary Cause check_flow Optimize Flow Rate & Temperature broad->check_flow Primary Cause check_column Inspect Column (Age, Contamination) check_ph->check_column If pH is OK solution_tailing Adjust pH / Use End-capped Column / Improve Maintenance check_ph->solution_tailing check_fittings Check Fittings & Tubing (Dead Volume) check_column->check_fittings If Column is OK check_column->solution_tailing check_fittings->solution_tailing check_solvent Check Sample Solvent Strength check_load->check_solvent If Load is OK solution_fronting Dilute Sample / Match Solvent / Replace Column check_load->solution_fronting check_bed Suspect Column Bed Collapse? check_solvent->check_bed If Solvent OK check_solvent->solution_fronting check_bed->solution_fronting check_void Suspect Column Void? check_frit->check_void If Frit is OK solution_split Filter Sample / Use Guard Column / Replace Column check_frit->solution_split check_void->solution_split check_efficiency Evaluate Column Efficiency check_flow->check_efficiency If Parameters OK solution_broad Adjust Method Parameters / Replace Column check_flow->solution_broad check_efficiency->solution_broad

Caption: A troubleshooting workflow for diagnosing poor peak shapes.

G Mechanism of Peak Tailing for 3-MCG cluster_column Silica Column Surface cluster_analyte This compound (3-MCG) silanol1 Si-OH silanol2 Si-O⁻ secondary_interaction Secondary Ionic Interaction (Peak Tailing) silanol2->secondary_interaction bonded_phase C18 ideal_interaction Ideal Hydrophobic Interaction (Good Peak) bonded_phase->ideal_interaction mcg 3-MCG (R-COOH) mcg->silanol2 Unwanted Attraction (Slows Elution) mcg->bonded_phase Primary Retention

Caption: Secondary interactions causing peak tailing for 3-MCG.

Experimental Protocols

This section provides a generalized experimental protocol for the analysis of this compound, which should be optimized for your specific instrumentation and application.

Sample Protocol: GC-MS Analysis of 3-MCG in Urine

This protocol is adapted from established methods for analyzing organic acids in biological fluids.[18]

1. Sample Preparation (Urine)

  • Thaw frozen urine samples at room temperature.

  • To a volume of urine equivalent to 0.5 µmol of creatinine, add an internal standard (e.g., pentadecanoic acid).

  • Adjust the pH to >12 with NaOH to hydrolyze conjugates.

  • Add hydroxylamine hydrochloride and heat at 60°C for 60 minutes.

  • Acidify the sample to a pH of <2 with a strong acid (e.g., H₂SO₄).

  • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing, and collecting the organic layer. Repeat the extraction two more times.

  • Pool the organic extracts and dry them completely under a gentle stream of nitrogen.

2. Derivatization

  • To the dried extract, add 50 µL of a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).

  • Seal the vial and heat at 60°C for 30 minutes to create trimethylsilyl (TMS) derivatives of the organic acids.

3. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5MS (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection Port: Split mode (e.g., 10:1 split ratio) at 280°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode from 50 to 550 amu.

4. Data Analysis

  • Identify the 3-MCG peak based on its retention time and mass spectrum compared to a known standard.

  • Quantify using the peak area ratio of the analyte to the internal standard.

Disclaimer: This technical support center provides generalized advice. Specific instrument conditions, column chemistries, and sample matrices may require different optimization strategies. Always consult your instrument and column manufacturer's guidelines.

References

Quality control measures for longitudinal monitoring of 3-Methylcrotonylglycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quality control measures for the longitudinal monitoring of 3-Methylcrotonylglycine (3-MCG). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Pre-Analytical and Sample Handling

Q1: What is the appropriate sample type and collection procedure for 3-MCG analysis?

For urinary 3-MCG analysis, a random urine sample is typically used.[1][2] It is crucial to collect the sample in a sterile container without any preservatives, as substances like boric acid can interfere with the analysis.[1][3] For longitudinal monitoring, consistency in collection time (e.g., first-morning void) is recommended to minimize diurnal variations.

Q2: How should samples be stored to ensure the stability of 3-MCG over time?

Urine samples should be frozen immediately after collection and stored at -20°C or, ideally, -80°C for long-term studies.[1][4][5] Experience suggests that 3-MCG is stable for several years at -20°C.[1] Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation. It is best practice to aliquot samples into smaller volumes for individual time-point analysis.

Q3: What is the minimum urine volume required for 3-MCG analysis?

Generally, 2-10 mL of urine is sufficient for organic acid analysis.[2] However, the required volume can depend on the urine's concentration. For very dilute samples (creatinine concentration < 1 mmol/L), a larger volume may be necessary to achieve adequate sensitivity.[1]

Q4: Can a urine sample with a high pH be used for analysis?

A urine pH greater than 8.5 may indicate bacterial contamination.[1] Such contamination can alter the organic acid profile, making the sample unsuitable for accurate analysis. It is recommended to recollect the sample if possible.[1]

Analytical Method and Quality Control

Q5: What are the standard analytical methods for quantifying 3-MCG?

The gold standard methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][6] LC-MS/MS is often preferred for its high sensitivity, specificity, and simpler sample preparation workflow compared to GC-MS, which requires a derivatization step to make the organic acids volatile.[3][4]

Q6: How should calibration standards for 3-MCG be prepared?

Calibration standards should be prepared from a high-purity analytical standard of 3-MCG.[7][8] A stock solution should be made in a suitable solvent (e.g., water or DMSO) and stored under appropriate conditions (e.g., -80°C for up to 6 months).[5] Working standards are then prepared by serially diluting the stock solution.[9] To avoid propagation of errors, it is good practice to prepare standards independently from a common stock solution where possible.[10]

Q7: Why is an internal standard necessary and what type should be used?

An internal standard (IS) is crucial to correct for variability during sample preparation and analytical injection.[2] The ideal IS is a stable isotope-labeled version of the analyte (e.g., this compound-d3). If a stable isotope-labeled IS is not available, a structurally similar compound that is not endogenously present in the sample can be used.

Q8: How are 3-MCG concentrations normalized to account for urine dilution?

Urinary 3-MCG concentrations are typically normalized to the urinary creatinine concentration and expressed as a ratio (e.g., mmol of 3-MCG per mol of creatinine).[2][6][11] This normalization corrects for variations in the patient's hydration status.

Q9: What are the acceptable levels of precision and accuracy for a validated 3-MCG assay?

For biomarker assays, the acceptance criteria can vary depending on the context of use. However, a common target for precision is a coefficient of variation (%CV) of ≤15% for quality control samples. For accuracy, the mean value of the quality control samples should be within ±15% of the nominal value.[12]

Troubleshooting Guide

Chromatography and Mass Spectrometry Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Chemical Interactions: Secondary interactions between 3-MCG (an acidic compound) and residual silanols on the LC column.[13][14]- Use a newer, well-end-capped column.- Add a buffer salt (e.g., ammonium formate) to the mobile phase to mask silanol interactions.[13]- Optimize mobile phase pH.
Physical Issues: Column void, contamination at the column inlet, or excessive extra-column volume (e.g., long tubing).[9][14]- Reverse flush the column to remove contaminants.- If a void is suspected, replace the column.- Use shorter, narrower internal diameter tubing where possible.
Retention Time Shifts Air Bubbles in the Pump: Small air bubbles in the LC system can cause inconsistent flow rates.[15]- Purge the LC pumps thoroughly.- Degas the mobile phases before use.
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase conditions.- Ensure the column is equilibrated for an adequate amount of time before starting the analytical run.
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation over time.- Prepare fresh mobile phases daily.- Ensure accurate measurement of all mobile phase components.
Low Signal Intensity or Loss of Sensitivity Ion Suppression: Co-eluting matrix components compete with 3-MCG for ionization in the mass spectrometer source.- Improve sample clean-up (e.g., using solid-phase extraction).- Optimize chromatographic separation to move 3-MCG away from interfering peaks.
Dirty Mass Spectrometer Source: Contamination on the ion source optics can reduce signal.[5]- Perform routine cleaning of the ion source components as per the manufacturer's guidelines.
Instrument Not Properly Tuned/Calibrated: Mass calibration drift or incorrect tuning parameters.- Perform a mass calibration and tune the instrument according to the manufacturer's recommendations.
High Background Noise Contaminated Mobile Phase or Solvents: Impurities in the water, organic solvent, or additives.[15]- Use high-purity, LC-MS grade solvents and reagents.- Prepare fresh mobile phases.
Contaminated LC System: Build-up of contaminants in the injector, tubing, or column.- Flush the entire LC system with a strong solvent wash sequence.
Sample Carryover Injector Contamination: Adsorption of 3-MCG onto the injector needle or valve.- Optimize the needle wash procedure with a strong solvent.- Inject a blank sample after a high-concentration sample to check for carryover.

Data Presentation

Reference Ranges for Urinary this compound
Population Urinary 3-MCG Level (mmol/mol creatinine) Reference
Healthy Individuals Not detectable or <10[16][17]
Individuals with 3-MCC Deficiency 50 to 4000[16]

Note: These ranges are for guidance only. Each laboratory should establish its own reference intervals.

Example Quality Control Acceptance Criteria
QC Level Concentration Precision (%CV) Accuracy (% Bias)
Low QC 3x Lower Limit of Quantification≤ 15%Within ±15% of nominal value
Medium QC Mid-range of calibration curve≤ 15%Within ±15% of nominal value
High QC ~80% of Upper Limit of Quantification≤ 15%Within ±15% of nominal value

Experimental Protocols

Protocol: Quantification of 3-MCG in Urine by LC-MS/MS
  • Preparation of Standards and Quality Controls:

    • Prepare a 1 mg/mL stock solution of 3-MCG in water.

    • Perform serial dilutions to create calibration standards ranging from 0.1 to 100 µmol/L.

    • Prepare low, medium, and high QC samples from a separate stock solution.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex each sample to ensure homogeneity.

    • To 100 µL of urine, add 10 µL of the internal standard working solution (e.g., 3-MCG-d3 at 50 µmol/L).

    • Add 300 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate 3-MCG from other urine components (e.g., 5% B held for 1 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole operated in negative electrospray ionization (ESI-) mode.

    • MRM Transitions:

      • 3-MCG: e.g., Q1: 156.1 m/z -> Q3: 58.1 m/z

      • 3-MCG-d3 (IS): e.g., Q1: 159.1 m/z -> Q3: 61.1 m/z (Note: MRM transitions should be optimized for the specific instrument used.)

  • Data Analysis and Acceptance Criteria:

    • Integrate the peak areas for 3-MCG and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a linear regression with 1/x weighting.

    • Quantify the 3-MCG concentration in the QC and unknown samples using the calibration curve.

    • Normalize the final concentration to the urinary creatinine level.

    • The analytical run is accepted if the calibration curve has a correlation coefficient (r²) ≥ 0.99 and the QC samples are within their established acceptance criteria.

Visualizations

Leucine_Catabolism Leucine Catabolism and 3-MCG Formation cluster_key Key Leucine Leucine alpha_KIC alpha-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA Isovaleryl-CoA dehydrogenase MCG This compound MC_CoA->MCG Glycine N-acyltransferase MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA 3-MCC* HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Deficient_Enzyme *Deficient enzyme in 3-MCCD

Caption: Leucine catabolism pathway showing the formation of 3-MCG.

Longitudinal_Monitoring_Workflow Longitudinal Monitoring Workflow for 3-MCG cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Patient Patient Sample Collection (Time Point n) Transport Sample Transport (Frozen) Patient->Transport Storage Long-Term Storage (-80°C) Transport->Storage Preparation Sample Preparation (Thaw, Spike IS, Precipitate) Storage->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data_Processing Data Processing (Integration, Calibration) Analysis->Data_Processing Normalization Creatinine Normalization Data_Processing->Normalization Review Data Review & QC Check Normalization->Review Review->Preparation Fail Report Report Result Review->Report Pass Trending Longitudinal Data Trending Report->Trending

Caption: Workflow for longitudinal monitoring of 3-MCG.

Troubleshooting_Tree LC-MS/MS Troubleshooting for Low Signal Start Low or No Signal for 3-MCG Check_IS Is the Internal Standard (IS) signal also low? Start->Check_IS Check_System Check MS Source & Vacuum. Infuse tuning solution. Check_IS->Check_System Yes Check_LC Check for leaks. Confirm sample injection. Check_IS->Check_LC No (IS is OK) Check_Sample_Prep Review sample prep procedure. Re-extract a QC sample. Check_LC->Check_Sample_Prep Check_Chromatography Is peak shape poor? (e.g., very broad) Check_Sample_Prep->Check_Chromatography Troubleshoot_Chrom Troubleshoot chromatography (see peak shape issues). Check_Chromatography->Troubleshoot_Chrom Yes Ion_Suppression Suspect severe ion suppression. Dilute sample or improve cleanup. Check_Chromatography->Ion_Suppression No

Caption: Decision tree for troubleshooting low signal intensity.

References

Technical Support Center: Enhancing 3-Methylcrotonylglycine (3-MCG) Extraction from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 3-Methylcrotonylglycine (3-MCG) extraction from plasma.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-MCG) and why is its extraction from plasma important?

A1: this compound is an acylglycine that serves as a biomarker for the inborn error of metabolism known as 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency.[1][2] In this condition, elevated levels of 3-MCG can be detected in biological fluids. While traditionally monitored in urine, its quantification in plasma is crucial for understanding the metabolic state of affected individuals and for research into disease mechanisms and therapeutic interventions.[3][4]

Q2: What are the primary methods for extracting 3-MCG from plasma?

A2: The three primary methods for extracting small polar molecules like 3-MCG from plasma are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Each method has its own advantages and disadvantages in terms of simplicity, cost, and the cleanliness of the final extract.

Q3: Which extraction method is most suitable for my experiment?

A3: The choice of extraction method depends on several factors, including the required sample purity, sample throughput, and available equipment. Protein precipitation is a rapid and simple method suitable for high-throughput screening. Solid-phase extraction offers a cleaner extract by removing more interfering substances, which is beneficial for sensitive LC-MS/MS analysis. Liquid-liquid extraction provides a high degree of purification but can be more time-consuming and require larger solvent volumes.

Q4: Why is a derivatization step sometimes included in the protocol?

A4: Derivatization is a chemical modification of the analyte to improve its chromatographic properties or enhance its detectability by mass spectrometry. For small, polar molecules like 3-MCG, derivatization can increase their retention on reversed-phase liquid chromatography columns and improve ionization efficiency, leading to better sensitivity and peak shape.

Q5: What is the importance of an internal standard in the quantification of 3-MCG?

A5: An internal standard (IS) is a compound with similar chemical properties to the analyte of interest that is added to the sample at a known concentration before processing.[5][6] It is used to correct for variations in extraction recovery and matrix effects during LC-MS/MS analysis, thereby improving the accuracy and precision of quantification.[5][6] An ideal internal standard for 3-MCG would be a stable isotope-labeled version of the molecule.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of 3-MCG from plasma.

Issue 1: Low Recovery of 3-MCG
Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation - Ensure the correct solvent-to-plasma ratio is used (typically 3:1 or 4:1 v/v for acetonitrile).[7] - Vortex the sample vigorously after adding the precipitation solvent to ensure thorough mixing. - Increase the incubation time at low temperature (e.g., -20°C for 1 hour) to facilitate protein precipitation.[8]
Inefficient Solid-Phase Extraction (SPE) - Check that the SPE sorbent is appropriate for retaining a polar, acidic molecule like 3-MCG (e.g., a mixed-mode anion exchange or a hydrophilic-lipophilic balanced sorbent).[9] - Ensure the pH of the sample is optimized for retention on the chosen sorbent. For anion exchange, the pH should be such that 3-MCG is negatively charged. - Optimize the wash and elution solvents to prevent premature elution of the analyte and ensure complete recovery in the final step.
Suboptimal Liquid-Liquid Extraction (LLE) - Select an appropriate organic solvent. For polar analytes, a more polar extraction solvent or a salting-out agent may be necessary to improve partitioning into the organic phase. - Perform multiple extractions with smaller volumes of organic solvent to increase overall recovery.
Analyte Degradation - Process samples promptly after thawing. If storage is necessary, keep extracts at -80°C. - Minimize freeze-thaw cycles of plasma samples.
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Troubleshooting Steps
Co-elution of Interfering Substances - Improve the sample cleanup process. Consider switching from protein precipitation to a more rigorous method like SPE to remove phospholipids and other matrix components.[10] - Optimize the liquid chromatography method to achieve better separation of 3-MCG from co-eluting interferences. This may involve adjusting the gradient, mobile phase composition, or using a different column chemistry (e.g., HILIC).[11]
Inefficient Ionization - Adjust the mobile phase pH and additives to promote the formation of the desired ion (e.g., [M-H]- in negative ion mode).[12] - Optimize the mass spectrometer source parameters, such as capillary voltage and gas flows, to enhance the signal for 3-MCG.[13]
Inappropriate Internal Standard - Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.[14]
Issue 3: Poor Peak Shape in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Secondary Interactions with the Column - For reversed-phase chromatography, interactions between the acidic 3-MCG and residual silanols on the silica-based column can cause peak tailing.[15][16] Lowering the mobile phase pH can help to suppress the ionization of silanol groups.[16] - Consider using a column with a different stationary phase, such as one with end-capping or a hybrid particle technology.
Injection Solvent Mismatch - Ensure the solvent in which the final extract is dissolved is compatible with the initial mobile phase conditions. A strong injection solvent can cause peak distortion.
Column Overload - If the peak is fronting, it may be a sign of column overload. Dilute the sample or inject a smaller volume.

Data Presentation

Table 1: Comparison of Plasma Extraction Methods for 3-MCG
Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Principle Protein removal by denaturation with an organic solvent.Analyte retention on a solid sorbent followed by selective elution.Partitioning of the analyte between two immiscible liquid phases.
Typical Recovery Moderate to HighHighHigh
Extract Cleanliness Low to ModerateHighModerate to High
Throughput HighModerateLow to Moderate
Cost per Sample LowHighModerate
Ease of Automation HighHighModerate
Primary Advantage Simplicity and speed.High purity of the final extract.Effective for removing a broad range of interferences.
Primary Disadvantage High potential for matrix effects.[10]More complex and costly.Can be labor-intensive and use large solvent volumes.
Table 2: Typical Recovery Rates for Similar Analytes Using Different Extraction Methods
Extraction Method Analyte Class Reported Recovery (%) Reference
Protein Precipitation (Acetonitrile)Cenobamate84 ± 7[17]
Solid-Phase Extraction (Mixed-Mode)Hydroxylated PCBs93.8 ± 15.5[18]
Solid-Phase Extraction (Mixed-Mode)Short-chain PFASs85.2 ± 24.6[18]
Liquid-Liquid ExtractionNot specified>80%[19]

Note: The recovery of 3-MCG may vary depending on the specific protocol and laboratory conditions.

Experimental Protocols

Protocol 1: Protein Precipitation with Acetonitrile

This protocol is a rapid and straightforward method for preparing plasma samples for 3-MCG analysis, suitable for high-throughput applications.

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Addition: To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubation: Incubate the samples at -20°C for 1 hour to enhance protein precipitation.[8]

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a cleaner sample extract, reducing matrix effects in sensitive LC-MS/MS analyses.

  • Sample Pre-treatment: Dilute 100 µL of plasma with a suitable buffer to adjust the pH for optimal binding to the SPE sorbent. Add the internal standard.

  • SPE Cartridge Conditioning: Condition a mixed-mode or hydrophilic-lipophilic balanced SPE cartridge according to the manufacturer's instructions (typically with methanol followed by equilibration with the loading buffer).

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove unretained interferences.

  • Elution: Elute the 3-MCG with a stronger solvent.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Mandatory Visualization

Experimental_Workflow_Protein_Precipitation start Start: Plasma Sample add_is Add Internal Standard start->add_is add_acn Add Acetonitrile (3:1 v/v) add_is->add_acn vortex Vortex add_acn->vortex incubate Incubate at -20°C vortex->incubate centrifuge Centrifuge incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute dry->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Workflow for Protein Precipitation Extraction.

Experimental_Workflow_SPE start Start: Plasma Sample pretreat Pre-treat Sample (Dilute, Adjust pH, Add IS) start->pretreat condition Condition SPE Cartridge pretreat->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute 3-MCG wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Workflow for Solid-Phase Extraction.

Troubleshooting_Decision_Tree issue Problem Encountered low_recovery Low Recovery? issue->low_recovery matrix_effects High Matrix Effects? issue->matrix_effects poor_peak_shape Poor Peak Shape? issue->poor_peak_shape check_ppt Check PPT Protocol low_recovery->check_ppt Yes improve_cleanup Improve Sample Cleanup (SPE) matrix_effects->improve_cleanup Yes adjust_ph Adjust Mobile Phase pH poor_peak_shape->adjust_ph Yes optimize_spe Optimize SPE check_ppt->optimize_spe optimize_lle Optimize LLE optimize_spe->optimize_lle optimize_lc Optimize LC Method improve_cleanup->optimize_lc use_sisl Use Stable Isotope Labeled IS optimize_lc->use_sisl check_solvent Check Injection Solvent adjust_ph->check_solvent dilute_sample Dilute Sample check_solvent->dilute_sample

Caption: Troubleshooting Decision Tree for 3-MCG Analysis.

References

Refinement of derivatization techniques for GC-MS analysis of acylglycines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of acylglycines for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization and analysis of acylglycines.

Problem Potential Causes Solutions
No or Low Derivatization Efficiency Incomplete dissolution of the dried sample extract in the derivatization reagent.[1]- Add a solvent like pyridine to dissolve the sample before adding the silylating reagent (e.g., MSTFA+TMCS).[1] - Consider alternative solvents such as ethyl acetate if pyridine is not effective.[1] - Adjusting the pH to neutralize the analyte might facilitate dissolution.[1]
Suboptimal reaction temperature or time.[2][3]- Optimize the derivatization temperature and incubation time. For silylation, incubation at 37°C for 30-60 minutes is a common starting point.[1]
Inactive or degraded derivatization reagents.- Use fresh derivatization reagents. - Store reagents under appropriate conditions (e.g., protected from moisture).
Peak Tailing Active sites in the GC inlet liner or the front of the analytical column.[4]- Replace the inlet liner with a new, deactivated one.[4] - Trim the first few centimeters of the analytical column.[4]
Improper column installation.[5]- Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.[4][5]
Mismatch in polarity between the analyte, solvent, and column phase.[6]- Ensure the GC column phase is appropriate for the derivatized acylglycines. A mid-polarity column is often a good starting point.
Ghost Peaks or Carryover Contamination in the injector.[5]- Clean the injector and replace the septum and liner.[5]
Sample carryover from a previous injection.- Run a solvent blank after a concentrated sample to check for carryover. - Optimize the injector temperature and split ratio to minimize backflash.[6]
No Peaks Detected Syringe issue (not injecting the sample).[4]- Ensure the syringe is correctly installed and functioning.[4] - Check the sample vial to confirm the sample was drawn into the syringe.[4]
Leak in the injector.[5]- Check for leaks at the septum and column fittings.
Column flow issue.- Verify the carrier gas flow rate.
Poor Reproducibility Inconsistent sample preparation.- Ensure accurate and consistent pipetting of sample, internal standards, and derivatization reagents.
Sample degradation.- Analyze samples as soon as possible after derivatization. If storage is necessary, evaluate stability at different temperatures (e.g., 4°C, -20°C, -80°C).[3]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of acylglycines?

A1: Derivatization is crucial for acylglycines to increase their volatility and thermal stability, which are essential for successful gas chromatography.[7][8][9] It also improves chromatographic peak shape and can enhance sensitivity.[10]

Q2: What are the most common derivatization techniques for acylglycines for GC-MS analysis?

A2: The most common techniques are silylation and esterification. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) often combined with trimethylchlorosilane (TMCS), converts acidic protons to trimethylsilyl (TMS) groups.[1] Esterification, for example with bis(trifluoromethyl)benzyl (BTFMB), is another effective method.[11]

Q3: How can I optimize my derivatization reaction?

A3: Optimization involves systematically evaluating the effects of different parameters on the derivatization yield. Key parameters to consider include the type and volume of the derivatizing reagent, reaction temperature, and reaction time.[12]

Q4: My dried sample extract won't dissolve in the silylating reagent. What should I do?

A4: This is a common issue. You can try adding a small amount of a solvent like pyridine to dissolve the residue before adding the silylating reagent.[1] Gentle heating and vortexing can also aid dissolution.

Q5: What are some general tips for sample preparation before derivatization?

A5: Ensure your samples are free of particles and precipitates by centrifuging or filtering them.[10][13] The sample should be completely dry before adding the derivatization reagent, as moisture can deactivate many common reagents. Nitrogen blowdown is a common technique for solvent evaporation.[14]

Experimental Protocols

Protocol 1: Silylation using MSTFA with TMCS

This protocol is a general guideline for the silylation of acylglycines.

  • Sample Preparation:

    • To a 1.5 mL glass autosampler vial, add an appropriate volume of your sample extract containing the acylglycines.

    • Add a suitable internal standard.

    • Evaporate the sample to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and vortex briefly to dissolve the sample.[1]

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 60°C for 30 minutes.

  • Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Esterification using n-Butanol

This protocol is adapted for acylglycine analysis.

  • Sample Preparation:

    • Isolate acylglycines from the sample matrix (e.g., urine) using solid-phase extraction (SPE).[15]

    • Elute the acylglycines and evaporate the eluent to dryness under nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a solution of 3 M HCl in n-butanol.

    • Heat the mixture at 65°C for 20 minutes to form the n-butyl esters.

    • Evaporate the reagent to dryness under nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection.

Visualizations

experimental_workflow General Experimental Workflow for Acylglycine Analysis sample Sample Collection (e.g., Urine, Plasma) extraction Extraction of Acylglycines (e.g., SPE, LLE) sample->extraction drying Evaporation to Dryness (Nitrogen Blowdown) extraction->drying derivatization Derivatization (e.g., Silylation, Esterification) drying->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing and Quantification gcms->data

Caption: General workflow for acylglycine analysis by GC-MS.

troubleshooting_logic Troubleshooting Logic for 'No Peaks' start No Peaks Observed check_injection Was the sample injected? start->check_injection check_syringe Check syringe installation and sample in vial. check_injection->check_syringe No check_inlet Check for leaks in the inlet. check_injection->check_inlet Yes problem_solved Problem Solved check_syringe->problem_solved check_flow Verify carrier gas flow. check_inlet->check_flow No Leaks check_inlet->problem_solved Leak Found check_flow->problem_solved Flow Restored

References

Validation & Comparative

Cross-validation studies of different analytical methods for 3-Methylcrotonylglycine

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of 3-Methylcrotonylglycine (3-MCG), a key biomarker for the inborn error of metabolism 3-methylcrotonyl-CoA carboxylase (MCC) deficiency, is crucial for the diagnosis and monitoring of this condition. While direct cross-validation studies are not extensively documented, a comparative analysis of existing analytical methodologies reveals distinct advantages and limitations for each approach. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays, supported by available performance data and experimental protocols to aid researchers, clinicians, and drug development professionals in selecting the most appropriate method for their needs.

Comparative Analysis of Analytical Methods

The primary methods for the detection and quantification of 3-MCG and related metabolites include GC-MS for urinary organic acid analysis, LC-MS/MS for acylcarnitine profiling in blood spots and plasma, and enzymatic assays to determine MCC enzyme activity.

Data Presentation: Performance Characteristics

The following table summarizes the performance characteristics of these methods. It is important to note that the data is compiled from various studies on organic acids and acylcarnitines, as direct comparative validation data for 3-MCG is limited.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic Assay (MCC Activity)
Analyte(s) This compound, 3-Hydroxyisovaleric acid, other organic acids3-Hydroxyisovalerylcarnitine (C5OH), other acylcarnitines3-Methylcrotonyl-CoA Carboxylase
Matrix UrineDried Blood Spots, Plasma, SerumLymphocytes, Fibroblasts
Precision (RSD) < 20%[1][2]≤ 20%[3]Data not readily available
Accuracy (Bias) < ± 20%[1][2]Within ±15%[4]Data not readily available
Extraction Efficiency/Recovery 57 - 106%[5]85 - 106%[3]Not applicable
Sensitivity (LOD/LOQ) Method dependent, typically in the low µmol/L rangeHigh sensitivity, suitable for newborn screeningSufficient to detect deficient activity
Specificity High, based on retention time and mass spectrumHigh, based on precursor/product ion transitionsHigh for MCC enzyme activity
Throughput Lower, due to sample preparation and long run timesHigh, suitable for screening large numbers of samplesLow, labor-intensive

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for the analysis of organic acids and acylcarnitines.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound

This method is a gold standard for the quantitative analysis of organic acids in urine.[6]

1. Sample Preparation:

  • A urine sample is normalized to a creatinine equivalent.[7]

  • Internal standards are added to the sample.

  • For ketoacids, a derivatization step with hydroxylamine is performed to form oximes.[8]

  • The sample is acidified, and organic acids are extracted using a solvent such as ethyl acetate.[7][8]

  • The organic extract is evaporated to dryness.[7]

2. Derivatization:

  • The dried residue is derivatized to increase volatility. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7][8]

3. GC-MS Analysis:

  • The derivatized sample is injected into the GC-MS system.

  • Separation is achieved on a capillary column (e.g., HP-5MS).[7]

  • The mass spectrometer is operated in either scan or selected ion monitoring (SIM) mode for detection and quantification.[1][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3-Hydroxyisovalerylcarnitine (C5OH)

LC-MS/MS is the primary method for newborn screening, detecting elevated levels of C5OH, a derivative of 3-methylcrotonyl-CoA.[10][11]

1. Sample Preparation (from Dried Blood Spot):

  • A small disc is punched from the dried blood spot card.

  • Acylcarnitines are extracted using a solvent, typically methanol, containing internal standards.

2. LC-MS/MS Analysis:

  • The extract is injected into the LC-MS/MS system.

  • Chromatographic separation is performed using a suitable column (e.g., C18).

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for C5OH and other acylcarnitines.

Enzymatic Assay for 3-Methylcrotonyl-CoA Carboxylase (MCC) Activity

This assay directly measures the functional activity of the MCC enzyme in patient cells.

1. Cell Culture and Homogenization:

  • Fibroblasts or lymphocytes are cultured under standard conditions.

  • Cells are harvested and a cell homogenate is prepared.

2. Radiochemical Assay:

  • The enzyme activity is typically measured by the incorporation of radiolabeled bicarbonate (¹⁴C-bicarbonate) into an acid-nonvolatile product.[12]

  • The reaction mixture includes the cell homogenate, 3-methylcrotonyl-CoA, ATP, and ¹⁴C-bicarbonate.

  • The reaction is stopped, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • MCC activity is expressed as a percentage of the activity in control cells.

Visualizations

Signaling Pathway and Diagnostic Markers

The following diagram illustrates the leucine catabolism pathway, highlighting the role of 3-methylcrotonyl-CoA carboxylase and the resulting accumulation of diagnostic markers in MCC deficiency.

Leucine Catabolism and MCC Deficiency Markers Leucine Leucine alpha_KIC alpha-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MCC 3-Methylcrotonyl-CoA Carboxylase (MCC) MC_CoA->MCC HIVA 3-Hydroxyisovaleric Acid MC_CoA->HIVA Accumulates MCG This compound MC_CoA->MCG Accumulates C5OH 3-Hydroxyisovalerylcarnitine (C5OH) MC_CoA->C5OH Accumulates MG_CoA 3-Methylglutaconyl-CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA MCC->MG_CoA Biotin

Caption: Leucine catabolism pathway and the accumulation of key biomarkers in MCC deficiency.

Experimental Workflow for Cross-Validation

This diagram outlines a general workflow for the cross-validation of two different analytical methods.

Cross-Validation Workflow cluster_0 Sample Cohort cluster_1 Method A (e.g., GC-MS) cluster_2 Method B (e.g., LC-MS/MS) Patient_Samples Patient Samples (n) Analysis_A Sample Analysis Patient_Samples->Analysis_A Analysis_B Sample Analysis Patient_Samples->Analysis_B QC_Samples QC Samples (Low, Mid, High) QC_Samples->Analysis_A QC_Samples->Analysis_B Data_A Quantitative Results A Analysis_A->Data_A Statistical_Analysis Statistical Comparison (e.g., Bland-Altman, Correlation) Data_A->Statistical_Analysis Data_B Quantitative Results B Analysis_B->Data_B Data_B->Statistical_Analysis Conclusion Assessment of Agreement & Method Comparability Statistical_Analysis->Conclusion

Caption: A generalized workflow for the cross-validation of two analytical methods.

References

Differentiating 3-MCC Deficiency: A Comparative Guide to Acylglycine and Acylcarnitine Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency is an autosomal recessive inborn error of leucine metabolism that, while often clinically benign, presents a diagnostic challenge due to its biochemical signature overlapping with other metabolic disorders.[1][2] The primary markers, elevated urinary 3-methylcrotonylglycine (3-MCG) and 3-hydroxyisovaleric acid (3-HIVA), and increased blood 3-hydroxyisovalerylcarnitine (C5-OH), are not entirely specific.[2][3][4]

This guide provides a comparative analysis of the acylglycine and acylcarnitine profiles of 3-MCC deficiency against its key metabolic mimics: Isovaleric Acidemia (IVA) and Multiple Carboxylase Deficiency (MCD). Understanding these subtle but critical differences is essential for accurate diagnosis and the development of targeted therapeutic strategies.

Comparative Analysis of Biochemical Profiles

Accurate diagnosis hinges on the quantitative analysis of specific metabolites in urine and blood. The following table summarizes the characteristic acylcarnitine and urinary organic acid profiles that distinguish 3-MCC deficiency from IVA and MCD.

AnalyteSample Type3-MCC DeficiencyIsovaleric Acidemia (IVA)Multiple Carboxylase Deficiency (MCD)Normal Range
3-Hydroxyisovalerylcarnitine (C5-OH) Dried Blood Spot / PlasmaMarkedly Elevated (e.g., >2.0 µmol/L)[5]Normal to Mildly ElevatedMarkedly Elevated < 0.4 µmol/L[3]
Propionylcarnitine (C3) Dried Blood Spot / PlasmaNormalNormalMarkedly Elevated [6][7]Varies by lab
Isovalerylcarnitine (C5) Dried Blood Spot / PlasmaNormalMarkedly Elevated [8][9]NormalVaries by lab
This compound (3-MCG) UrineMassively Elevated (e.g., 441 mmol/mol crea)[3]Not DetectedElevated Not Detected[3]
3-Hydroxyisovaleric Acid (3-HIVA) UrineMarkedly Elevated (e.g., 70 mmol/mol crea)[3]Can be elevated[8][10]Elevated < 1.3-29 mmol/mol crea[3][11]
Isovalerylglycine (IVG) UrineNot DetectedMarkedly Elevated [8][10][12]Not DetectedNot Detected

Note: Stated values are examples and may vary between laboratories. Diagnosis should always be confirmed by enzymatic or molecular genetic testing.

Metabolic Pathways and Points of Differentiation

The biochemical overlap arises from the close relationship of the affected metabolic pathways. 3-MCC and Isovaleryl-CoA dehydrogenase are sequential enzymes in the leucine catabolism pathway, while MCD affects 3-MCC as one of several biotin-dependent enzymes.

Leucine_Catabolism cluster_leucine Leucine Catabolism Pathway cluster_iva Isovaleric Acidemia (IVA) cluster_mcc 3-MCC Deficiency Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH MC_CoA 3-Methylcrotonyl-CoA IsovalerylCoA->MC_CoA IVD IVG Isovalerylglycine (IVG) IsovalerylCoA->IVG Glycine conjugation MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA 3-MCC HIVA 3-Hydroxyisovaleric Acid (3-HIVA) MC_CoA->HIVA Hydration MCG This compound (3-MCG) MC_CoA->MCG Glycine conjugation HMG_CoA HMG-CoA MG_CoA->HMG_CoA MGH Products Acetoacetate + Acetyl-CoA HMG_CoA->Products

Figure 1. Leucine catabolism pathway showing defects in IVA and 3-MCC deficiency.

In Isovaleric Acidemia (IVA) , a defect in Isovaleryl-CoA Dehydrogenase (IVD) leads to the accumulation of Isovaleryl-CoA.[10][13] This is then shunted into alternative pathways, forming the highly characteristic isovalerylglycine (IVG).[10][12]

In 3-MCC Deficiency , the block occurs at the 3-Methylcrotonyl-CoA Carboxylase (3-MCC) enzyme.[2] The resulting buildup of 3-Methylcrotonyl-CoA leads to the production of 3-HIVA and 3-MCG.[3]

Multiple Carboxylase Deficiency (MCD) results from a failure to activate biotin-dependent enzymes, either from a defect in holocarboxylase synthetase (which attaches biotin to the enzymes) or biotinidase (which recycles biotin).[14][15] This causes a functional deficiency of several carboxylases, including 3-MCC and Propionyl-CoA Carboxylase, leading to a combined biochemical profile.

Biotin_Cycle cluster_MCD Mechanism of Multiple Carboxylase Deficiency (MCD) Biotin Biotin (Vitamin B7) HCS Holocarboxylase Synthetase (HCS) Biotin->HCS PCC_active Holo-PCC (active) HCS->PCC_active MCC_active Holo-3-MCC (active) HCS->MCC_active PC_active Holo-PC (active) HCS->PC_active PCC_inactive Apo-PCC (inactive) PCC_inactive->HCS ATP MCC_inactive Apo-3-MCC (inactive) MCC_inactive->HCS PC_inactive Apo-PC (inactive) PC_inactive->HCS PCC_active->PCC_inactive Proteolysis & Biotinidase Action MCC_active->MCC_inactive PC_active->PC_inactive

Figure 2. Role of biotin in activating carboxylases, impaired in MCD.

Experimental Protocols

Standard methodologies for acylglycine and acylcarnitine analysis are crucial for obtaining reliable, comparable data.

Protocol 1: Urinary Organic Acid Analysis by GC-MS

This method is the gold standard for identifying and quantifying non-volatile organic acids like 3-MCG, 3-HIVA, and IVG.[12][16]

  • Sample Preparation:

    • A urine sample is normalized based on its creatinine concentration to ensure comparability.[1]

    • An internal standard (e.g., heptadecanoic acid) is added for quantification.[17]

    • The sample is acidified (e.g., with HCl) to a pH <2.[17]

    • Organic acids are extracted from the aqueous urine into an organic solvent, typically ethyl acetate, often in multiple steps.[16]

    • The combined organic layers are evaporated to dryness under a stream of nitrogen.

  • Derivatization:

    • The dried extract is derivatized to make the organic acids volatile and thermally stable for gas chromatography.[1] A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17]

  • GC-MS Analysis:

    • The derivatized sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • The GC separates the individual compounds based on their boiling points and interaction with the column.

    • The MS fragments the eluted compounds and separates the fragments by their mass-to-charge ratio, creating a unique mass spectrum for each compound.

    • Compounds are identified by comparing their retention time and mass spectrum to a library of known standards.[1] Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Protocol 2: Acylcarnitine Profile Analysis by Tandem MS (MS/MS)

This flow-injection method is used for newborn screening and confirmatory testing of acylcarnitines like C5-OH, C3, and C5 from dried blood spots or plasma.[18][19][20]

  • Sample Preparation (from Dried Blood Spot):

    • A small punch (e.g., 3 mm) is taken from the dried blood spot.

    • Acylcarnitines are extracted into a solvent (typically methanol) containing a mixture of stable isotope-labeled internal standards.

  • Derivatization:

    • The extracted acylcarnitines are converted to their butyl esters by incubation with acidified butanol (e.g., 3N HCl in n-butanol).[20] This butylation increases ionization efficiency and allows for better separation of certain species.[21]

  • MS/MS Analysis:

    • The derivatized sample is introduced into the tandem mass spectrometer via flow injection, without chromatographic separation.

    • The first mass spectrometer (Q1) is set to scan for precursor ions of a specific fragment, typically m/z 85, which is a characteristic fragment of all carnitine esters.

    • The selected precursor ions are fragmented in a collision cell (Q2).

    • The second mass spectrometer (Q3) analyzes the resulting fragment ions.

    • The concentration of each acylcarnitine is calculated based on the ion intensity ratio of the analyte to its corresponding labeled internal standard.

Diagnostic Workflow

A systematic approach is critical when an elevated C5-OH is detected, typically during newborn screening.

Diagnostic_Workflow cluster_results Interpretation of Results NBS Newborn Screen: Elevated C5-OH Acylcarnitine Confirm Confirmatory Plasma Acylcarnitine Profile NBS->Confirm UrineOA Urine Organic Acid Analysis (GC-MS) Confirm->UrineOA Res_MCC ↑ C5-OH ↑ 3-MCG ↑ 3-HIVA UrineOA->Res_MCC Res_IVA ↑ C5 (Isovaleryl) ↑ Isovalerylglycine UrineOA->Res_IVA Res_MCD ↑ C5-OH ↑ C3 ↑ Other Organic Acids UrineOA->Res_MCD Enzyme Enzyme Assay / Genetic Testing Res_MCC->Enzyme Confirms 3-MCC Deficiency Res_IVA->Enzyme Confirms IVA Res_MCD->Enzyme Confirms MCD (Biotinidase or HCS)

Figure 3. Diagnostic workflow for differentiating conditions with elevated C5-OH.

The initial finding of an elevated C5-OH acylcarnitine on a newborn screen should prompt immediate follow-up testing.[22] A full plasma acylcarnitine profile and a urine organic acid analysis are essential.[23] The pattern of elevated metabolites across these two tests will strongly point towards the correct diagnosis, which should then be definitively confirmed with enzymatic assays in fibroblasts or lymphocytes, or by molecular genetic analysis.[6]

References

Unveiling the Connection: A Comparative Guide to Urinary 3-Methylcrotonylglycine and Plasma 3-hydroxyisovalerylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the correlation and diagnostic utility of two key biomarkers for inborn errors of metabolism.

For researchers, scientists, and drug development professionals navigating the complexities of inherited metabolic disorders, the accurate and efficient diagnosis of conditions such as 3-Methylcrotonyl-CoA carboxylase (3-MCC) deficiency and biotinidase deficiency is paramount. This guide provides a comprehensive comparison of two critical biomarkers: urinary 3-Methylcrotonylglycine (3-MCG) and plasma 3-hydroxyisovalerylcarnitine (3-HIVAC). By examining their correlation, diagnostic performance, and the methodologies for their detection, this document aims to equip specialists with the knowledge to make informed decisions in their research and clinical practice.

At a Glance: Performance of Urinary 3-MCG vs. Plasma 3-HIVAC

The following table summarizes the quantitative data on the levels of urinary 3-MCG and plasma 3-HIVAC in patients diagnosed with 3-MCC deficiency and biotinidase deficiency. These values highlight the typical elevations observed in affected individuals compared to healthy controls.

BiomarkerConditionPatient PopulationConcentration RangeReference
Plasma 3-hydroxyisovalerylcarnitine (3-HIVAC) 3-MCC Deficiency17 Neonates1.33 to 12.54 µmol/L (initial test)[1]
0.91 to 32.26 µmol/L (second test)[1]
Biotinidase Deficiency3-month-old maleElevated (specific value not provided)[2]
Healthy ControlsNot specified in patient studiesNormal ranges are laboratory-specific
Urinary this compound (3-MCG) 3-MCC Deficiency13 of 17 Neonates1.61 to 306.94 mmol/mol creatinine[1]
Biotinidase Deficiency3-month-old male28 mmol/mol creatinine (Normal: < 2)[2]
Healthy ControlsNot specified in patient studiesTypically not detectable or present at very low levels[1][2]

The Biochemical Link: Leucine Catabolism and Biotin Cycling

The production of both 3-MCG and 3-HIVAC stems from disruptions in the catabolism of the essential amino acid leucine. The enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC), which is dependent on the cofactor biotin, plays a crucial role in this pathway. A deficiency in 3-MCC activity, either due to genetic mutations in the MCCC1 or MCCC2 genes or a lack of biotin recycling in biotinidase deficiency, leads to the accumulation of 3-methylcrotonyl-CoA. This intermediate is then shunted into alternative metabolic pathways, resulting in the formation and subsequent excretion of 3-MCG and 3-HIVAC.

Leucine_Catabolism cluster_deficiency Metabolic Block in 3-MCC or Biotinidase Deficiency Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA 3-MCC (Biotin-dependent) MCG Urinary This compound (3-MCG) MC_CoA->MCG Glycine Conjugation HIVAC Plasma 3-hydroxyisovalerylcarnitine (3-HIVAC) MC_CoA->HIVAC Carnitine Conjugation HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA Acetoacetate_AcetylCoA Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate_AcetylCoA Biotinidase Biotinidase Biotin Biotin Biotinidase->Biotin Recycles Three_MCC 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Biotin->Three_MCC Cofactor for

Leucine catabolism pathway and the formation of 3-MCG and 3-HIVAC.

Correlation Between Urinary 3-MCG and Plasma 3-HIVAC

Newborn screening programs often use elevated plasma 3-HIVAC as a primary marker to identify individuals at risk for 3-MCC and biotinidase deficiencies.[4] A positive screen then triggers confirmatory testing, which includes the analysis of urinary organic acids for the presence of 3-MCG and 3-hydroxyisovaleric acid (3-HIVA).[2] The consistent co-occurrence of elevated levels of these metabolites in affected individuals further supports a strong positive correlation.

Experimental Protocols

Accurate quantification of urinary 3-MCG and plasma 3-HIVAC is crucial for diagnosis and monitoring. The following are detailed methodologies for their analysis.

Quantification of Plasma 3-hydroxyisovalerylcarnitine (3-HIVAC) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity for the quantification of 3-HIVAC in plasma samples.

Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., deuterated 3-HIVAC).

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization, is commonly employed.

    • Flow Rate: A flow rate of around 0.2-0.5 mL/min is standard.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 3-HIVAC and the internal standard are monitored.

Data Analysis: The concentration of 3-HIVAC in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-HIVAC.

Quantification of Urinary this compound (3-MCG) by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable method for the analysis of organic acids, including 3-MCG, in urine.

Sample Preparation:

  • Thaw the urine sample and centrifuge to remove any particulate matter.

  • To a specific volume of urine, add an internal standard (e.g., a stable isotope-labeled organic acid not present in urine).

  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification of the urine.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatize the dried extract to increase the volatility of the organic acids. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

GC-MS Analysis:

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is used to separate the different organic acids based on their boiling points.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is typically used.

    • Detection: The mass spectrometer is operated in full scan mode to identify all detectable compounds and in selected ion monitoring (SIM) mode for quantification of specific target compounds like 3-MCG.

Data Analysis: The concentration of 3-MCG is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The result is typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

Concluding Remarks

Both urinary 3-MCG and plasma 3-HIVAC are invaluable biomarkers for the diagnosis of 3-MCC deficiency and biotinidase deficiency. While plasma 3-HIVAC serves as an excellent primary screening tool due to its ease of measurement in dried blood spots, urinary 3-MCG provides crucial confirmatory diagnostic information. The strong, albeit not yet precisely quantified, correlation between these two metabolites underscores their shared origin in a disrupted leucine catabolic pathway. For researchers and drug development professionals, a comprehensive understanding of the analytical methodologies for these biomarkers is essential for accurate patient stratification, monitoring therapeutic efficacy, and advancing our knowledge of these rare metabolic disorders.

References

Establishing Urinary 3-Methylcrotonylglycine Reference Intervals: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on establishing and interpreting reference intervals for 3-Methylcrotonylglycine (3-MCG) in healthy populations. This document provides a comparative analysis of 3-MCG levels in healthy individuals versus those with 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency, detailed experimental protocols for quantification, and visual workflows to aid in understanding the underlying metabolic pathways and analytical procedures.

Introduction

This compound (3-MCG) is an acylglycine that serves as a key diagnostic biomarker for the inborn error of metabolism known as 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency.[1][2][3] This autosomal recessive disorder affects the catabolism of the essential amino acid leucine.[1][2] In individuals with 3-MCC deficiency, the compromised activity of the 3-methylcrotonyl-CoA carboxylase enzyme leads to the accumulation of 3-methylcrotonyl-CoA, which is then alternatively metabolized to 3-MCG and 3-hydroxyisovaleric acid and excreted in the urine.[1][2][4][5] Consequently, urinary levels of 3-MCG are significantly elevated in affected individuals, while they are typically very low or undetectable in healthy populations.[6][7]

Accurate establishment of reference intervals for urinary 3-MCG in healthy individuals is crucial for the correct diagnosis and monitoring of 3-MCC deficiency. This guide provides a summary of available data on 3-MCG reference intervals, compares these with levels found in patients with 3-MCC deficiency, and details the experimental protocols for its quantification.

Comparative Analysis of Urinary this compound Levels

The concentration of 3-MCG in urine is a critical differentiator between healthy individuals and those with 3-MCC deficiency. The following tables summarize the available data for urinary 3-MCG in healthy pediatric and adult populations, and in patients diagnosed with 3-MCC deficiency.

Table 1: Reference Intervals for Urinary this compound in Healthy Populations

PopulationReference Interval (mmol/mol creatinine)Analytical MethodReference
Children (1-18 years)< 10Not Specified[6]
Healthy IndividualNot DetectedGC-MS[4]
Adults (24-38 years)Not QuantifiedUPLC-Q-LIT-MS

Note: Comprehensive, multi-source quantitative reference intervals for 3-MCG in healthy adult and pediatric populations are limited in the currently available literature. The general consensus is that 3-MCG is not present at detectable levels in the urine of healthy individuals.

Table 2: Urinary this compound Levels in Patients with 3-MCC Deficiency

Patient PopulationReported Levels (mmol/mol creatinine)Analytical MethodReference
Patients with 3-MCC deficiency50 - 4000Not Specified[7]
Child with 3-MCC deficiency1176 (initial), 649 (during metabolic crisis) (converted from mg/g)Not Specified[8]
Infant with 3-MCC deficiency441GC-MS[4]
Patients with 3-MCC deficiencySignificantly increasedGC-MS or LC-MS/MS[1][9]

Experimental Protocols for Quantification of this compound

The accurate quantification of urinary 3-MCG is essential for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two primary analytical methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used method for the analysis of organic acids in urine.[10][11] The following protocol is a generalized procedure based on established methods.[4][12]

1. Sample Preparation:

  • Urine Collection: A random urine sample is collected in a sterile container without preservatives.[13]

  • Internal Standard Addition: An internal standard (e.g., 2-ketocaproic acid) is added to a specific volume of urine, normalized to creatinine concentration, to account for variations in extraction efficiency and instrument response.[10][11]

  • Acidification: The urine sample is acidified to a pH of approximately 1.0 using hydrochloric acid (HCl).[12]

  • Extraction: Organic acids, including 3-MCG, are extracted from the acidified urine using an organic solvent such as ethyl acetate. This step is typically repeated to ensure complete extraction.[4][12]

  • Drying: The combined organic extracts are dried under a stream of nitrogen gas.[4][12]

2. Derivatization:

  • To increase their volatility for GC analysis, the dried organic acid residues are derivatized. A common method is silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. The mixture is heated to facilitate the reaction.[4][12]

3. GC-MS Analysis:

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC-MS system.[4]

  • Gas Chromatography: The sample is separated on a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from a lower temperature (e.g., 70°C) to a higher temperature (e.g., 280°C) to elute the different organic acids at distinct times.[4]

  • Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (e.g., by electron ionization) and fragmented. The mass spectrometer detects and measures the mass-to-charge ratio of these fragments, creating a unique mass spectrum for each compound. Data is typically acquired in full scan mode.[4][12]

4. Data Analysis and Quantification:

  • The presence of 3-MCG is confirmed by comparing its retention time and mass spectrum to that of a known standard.

  • Quantification is performed by comparing the peak area of the characteristic ions of 3-MCG to the peak area of the internal standard. The results are typically reported as a ratio to the urinary creatinine concentration (e.g., mmol/mol creatinine) to account for variations in urine dilution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the analysis of acylglycines and is increasingly used in clinical laboratories.[14] The following is a generalized protocol.

1. Sample Preparation:

  • Urine Collection: A random urine sample is collected.

  • Internal Standard Addition: A stable isotope-labeled internal standard for 3-MCG is added to the urine sample.

  • Dilution: The urine sample is typically diluted with a solvent, often the initial mobile phase used in the LC separation (e.g., water with a small amount of formic acid). This "dilute-and-shoot" approach is often sufficient due to the high sensitivity of the method.[14]

  • Filtration/Centrifugation: The diluted sample is centrifuged or filtered to remove any particulate matter before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: The prepared sample is injected into a liquid chromatograph. Separation is achieved on a reverse-phase column (e.g., C18) using a gradient of two mobile phases, such as water with formic acid and an organic solvent like acetonitrile with formic acid. This allows for the separation of 3-MCG from other urinary components.

  • Tandem Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer.

    • Ionization: Electrospray ionization (ESI) is commonly used to ionize the 3-MCG molecules.

    • Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode. A specific precursor ion of 3-MCG is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interferences and enhances sensitivity.

3. Data Analysis and Quantification:

  • The concentration of 3-MCG is determined by comparing the ratio of the peak area of the native 3-MCG to its stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of 3-MCG.

  • Results are normalized to the urinary creatinine concentration.

Visualizing the Process and Pathway

To further clarify the procedures and the metabolic context of 3-MCG, the following diagrams are provided.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Statistical Analysis cluster_3 Reference Interval Establishment P1 Healthy Volunteer Recruitment (Defined inclusion/exclusion criteria) P2 Urine Sample Collection P1->P2 P3 Creatinine Measurement (For normalization) P2->P3 P4 Sample Aliquoting & Storage P3->P4 A1 Quantification of 3-MCG (GC-MS or LC-MS/MS) P4->A1 S1 Data Compilation from a Sufficiently Large Population (e.g., n > 120) A1->S1 S2 Statistical Method Application (e.g., Non-parametric percentile calculation) S1->S2 S3 Determination of the Reference Interval (e.g., 2.5th to 97.5th percentile) S2->S3 R1 Established Reference Interval for Urinary this compound S3->R1

Caption: Workflow for establishing urinary this compound reference intervals.

Leucine_Metabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Oxidative Decarboxylation Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Dehydrogenation MCC 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Methylcrotonyl_CoA->MCC Deficiency Deficiency in 3-MCC Methylglutaconyl_CoA 3-Methylglutaconyl-CoA HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate MCC->Methylglutaconyl_CoA Carboxylation MCG This compound (Excreted in Urine) Deficiency->MCG Alternative Pathway (Glycine Conjugation) HIVA 3-Hydroxyisovaleric Acid (Excreted in Urine) Deficiency->HIVA Alternative Pathway

Caption: Leucine metabolism pathway and the formation of this compound.

References

A comparative study of acylglycine excretion in various metabolic disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acylglycines, conjugates of acyl-CoA species and glycine, serve as crucial biomarkers for a range of inborn errors of metabolism.[1][2] Their accumulation in urine is a hallmark of several organic acidurias and fatty acid oxidation disorders, making their quantitative analysis a vital diagnostic and monitoring tool.[1][2] This guide provides a comparative overview of acylglycine excretion profiles in prominent metabolic disorders, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Urinary Acylglycine Excretion

The following tables summarize the urinary concentrations of key acylglycine markers in healthy individuals and patients with specific metabolic disorders. These values, typically measured in mmol/mol creatinine, highlight the significant elevations observed in affected individuals.

Table 1: Fatty Acid Oxidation Disorders

DisorderKey Acylglycine MarkersNormal Range (mmol/mol creatinine)Pathological Range (mmol/mol creatinine)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency n-HexanoylglycineUndetectable - TraceSignificantly elevated[3]
3-PhenylpropionylglycineUndetectable - TraceSignificantly elevated[3]
SuberylglycineVariable, can overlap with normal[3]Often elevated[3]
Glutaric Aciduria Type II (Multiple Acyl-CoA Dehydrogenase Deficiency) Isovalerylglycine, 2-Methylbutyrylglycine, IsobutyrylglycineSee individual acylglycine rangesMarkedly elevated

Table 2: Organic Acidurias

DisorderKey Acylglycine MarkerNormal Range (mmol/mol creatinine)Pathological Range (mmol/mol creatinine)
Isovaleric Acidemia (IVA) IsovalerylglycineUndetectable - Trace15 - 3300[4]
Glutaric Aciduria Type 1 (GA-1) Glutaroylglycine (indirectly measured via Glutaric and 3-Hydroxyglutaric acid)Glutaric Acid: < 4 mmol/mol creatinineGlutaric Acid: 850 - 1700 (high excretors)[5]
3-Hydroxyglutaric Acid: Normal Range: <4.63-Hydroxyglutaric Acid: 17.26 (in a cited case)[6]
Propionic Acidemia Propionylglycine0 - 0[7]Elevated[7][8]
TiglylglycineUndetectable - TraceOften elevated[9][10]
Methylmalonic Aciduria TiglylglycineUndetectable - TracePresent in smaller amounts[8][11]
2-MethylcitrateUndetectable - TraceElevated[10][11]

Experimental Protocols

The quantitative analysis of urinary acylglycines is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Acylglycine Analysis

This protocol provides a general framework for the analysis of urinary acylglycines. Specific parameters may require optimization based on the instrumentation and target analytes.

1. Sample Preparation:

  • Internal Standard Addition: To a 1 mL urine sample, add a known amount of a stable isotope-labeled internal standard for each target acylglycine (e.g., [¹³C₂]glycine-labeled standards).
  • Acidification: Acidify the urine sample to a pH of less than 2 with 5M HCl.
  • Extraction: Perform a liquid-liquid extraction with an organic solvent like ethyl acetate. Repeat the extraction process three times.
  • Evaporation: Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent to increase the volatility and thermal stability of the acylglycines. A common method involves esterification with 2M HCl in methanol (60 minutes at 80°C) followed by amidation with pentafluoropropionic anhydride in ethyl acetate (30 minutes at 65°C).

3. GC-MS Analysis:

  • Injection: Reconstitute the derivatized sample in a suitable solvent (e.g., toluene) and inject a 1 µL aliquot into the GC-MS system in splitless mode.
  • Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the acylglycine derivatives.
  • Mass Spectrometry: Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity.[12] Monitor for the characteristic ions of the target acylglycine derivatives and their corresponding internal standards.

4. Quantification:

  • Calculate the concentration of each acylglycine by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Acylglycine Analysis

LC-MS/MS offers high sensitivity and specificity for acylglycine analysis and is increasingly becoming the method of choice.[13]

1. Sample Preparation:

  • Internal Standard Addition: Add a mixture of stable isotope-labeled internal standards to a 100 µL urine sample.
  • Solid-Phase Extraction (SPE): Use an anion exchange SPE cartridge to extract the acylglycines.[14] Wash the cartridge to remove interfering substances and elute the acylglycines with an appropriate solvent.
  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ an ultra-performance liquid chromatography (UPLC) system with a C18 column for the separation of acylglycines. Use a gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid.
  • Tandem Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) positive or negative mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylglycine and its internal standard.

3. Quantification:

  • Quantify the acylglycines based on the peak area ratios of the endogenous analytes to their respective stable isotope-labeled internal standards, using a calibration curve.

Visualizing the Metabolic Context

To better understand the role of acylglycine excretion in these disorders, the following diagrams illustrate the key metabolic pathway and a typical diagnostic workflow.

Glycine_Conjugation_Pathway cluster_mitochondria Mitochondrial Matrix Acyl_CoA Acyl-CoA (from Fatty Acid or Amino Acid Metabolism) GLYAT Glycine N-acyltransferase (GLYAT) Acyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT Acylglycine Acylglycine GLYAT->Acylglycine CoA Coenzyme A GLYAT->CoA releases Urinary_Excretion Urinary Excretion Acylglycine->Urinary_Excretion caption Glycine Conjugation Pathway

Glycine Conjugation Pathway

The diagram above illustrates the enzymatic reaction catalyzed by Glycine N-acyltransferase (GLYAT), which conjugates acyl-CoA molecules with glycine to form acylglycines, a process crucial for detoxification and excretion.[15][16]

Diagnostic_Workflow Start Newborn Screening (Blood Spot Analysis) Abnormal_Metabolites Abnormal Acylcarnitine or Amino Acid Profile Start->Abnormal_Metabolites Confirmatory_Testing Confirmatory Testing Abnormal_Metabolites->Confirmatory_Testing Urine_Analysis Urine Acylglycine & Organic Acid Analysis (GC-MS or LC-MS/MS) Confirmatory_Testing->Urine_Analysis Biochemical Confirmation Enzyme_Assay Enzyme Activity Assay Confirmatory_Testing->Enzyme_Assay Functional Confirmation Genetic_Testing Molecular Genetic Testing Confirmatory_Testing->Genetic_Testing Genetic Confirmation Diagnosis Definitive Diagnosis of Metabolic Disorder Urine_Analysis->Diagnosis Enzyme_Assay->Diagnosis Genetic_Testing->Diagnosis Treatment Treatment Initiation (Dietary Management, Supplementation) Diagnosis->Treatment caption Diagnostic Workflow for Inborn Errors of Metabolism

Diagnostic Workflow for Inborn Errors of Metabolism

This workflow outlines the typical steps involved in diagnosing inborn errors of metabolism, starting from newborn screening to confirmatory biochemical and genetic testing, where urinary acylglycine analysis plays a pivotal role.[7]

References

Safety Operating Guide

Safe Disposal of 3-Methylcrotonylglycine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE ACTION: In case of a spill or exposure, consult the Safety Data Sheet (SDS) and follow institutional emergency protocols.

This document provides procedural guidance for the proper disposal of 3-Methylcrotonylglycine, a metabolite used in biomedical research. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to adhere to established laboratory waste management protocols to ensure safety and environmental protection.[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Waste Characterization and Regulatory Considerations

According to available Safety Data Sheets (SDS), this compound does not meet the criteria for classification as a hazardous material.[1][2] It is not considered flammable, corrosive, reactive, or acutely toxic.[1] However, one assessment indicates it is "slightly hazardous for water," and large quantities should be prevented from entering water systems.[1] Therefore, disposal procedures should align with institutional and local regulations for non-hazardous chemical waste, with a cautionary approach to prevent environmental release.

Property[1][2]ValueImplications for Disposal
GHS Classification Not classified as hazardousDoes not require specific hazardous waste segregation for transport.
NFPA Ratings (0-4 Scale) Health: 0, Fire: 0, Reactivity: 0Low immediate hazard from acute exposure, flammability, or instability.
Flash Point Not applicableNot a flammable liquid.
Aquatic Toxicity Slightly hazardous for waterAvoid drain disposal of large quantities.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Treat all chemical waste, including this compound, as potentially hazardous until a formal determination is made by your institution's Environmental Health and Safety (EHS) department.[3][4]

  • Do not mix this compound waste with other waste streams, such as hazardous solvents, acids, bases, or radioactive materials, unless explicitly permitted by your EHS office.[5]

2. Containerization:

  • Collect waste this compound, including contaminated labware (e.g., pipette tips, tubes), in a designated, compatible, and leak-proof container with a secure screw-top cap.[5]

  • Ensure the container is made of a material that does not react with the substance.[5]

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[5]

3. Labeling:

  • Clearly label the waste container with its contents. The label should include:

    • The words "Waste" or "Hazardous Waste" as per institutional policy.[6]

    • The full chemical name: "this compound".

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.[3]

    • The name of the principal investigator or laboratory contact.

4. Storage:

  • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[4][5]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[4]

  • Ensure the storage area is secure and away from incompatible materials.[5]

5. Disposal Request and Pickup:

  • Once the waste container is full or is ready for disposal, submit a chemical waste collection request to your institution's EHS or hazardous waste management department.[3]

  • Follow your institution's specific procedures for waste pickup.

6. Empty Container Disposal:

  • For a container that held pure this compound, once it is empty (i.e., all material has been removed that can be by normal means), deface or remove the original chemical label.[3]

  • Dispose of the empty, unlabeled container as regular laboratory glass or plastic waste, in accordance with your facility's guidelines.[3]

Forbidden Disposal Methods:

  • DO NOT dispose of this compound down the sink unless explicitly authorized by your institution's EHS department for very small, dilute quantities.[6][7] The guidance against releasing large quantities into water systems supports this precaution.[1]

  • DO NOT dispose of solid this compound or its containers in the regular trash unless the container is empty as described above.[7]

  • DO NOT evaporate the chemical as a method of disposal.[3]

Experimental Workflow for Disposal

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Disposal Request cluster_3 Final Disposal A Generate this compound Waste B Collect in a designated, compatible, and sealed container. A->B C Label container with full chemical name, date, and PI. B->C D Store in designated Satellite Accumulation Area (SAA). C->D E Is the container full or ready for disposal? D->E F Submit chemical waste pickup request to EHS. E->F Yes G Continue to use and store properly in SAA. E->G No H EHS collects and disposes of waste according to regulations. F->H G->E

Caption: Workflow for the proper disposal of this compound waste.

This guide provides a framework for the safe handling and disposal of this compound. Always prioritize your institution's specific chemical hygiene plan and consult with your EHS department for any questions or clarification.

References

Personal protective equipment for handling 3-Methylcrotonylglycine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methylcrotonylglycine. The following procedures are based on standard laboratory safety protocols for handling chemical substances.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety measures to minimize exposure and ensure a safe working environment.[1][2] The following personal protective equipment is recommended:

PPE CategoryRecommended Equipment
Hand Protection Protective gloves. Although specific material recommendations are unavailable due to a lack of testing data, chemically resistant gloves (e.g., nitrile or latex) should be used.[1][2]
Body Protection Impervious clothing, such as a standard laboratory coat, to prevent skin contact.[2]
Eye Protection Safety glasses with side shields or goggles to protect against dust or splashes.
Respiratory Generally not required under normal handling conditions.[1] However, if creating dust or aerosols is likely, a suitable respirator should be used.[2] Work should be conducted in an area with appropriate exhaust ventilation to minimize inhalation.[2]

Operational and Disposal Plans

Handling and Experimental Protocols:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[2] A chemical fume hood is recommended, especially when working with the powdered form or creating solutions. Ensure that a safety shower and an eye wash station are readily accessible.[2]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or aerosolized forms of the substance.[2] Wash hands thoroughly after handling.

  • Weighing and Aliquoting: When weighing the solid material, do so in a fume hood or a designated containment area to prevent the generation of airborne dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Response: In case of a spill, avoid generating dust. Mechanically pick up the spilled solid and place it in a sealed container for disposal.[1] Prevent the substance from entering sewers or waterways.[1][2]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not allow the undiluted product or large quantities of it to reach groundwater, water courses, or sewage systems.[1]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Don Personal Protective Equipment (PPE) b Verify fume hood functionality a->b c Prepare necessary equipment and solvents b->c d Weigh this compound in fume hood c->d e Prepare solution or perform experiment d->e f Clean work area and equipment e->f g Dispose of waste in designated containers f->g h Remove and properly store/dispose of PPE g->h i Wash hands thoroughly h->i

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylcrotonylglycine
Reactant of Route 2
Reactant of Route 2
3-Methylcrotonylglycine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。